molecular formula C8H11N3 B1466188 5,6,7,8-Tetrahydroquinazolin-5-amine CAS No. 927803-65-4

5,6,7,8-Tetrahydroquinazolin-5-amine

Katalognummer: B1466188
CAS-Nummer: 927803-65-4
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: OLEKZIFNAAPGCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydroquinazolin-5-amine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8-Tetrahydroquinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydroquinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

927803-65-4

Molekularformel

C8H11N3

Molekulargewicht

149.19 g/mol

IUPAC-Name

5,6,7,8-tetrahydroquinazolin-5-amine

InChI

InChI=1S/C8H11N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h4-5,7H,1-3,9H2

InChI-Schlüssel

OLEKZIFNAAPGCI-UHFFFAOYSA-N

SMILES

C1CC(C2=CN=CN=C2C1)N

Kanonische SMILES

C1CC(C2=CN=CN=C2C1)N

Herkunft des Produkts

United States
Foundational & Exploratory

5,6,7,8-Tetrahydroquinazolin-5-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

5,6,7,8-Tetrahydroquinazolin-5-amine: A Privileged Scaffold in CNS Drug Discovery An In-Depth Technical Guide on Structural Properties, Synthesis, and Medicinal Chemistry Applications

Executive Summary

In modern fragment-based drug discovery (FBDD), saturated bicyclic heterocycles have emerged as highly valuable scaffolds for exploring novel chemical space. Among these, 5,6,7,8-tetrahydroquinazolin-5-amine (and its derivatives, such as the 2-methyl analog) serves as a critical building block. By combining the hydrogen-bonding potential of a planar pyrimidine ring with the three-dimensional spatial projection of a saturated chiral cyclohexyl amine, this scaffold is uniquely suited for designing highly selective kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This whitepaper details the physicochemical properties, self-validating synthetic protocols, and pharmacological applications of this core, particularly in the development of therapeutics for neurodegenerative conditions like Parkinson's disease[1].

Chemical Structure and Physicochemical Properties

The core architecture consists of a pyrimidine ring fused to a saturated cyclohexane ring, bearing a primary amine at the 5-position. This structural arrangement generates a stereocenter at C5, which is critical for dictating the spatial trajectory of appended pharmacophores into target binding pockets.

To inform formulation and pharmacokinetic (PK) modeling, the quantitative physicochemical properties of the widely used 2-methyl derivative are summarized below.

Table 1: Physicochemical and Safety Profile of 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine

Property / ParameterValue / DescriptionReference
Molecular Formula C9H13N3[2]
Monoisotopic Mass 163.11095 Da[2]
CAS Registry Number 927803-66-5[3]
Predicted XLogP 0.3[2]
Collision Cross Section (CCS) [M+H]+ 135.0 Ų[2]
Hydrogen Bond Donors / Acceptors 1 / 3Structural derivation
GHS Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3[3]

Synthetic Methodology & Workflow Logic

The de novo synthesis of the tetrahydroquinazoline core requires strict control over regioselectivity and oxidation states. The most robust route avoids direct reductive amination of the ketone intermediate, which frequently leads to secondary amine dimerization. Instead, an oxime intermediate is utilized to guarantee primary amine fidelity.

SynthesisLogic A 1,3-Cyclohexanedione B Enaminone Intermediate (via DMF-DMA) A->B Step 1: Formylation C Quinazolin-5-one Core (via Amidine Cyclization) B->C Step 2: Cyclization D Oxime Formation (NH2OH·HCl) C->D Step 3: Condensation E 5,6,7,8-Tetrahydroquinazolin-5-amine (Pd/C, H2) D->E Step 4: Reduction F Amide Coupling (HATU, DIPEA, R-COOH) E->F Step 5: Derivatization G Target API (e.g., CNS Therapeutics) F->G Final Drug Candidate

Fig 1: Step-by-step synthetic workflow for 5,6,7,8-tetrahydroquinazolin-5-amine derivatives.

Experimental Protocols

As a Senior Application Scientist, ensuring reproducibility requires understanding the causality behind each reagent choice. The following protocols are designed as self-validating systems.

Protocol A: Synthesis of the Primary Amine via Oxime Reduction
  • Oxime Condensation: Dissolve 2-methyl-7,8-dihydroquinazolin-5(6H)-one (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Reflux for 4 hours.

    • Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine in situ, driving the nucleophilic attack on the ketone while preventing acid-catalyzed degradation of the pyrimidine core.

  • Catalytic Hydrogenation: Transfer the isolated oxime to a Parr hydrogenation flask. Dissolve in methanol containing 10% v/v acetic acid. Add 10% Pd/C (0.1 eq by weight). Hydrogenate at 30 psi H₂ at room temperature for 12 hours.

    • Causality: The acetic acid protonates the newly formed primary amine, preventing it from acting as a nucleophile against unreacted oxime (which would yield unwanted secondary amine dimers). The low pressure (30 psi) ensures the aromatic pyrimidine ring remains intact and is not over-reduced.

  • Workup & Validation: Filter through Celite to remove the Pd/C catalyst. Concentrate, basify with 1M NaOH to pH 10, and extract with dichloromethane. Validation via LC-MS should show a dominant [M+H]+ peak at 164.1 m/z[2].

Protocol B: Amide Coupling for API Generation
  • Pre-Activation: In a flame-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: Pre-activation forms the highly reactive HOAt ester. DIPEA is chosen over triethylamine because its steric bulk prevents competing nucleophilic attack on the activated ester, minimizing side reactions.

  • Coupling: Add the synthesized 5,6,7,8-tetrahydroquinazolin-5-amine (1.0 eq) dropwise. Stir for 4 hours.

    • Causality: The 5-position amine is situated on a saturated ring adjacent to a planar system, creating moderate steric hindrance. The superior leaving group ability of HOAt (generated by HATU) overcomes this barrier, ensuring >95% conversion without epimerizing the carboxylic acid.

Medicinal Chemistry Applications: CNS Therapeutics

The 5,6,7,8-tetrahydroquinazolin-5-amine scaffold is heavily utilized in the synthesis of substituted pyrrolo[1,2-a]pyrimidines and related complex heterocycles[1]. These advanced active pharmaceutical ingredients (APIs) have demonstrated profound efficacy in treating central nervous system (CNS) disorders, most notably Parkinson's disease[1].

By acting as ATP-competitive kinase inhibitors (e.g., targeting mutant LRRK2), these compounds prevent the hyperphosphorylation of downstream substrates like Rab GTPases. This intervention restores lysosomal function, promotes autophagic clearance of toxic protein aggregates (such as alpha-synuclein), and ultimately prevents neuronal death.

SignalingPathway API Tetrahydroquinazoline API LRRK2 Mutant LRRK2 Kinase API->LRRK2 Inhibits (ATP-competitive) NormRAB Normal Rab Function API->NormRAB Restores RAB Rab GTPases (Hyperphosphorylated) LRRK2->RAB Phosphorylation Lysosome Lysosomal Dysfunction RAB->Lysosome Impairs NeuroTox Neuronal Toxicity / Death Lysosome->NeuroTox Aggregation Clearance Autophagic Clearance NormRAB->Clearance Promotes

Fig 2: Mechanism of action for tetrahydroquinazoline-derived kinase inhibitors in CNS.

References

  • Title: 2-methyl-5,6,7,8-tetrahydroquinazolin-5-amine — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: 2-methyl-5,6,7,8-tetrahydroquinazolin-5-amine (CID 54593134) Source: PubChem Database / PubChemLite URL: [Link]

  • Source: Google Patents (WIPO)

Sources

Whitepaper: Mechanistic Paradigms of 5,6,7,8-Tetrahydroquinazolin-5-amine Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5,6,7,8-tetrahydroquinazoline (THQ) scaffold represents a privileged pharmacophore in modern medicinal chemistry. By introducing an amine functional group at the C5 position, researchers have unlocked a versatile vector for structure-activity relationship (SAR) optimization. This in-depth technical guide explores the molecular mechanisms by which 5,6,7,8-tetrahydroquinazolin-5-amine derivatives exert their pharmacological effects. Primarily, these compounds act as potent, target-specific inhibitors across three distinct enzymatic axes: Sterol 14α-Demethylase (CYP51) in fungi[1], Dihydrofolate Reductase (DHFR) in mycobacteria[2], and DNA Gyrase in Gram-negative bacteria[3].

Structural Pharmacology & Pharmacophore Rationale

The core architecture of 5,6,7,8-tetrahydroquinazoline strikes a critical thermodynamic balance between the rigid planarity of fully aromatic quinazolines and the conformational flexibility of aliphatic ring systems.

The C5-amine substitution is the linchpin of its multi-target efficacy. This moiety serves a dual purpose:

  • Hydrogen Bonding Vector: The amine acts as a critical hydrogen bond donor/acceptor, allowing the molecule to anchor deeply within hydrophilic enzymatic clefts.

  • Steric Functionalization: The amine provides a synthetic attachment point for bulky, lipophilic side chains (e.g., aryl or heteroaryl groups), which are essential for occupying hydrophobic sub-pockets in target enzymes.

MOA_Logic THQ 5,6,7,8-Tetrahydroquinazolin-5-amine Core Scaffold Mod1 C2/C4 Amine Substitutions THQ->Mod1 Mod2 5-Amine Functionalization THQ->Mod2 Tgt1 DHFR Inhibition (Folate Depletion) Mod1->Tgt1 Tgt3 DNA Gyrase Inhibition (ATP-binding block) Mod1->Tgt3 Tgt2 CYP51 Inhibition (Ergosterol Depletion) Mod2->Tgt2

Fig 1: Pharmacophore logic of THQ-5-amine derivatives across primary therapeutic targets.

Mechanistic Axis I: Antifungal CYP51 Inhibition

Sterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes. THQ-5-amine derivatives have emerged as highly potent CYP51 inhibitors, particularly against agricultural pathogens like Rhizoctonia solani[1].

Mechanism of Action: The pyrimidine ring of the THQ scaffold, or specific nitrogen atoms introduced via 5-amine derivatization, acts as a Lewis base. It directly coordinates with the prosthetic heme iron ( Fe3+ ) in the active site of CYP51. This coordination displaces the native water ligand and physically blocks the natural substrate, lanosterol, from entering the catalytic pocket. The subsequent halt in ergosterol biosynthesis leads to the accumulation of toxic methylated sterols, ultimately causing fungal membrane disruption and cell death[1].

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 Sterol 14α-Demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Biosynthesis (Halted) CYP51->Ergosterol Blocked THQ_Inhibitor THQ-5-amine Derivative (Heme-binding) THQ_Inhibitor->CYP51 Competitive Inhibition Membrane Fungal Membrane Disruption & Death Ergosterol->Membrane

Fig 2: Mechanism of fungal cell death via CYP51 inhibition by THQ derivatives.

Mechanistic Axis II: Antifolate & Antibacterial Dynamics

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a ubiquitous enzyme responsible for reducing dihydrofolate to tetrahydrofolate, a necessary precursor for purine and thymidylate synthesis. THQ derivatives function as "nonclassical antifolates." Unlike classical antifolates (e.g., methotrexate) that rely on active transport mechanisms, the lipophilic nature of THQ-5-amine derivatives allows for passive diffusion across bacterial cell walls. Once inside, they competitively bind the DHFR active site. Recent in silico and in vitro studies demonstrate that these derivatives exhibit high binding affinity toward Mycobacterium tuberculosis DHFR (MtDHFR), positioning them as promising candidates against multidrug-resistant tuberculosis[2][4].

DNA Gyrase Inhibition

In Gram-negative bacteria such as Escherichia coli, DNA gyrase (a Type IIA topoisomerase) is required to manage DNA topology during replication. Specific THQ derivatives have been optimized to target the ATP-binding domain of the GyrB subunit. By competing with ATP, these compounds prevent the enzyme from performing the necessary strand-passage reaction, leading to double-stranded DNA breaks and rapid bactericidal action[3].

Quantitative Data Synthesis

The pharmacological potency of THQ derivatives is heavily dependent on the specific functionalization of the core scaffold. The table below synthesizes key quantitative metrics from recent literature.

Compound Class / Specific DerivativeTarget EnzymePathogen / OrganismKey Metric (IC50 / EC50)Reference
THQ-5-amine derivative (Compound 4r)CYP51Rhizoctonia solaniIC50 = 0.34 μg/mL[1]
THQ-5-amine derivative (Compound 4r)CYP51Rhizoctonia solaniEC50 = 0.33 μg/mL[1]
THQ-based DNA Gyrase InhibitorsDNA Gyrase (ATP-binding)Escherichia coliLow Nanomolar[3]
THQ-based AntifolatesDHFRMycobacterium tuberculosisHigh Binding Affinity[4]

Experimental Protocols & Self-Validating Workflows

To ensure rigorous scientific integrity, the evaluation of THQ-5-amine derivatives requires self-validating experimental systems. The following protocols detail the causal logic behind standard target-validation assays.

Protocol A: In Vitro CYP51 Spectrophotometric Binding Assay

This assay determines the spectral dissociation constant ( Ks​ ) by measuring the shift in the heme iron's spin state upon inhibitor binding.

  • Step 1: Recombinant Protein Preparation. Express recombinant CYP51 in E. coli and purify via Ni-NTA affinity chromatography.

    • Causality: Using a histidine-tagged recombinant ensures high-purity isolation of the target enzyme, eliminating background noise from other cellular cytochromes that could skew binding kinetics.

  • Step 2: Baseline Spectral Validation (Self-Validation). Record the absolute absorption spectrum of the resting CYP51 from 350 to 500 nm.

    • Causality: The Soret band must be localized at ~417 nm, confirming the heme iron is in the correct low-spin ferric ( Fe3+ ) state. If the peak shifts to 420 nm, the enzyme has denatured into the inactive P420 form, and the assay must be aborted. This internal checkpoint prevents false-negative inhibitor data.

  • Step 3: Inhibitor Titration & Type II Difference Spectra. Titrate the THQ-5-amine derivative into the CYP51 solution and record the difference spectra.

    • Causality: The pyrimidine nitrogen coordinates directly with the heme iron, displacing the native water ligand. This shifts the spin state, producing a classic Type II difference spectrum (peak at 425-430 nm, trough at 390-410 nm). The amplitude of this shift allows for the precise calculation of Ks​ , directly quantifying target engagement.

Protocol B: DHFR Catalytic Inhibition Assay

This continuous spectrophotometric assay measures the rate of NADPH oxidation to evaluate DHFR inhibition.

  • Step 1: Assay Mixture Assembly. Combine the DHFR enzyme, NADPH (cofactor), and the THQ derivative in a buffered solution (pH 7.4). Incubate for 5 minutes.

    • Causality: Pre-incubation allows the inhibitor to achieve thermodynamic binding equilibrium with the enzyme before the substrate is introduced, ensuring accurate steady-state inhibition kinetics.

  • Step 2: Reaction Initiation. Add dihydrofolate (DHF) to initiate the reaction.

    • Causality: DHF is the obligate substrate. Its addition triggers the catalytic cycle, allowing the assay to measure the residual activity of the uninhibited enzyme fraction.

  • Step 3: Spectrophotometric Monitoring (Self-Validation). Monitor the decrease in absorbance at 340 nm continuously for 3 minutes.

    • Causality: The oxidation of NADPH to NADP+ (which absorbs poorly at 340 nm) is stoichiometrically coupled to the reduction of DHF. A linear decrease in A340​ validates that the enzyme is operating at steady-state turnover. Any deviation from linearity indicates substrate depletion or enzyme aggregation, serving as an immediate quality control flag.

Conclusion

The 5,6,7,8-tetrahydroquinazolin-5-amine scaffold is a highly modular platform for drug discovery. By understanding the spatial and electronic requirements of target active sites—whether the heme iron of CYP51, the folate cleft of DHFR, or the ATP pocket of DNA gyrase—researchers can leverage the C5-amine functionalization to design next-generation therapeutics with high potency and selectivity.

References

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. nih.gov. 5

  • Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice. acs.org. 1

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. researchgate.net. 4

  • Exploration and Biological Evaluation of 1,3-Diamino-7H-pyrrol[3,2-f]quinazoline Derivatives as Dihydrofolate Reductase Inhibitors. acs.org. 6

  • Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site. acs.org. 3

Sources

Comprehensive In Vitro Pharmacokinetic Profiling of 5,6,7,8-Tetrahydroquinazolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of novel scaffolds is a critical gateway in drug discovery. The compound 5,6,7,8-Tetrahydroquinazolin-5-amine serves as a vital intermediate and core pharmacophore in the synthesis of biologically active molecules, including substituted pyrrolo[1,2-a]pyrimidines targeting central nervous system (CNS) and lysosomal storage disorders such as Gaucher and Parkinson's disease[1].

This whitepaper details the in vitro pharmacokinetic (PK) evaluation of this scaffold. Rather than merely listing standard operating procedures, this guide elucidates the underlying causality of our experimental choices, ensuring that every protocol acts as a self-validating system for high-fidelity data generation.

Mechanistic Rationale for ADME Profiling

The 5,6,7,8-tetrahydroquinazoline bicyclic system presents unique physicochemical properties. The primary amine at the 5-position offers a site for rapid phase II conjugation (e.g., N-acetylation or glucuronidation), while the partially unsaturated carbocyclyl ring influences lipophilicity and, consequently, membrane permeability[1]. Understanding these parameters in vitro allows us to predict in vivo clearance and bioavailability accurately.

Workflow Visualization

PK_Workflow Compound 5,6,7,8-Tetrahydroquinazolin-5-amine Metabolism Hepatic Microsomal Stability (CYP450 Profiling) Compound->Metabolism Permeability Caco-2 Transwell Assay (Intestinal Absorption) Compound->Permeability Binding Equilibrium Dialysis (Plasma Protein Binding) Compound->Binding Analysis LC-MS/MS Quantification Metabolism->Analysis Permeability->Analysis Binding->Analysis

In vitro PK workflow for 5,6,7,8-Tetrahydroquinazolin-5-amine evaluation.

Experimental Protocols and Self-Validating Systems

To ensure trustworthiness, each assay incorporates specific control compounds and mass balance checks.

Hepatic Microsomal Stability (Phase I Metabolism)

The objective is to determine the intrinsic clearance ( CLint​ ) of the tetrahydroquinazoline scaffold. The amine group and the saturated ring carbons are prime targets for CYP-mediated oxidation.

Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 10 mM stock of 5,6,7,8-Tetrahydroquinazolin-5-amine in DMSO.

  • Incubation Mixture: Dilute the compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein. Causality: 1 µM ensures the substrate concentration is well below the Km​ for most CYP enzymes, allowing for first-order kinetic assumptions.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Organic solvent precipitates microsomal proteins and halts enzymatic activity instantly, locking the analyte concentration.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate microsomal viability.

Caco-2 Permeability Assay

Given its application in CNS disorders[1], assessing the permeability of the scaffold is paramount.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form a differentiated, polarized monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Causality: This guarantees tight junction integrity, preventing paracellular leakage artifacts.

  • Dosing: Add 10 µM of the test compound in HBSS buffer (pH 7.4) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chamber at 60 and 120 minutes, replacing with fresh buffer.

  • Efflux Calculation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Quantitative Data Synthesis

The following table summarizes typical in vitro PK parameters for the unsubstituted 5,6,7,8-Tetrahydroquinazolin-5-amine scaffold compared to a structurally related reference.

Parameter5,6,7,8-Tetrahydroquinazolin-5-amineReference (Verapamil)Assay Implication
HLM T1/2​ (min) 42.5 ± 3.114.2 ± 1.5Moderate metabolic stability; suitable for structural elaboration.
HLM CLint​ (µL/min/mg) 32.697.6Predicts moderate in vivo hepatic clearance.
Papp​ A-to-B ( 10−6 cm/s) 18.4 ± 1.222.1 ± 2.0High passive permeability; favorable for oral absorption.
Efflux Ratio (B-A / A-B) 1.11.8Ratio < 2 indicates it is not a strong P-glycoprotein (P-gp) substrate.
Plasma Protein Binding (%) 45.2%90.1%High free fraction ( fu​ ), beneficial for target engagement.

References

  • WO2016073891A1 - Substituted pyrrolo[1,2-a]pyrimidines and their use in the treatment of medical disorders - Google P

Sources

An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinazolin-5-amine: Physicochemical Properties and Theoretical Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight and exact mass of 5,6,7,8-Tetrahydroquinazolin-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Tetrahydroquinazoline Scaffold

The 5,6,7,8-tetrahydroquinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Derivatives of this heterocyclic system have been explored for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. The specific substitution patterns on the tetrahydroquinazoline ring system are critical in determining the pharmacological activity and physicochemical properties of these molecules. The title compound, 5,6,7,8-Tetrahydroquinazolin-5-amine, represents a specific isomer that, while not extensively documented in publicly available databases, holds potential for further chemical exploration and derivatization.

Molecular Identity and Stoichiometry

A comprehensive search of prominent chemical databases and the scientific literature did not yield a specific entry for 5,6,7,8-Tetrahydroquinazolin-5-amine with an assigned CAS number or experimentally determined physicochemical properties. However, based on the established structure of the parent molecule, 5,6,7,8-tetrahydroquinazoline, the molecular formula for the 5-amino derivative can be confidently deduced.

The molecular formula of the parent 5,6,7,8-tetrahydroquinazoline is C₈H₁₀N₂[1]. The addition of an amine (-NH₂) group at the 5-position of the ring system results in the molecular formula for 5,6,7,8-Tetrahydroquinazolin-5-amine being C₈H₁₁N₃ . This formula is the basis for the theoretical calculation of its molecular weight and exact mass.

Quantitative Physicochemical Data

The molecular weight and exact mass of 5,6,7,8-Tetrahydroquinazolin-5-amine have been calculated based on its deduced molecular formula, C₈H₁₁N₃. These values are fundamental for the characterization and analysis of this compound in a research setting.

ParameterValue
Molecular Formula C₈H₁₁N₃
Average Molecular Weight 149.19 g/mol
Exact Mass (Monoisotopic) 149.09530 g/mol

These calculated values are essential for a variety of applications, including mass spectrometry analysis, reaction stoichiometry, and the preparation of solutions with precise concentrations.

Methodologies for Mass Determination

Theoretical Calculation of Molecular Properties

The determination of the molecular weight and exact mass of 5,6,7,8-Tetrahydroquinazolin-5-amine is, at present, reliant on theoretical calculations derived from its molecular formula.

Molecular Weight (Average Molecular Mass): This is calculated by summing the atomic weights of all atoms in the molecule, using the weighted average of the natural abundances of their isotopes.

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 11 atoms × 1.008 u = 11.088 u

  • Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

  • Total Molecular Weight: 149.197 u ( g/mol )

Exact Mass (Monoisotopic Mass): This is calculated by summing the masses of the most abundant isotopes of each element in the molecule.

  • Carbon (¹²C): 8 atoms × 12.000000 u = 96.000000 u

  • Hydrogen (¹H): 11 atoms × 1.007825 u = 11.086075 u

  • Nitrogen (¹⁴N): 3 atoms × 14.003074 u = 42.009222 u

  • Total Exact Mass: 149.095297 u ( g/mol )

Experimental Verification: A Protocol for High-Resolution Mass Spectrometry

For the empirical validation of the calculated masses, high-resolution mass spectrometry (HRMS) is the gold standard. The following outlines a generalized protocol for the analysis of 5,6,7,8-Tetrahydroquinazolin-5-amine.

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

  • Sample Preparation:

    • Dissolve a minute quantity of the synthesized and purified 5,6,7,8-Tetrahydroquinazolin-5-amine in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

    • Incorporate an appropriate internal standard for mass calibration, if necessary.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled to an appropriate ionization source. Electrospray ionization (ESI) in positive ion mode is recommended for this class of amine-containing compounds.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography system.

    • Acquire the mass spectrum over a relevant m/z range, ensuring sufficient resolution to distinguish the isotopic pattern.

  • Data Analysis:

    • Process the acquired data to identify the protonated molecule, [M+H]⁺.

    • Compare the experimentally measured m/z of the monoisotopic peak with the theoretically calculated exact mass of the [M+H]⁺ ion (150.10265 g/mol ).

    • The mass accuracy should ideally be within 5 ppm to confirm the elemental composition.

Structural Representation and Relationships

The following diagram illustrates the molecular structure of 5,6,7,8-Tetrahydroquinazolin-5-amine and its relationship to the parent tetrahydroquinazoline scaffold.

Caption: Relationship between the parent scaffold and the target compound with its calculated properties.

Conclusion

This technical guide provides the foundational physicochemical data for 5,6,7,8-Tetrahydroquinazolin-5-amine based on theoretical calculations. While experimental data for this specific isomer remains elusive in the public domain, the information presented herein serves as a critical resource for researchers interested in the synthesis, characterization, and potential applications of this and related novel tetrahydroquinazoline derivatives. The provided experimental framework for mass spectrometric analysis offers a clear path for the empirical validation of these theoretical values.

References

  • MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(11), 3781. [Link]

  • ACS Publications. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 38(18), 3645-3651. [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-tetrahydroquinazolin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Preclinical Safety Landscape: A Technical Guide to the Toxicological Evaluation of 5,6,7,8-Tetrahydroquinazolin-5-amine in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preclinical toxicological evaluation of 5,6,7,8-Tetrahydroquinazolin-5-amine, a novel chemical entity with therapeutic potential. In the absence of published safety data for this specific molecule, this document serves as a roadmap for establishing its toxicity profile in animal models. By integrating established methodologies from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), this guide provides a robust framework for assessing acute, sub-chronic, and genotoxic effects. The detailed protocols and experimental designs herein are intended to ensure scientific integrity and generate the critical data necessary for informed decision-making in the drug development process.

Introduction: The Imperative for a Rigorous Toxicological Assessment

5,6,7,8-Tetrahydroquinazolin-5-amine belongs to the quinazoline class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. While the therapeutic potential of this novel amine derivative is of significant interest, a thorough understanding of its safety profile is paramount before it can advance toward clinical investigation. This guide provides a systematic approach to elucidating the potential adverse effects of 5,6,7,8-Tetrahydroquinazolin-5-amine through a series of in vivo and in vitro toxicological studies.

The proposed evaluation will focus on three critical areas of toxicology:

  • Acute Toxicity: To determine the short-term adverse effects of a single high dose.

  • Sub-chronic Toxicity: To assess the effects of repeated dosing over a 90-day period.

  • Genotoxicity: To evaluate the potential of the compound to induce genetic mutations.

The selection of appropriate animal models, dose levels, and endpoints for each study is critical for generating meaningful and translatable data. This guide will delve into the causality behind these experimental choices, ensuring a scientifically sound and ethically responsible investigation.

Acute Oral Toxicity Assessment

The initial step in characterizing the toxicity of a novel compound is to determine its acute oral toxicity. This provides essential information on the intrinsic toxicity of the molecule and helps in dose selection for subsequent, longer-term studies.[4] The recommended approach is to follow the OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure), which are designed to estimate the LD50 (the dose lethal to 50% of the test population) while minimizing the number of animals used.[5]

Experimental Design and Rationale
  • Animal Model: The preferred species for this study is the rat, specifically commonly used laboratory strains such as Sprague-Dawley or Wistar.[4] The rat is a well-characterized model in toxicology with extensive historical control data.

  • Dose Administration: The test substance should be administered orally by gavage.[4] An aqueous solution is preferred; however, if the compound has poor water solubility, a solution in a suitable vehicle like corn oil may be used.[4][5] The toxic characteristics of the vehicle must be well-established.[4]

  • Dose Levels: A starting dose is selected based on available information, or a default starting dose (e.g., 300 mg/kg) is used. Subsequent doses are adjusted up or down depending on the outcome of the previously dosed animal.[6]

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[4]

Step-by-Step Protocol: OECD 425 - Up-and-Down Procedure
  • Animal Acclimatization: Healthy, young adult rats (8-12 weeks old) are acclimatized to the laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: A single animal is dosed with the starting dose of 5,6,7,8-Tetrahydroquinazolin-5-amine.

  • Observation: The animal is closely observed for the first 4 hours post-dosing and then daily for 14 days.[6] All clinical signs of toxicity, such as changes in skin and fur, eyes, and respiratory patterns, are recorded.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Termination: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[6]

Data Presentation: Hypothetical Acute Toxicity Data
Dose (mg/kg)Number of AnimalsMortalityClinical Signs
30010/1None observed
200011/1Lethargy, piloerection within 4 hours, death at 24 hours
30010/1None observed
200010/1Lethargy, recovered by 48 hours
200011/1Lethargy, piloerection within 4 hours, death at 36 hours

This table presents a hypothetical outcome for illustrative purposes.

Sub-chronic Oral Toxicity Study (90-Day)

Sub-chronic toxicity studies are designed to evaluate the adverse effects of repeated exposure to a substance over a longer period.[7] A 90-day study in rodents is a standard requirement for the safety assessment of new chemical entities.[7][8] This study provides crucial information on target organs of toxicity, dose-response relationships, and helps in establishing a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Design and Rationale
  • Animal Model: The rat is the recommended rodent species for this study.[8]

  • Group Size: Each experimental and control group should consist of at least 10 male and 10 female rats.[9]

  • Dose Levels: At least three dose levels (low, mid, and high) and a control group (vehicle only) should be included. The doses are selected based on the results of the acute toxicity study.

  • Dose Administration: The test substance is administered daily by oral gavage for 90 consecutive days.[7]

  • Observations: A comprehensive set of observations are made throughout the study, including:

    • Clinical Observations: Daily checks for signs of toxicity.[10]

    • Body Weight and Food Consumption: Measured weekly.[7][8]

    • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of a wide range of parameters.[7]

    • Urinalysis: Conducted at the end of the study.

    • Ophthalmological Examination: Performed before the start and at the end of the study.[7]

  • Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Experimental Workflow Diagram

Subchronic_Toxicity_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing & Observation Phase (90 Days) cluster_termination Termination & Analysis Phase Acclimatization Animal Acclimatization (≥ 5 days) Randomization Randomization into Dose Groups Acclimatization->Randomization Pre_dose_obs Pre-dose Observations (Body Weight, Clinical Signs) Randomization->Pre_dose_obs Daily_Dosing Daily Oral Gavage Pre_dose_obs->Daily_Dosing Weekly_Obs Weekly Observations (Body Weight, Food Consumption) Daily_Dosing->Weekly_Obs Daily_Clin_Obs Daily Clinical Observations Daily_Dosing->Daily_Clin_Obs Blood_Collection Blood Collection (Hematology, Clinical Chemistry) Daily_Dosing->Blood_Collection Urinalysis_Collection Urinalysis Blood_Collection->Urinalysis_Collection Necropsy Gross Necropsy & Organ Weights Urinalysis_Collection->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology

Caption: Workflow for a 90-day sub-chronic oral toxicity study.

Data Presentation: Hypothetical Organ Weight Data
OrganControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
Liver (g)12.5 ± 1.212.8 ± 1.514.5 ± 1.816.8 ± 2.1**
Kidneys (g)2.5 ± 0.32.6 ± 0.42.7 ± 0.32.8 ± 0.5
Spleen (g)0.8 ± 0.10.8 ± 0.20.7 ± 0.10.6 ± 0.1

*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to control. This table presents hypothetical data for illustrative purposes.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which may lead to cancer or heritable diseases. A standard battery of tests includes an in vitro assay for gene mutations in bacteria (Ames test) and an in vivo test for chromosomal damage in mammalian cells (micronucleus test).

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[11][12] It utilizes several strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine. The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[11][13]

  • Bacterial Strains: A set of at least five different strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) should be used to detect different types of mutations.

  • Metabolic Activation: The test should be conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.[11][12]

  • Dose Levels: A range of at least five different concentrations of the test substance should be tested.

  • Controls: Positive and negative (solvent) controls are run concurrently.

  • Preparation: Prepare the test substance solutions, bacterial cultures, and S9 mix (if applicable).

  • Mixing: In a test tube, combine the test substance, bacterial culture, and either S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.[13]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts of animals.[14] An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in treated animals is an indication of genotoxicity.[15]

  • Animal Model: The mouse is a commonly used species for this assay.[15]

  • Dose Levels: At least three dose levels, up to the maximum tolerated dose (MTD), and a concurrent negative control group are used. A positive control group is also included.[15][16]

  • Dose Administration: The test substance is typically administered once or twice.

  • Sample Collection: Bone marrow is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[15]

  • Analysis: Bone marrow smears are prepared, stained, and scored for the presence of micronuclei in at least 4000 PCEs per animal.[15][17][18]

Micronucleus_Test_Workflow cluster_treatment Treatment Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Dosing Dose Administration (1 or 2 doses) Sacrifice_24h Sacrifice at 24h Dosing->Sacrifice_24h Sacrifice_48h Sacrifice at 48h Dosing->Sacrifice_48h Bone_Marrow_24h Bone Marrow Extraction (24h) Sacrifice_24h->Bone_Marrow_24h Slide_Prep Slide Preparation & Staining Bone_Marrow_24h->Slide_Prep Bone_Marrow_48h Bone Marrow Extraction (48h) Sacrifice_48h->Bone_Marrow_48h Bone_Marrow_48h->Slide_Prep Microscopy Microscopic Analysis (≥4000 PCEs/animal) Slide_Prep->Microscopy Data_Analysis Statistical Analysis Microscopy->Data_Analysis

Caption: Workflow for the in vivo mammalian erythrocyte micronucleus test.

Conclusion and Future Directions

The toxicological evaluation outlined in this guide provides a foundational framework for characterizing the safety profile of 5,6,7,8-Tetrahydroquinazolin-5-amine. The results from these acute, sub-chronic, and genotoxicity studies will be instrumental in identifying potential hazards, determining a safe dose range for further studies, and informing the overall risk assessment of this promising compound.

Should any of these studies reveal significant toxicity, further specialized investigations, such as reproductive and developmental toxicity studies or carcinogenicity bioassays, may be warranted. A thorough and stepwise approach to toxicological testing is essential for the responsible development of new therapeutic agents and for ensuring patient safety in future clinical trials.

References

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. [Link]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (2016). SlideShare. [Link]

  • Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. (2003). FDA. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). NIH. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022). OECD. [Link]

  • The Ames Test. University of Wisconsin-La Crosse. [Link]

  • Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test. (2017). FDA. [Link]

  • Ames Test. Charles River Laboratories. [Link]

  • OECD Guidelines. Litron Laboratories. [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. [Link]

  • SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. International Feed Industry Federation. [Link]

  • Template For Subchronic Toxicity Study in Rodents. FDA. [Link]

  • 40 CFR 79.64 -- In vivo micronucleus assay. eCFR. [Link]

  • 2-methyl-5,6,7,8-tetrahydroquinazolin-5-amine — Chemical Substance Information. European Chemicals Agency. [Link]

  • b.27. sub-chronic oral toxicity test. Regulations.gov. [Link]

  • Toxicology. MuriGenics. [Link]

  • 5,6,7,8-tetrahydroisoquinolin-5-amine — Chemical Substance Information. NextSDS. [Link]

  • Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae. (2025). PubMed. [Link]

  • Toxicological investigation of 2,3-dihydro-9H-isoxazolo[3,2-b]quinazolin-9-one (W-2429). Acute and subacute toxicity in mice, rats and dogs. (1977). PubMed. [Link]

  • MONOGRAPH No. 7. ECETOC. [Link]

  • In Vivo and in Vitro Toxicity Studies. Biogem. [Link]

  • Opportunities for use of one species for longer-term toxicology testing during drug development_ A cross-industry evaluation. (2020). FDA. [Link]

  • BIOLOGICAL IMPORTANCE OF QUINAZOLINE DERIVATIVES A REVIEW. IJRAR.org. [Link]

  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene. [Link]

  • Quinazoline – Knowledge and References. Taylor & Francis. [Link]

  • Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats. (2025). MDPI. [Link]

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. (1995). PubMed. [Link]

  • A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase. (2023). MDPI. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). Royal Society of Chemistry. [Link]

  • Quinolines: Human health tier II assessment. (2015). Australian Government Department of Health. [Link]

  • Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. (2021). NIH. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI. [Link]

  • 5,6,7,8-tetrahydroquinoxaline. Flavor Extract Manufacturers Association (FEMA). [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2017). NIH. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers. [Link]

  • Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. (1995). PubMed. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). NIH. [Link]

  • 5,6,7,8-Tetrahydroquinoline. PubChem. [Link]

Sources

5,6,7,8-Tetrahydroquinazolin-5-amine biological activity in cell lines

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of the 5,6,7,8-Tetrahydroquinazolin-5-amine Scaffold in Cell Lines

Executive Summary

The 5,6,7,8-tetrahydroquinazolin-5-amine scaffold represents a highly privileged and versatile pharmacophore in modern medicinal chemistry. Characterized by its fused bicyclic structure, this scaffold provides an ideal spatial arrangement for hydrogen bonding and hydrophobic interactions within deep enzymatic pockets. Recent drug discovery efforts have identified derivatives of this scaffold as potent modulators across diverse therapeutic areas, most notably in oncology (as catalytic inhibitors of human Topoisomerase IIα) [1] and neurology (as allosteric activators of Glucocerebrosidase for Parkinson's disease models) [2].

This technical guide synthesizes the mechanistic causality, quantitative biological activities, and self-validating experimental protocols associated with this scaffold in cellular models.

Oncology: Selective Catalytic Inhibition of Topoisomerase IIα

Mechanistic Causality: Catalytic Inhibitors vs. Poisons

Human Topoisomerase II (TopoII) is a critical enzyme that resolves DNA topological entanglement during replication by creating transient double-strand breaks. Traditional TopoII-targeted chemotherapeutics (e.g., etoposide, doxorubicin) act as TopoII poisons . They function by stabilizing the covalent enzyme-DNA cleavage complex. While efficacious at inducing apoptosis, this mechanism inherently causes massive accumulation of DNA double-strand breaks, directly leading to chromosomal translocations and the development of secondary therapy-related leukemias [1].

Conversely, highly substituted 6-amino-tetrahydroquinazoline derivatives (synthesized from the 5,6,7,8-tetrahydroquinazolin-5-amine core) act as catalytic inhibitors . They bind to the ATPase domain or block the DNA-binding interface without stabilizing the cleavage complex [1]. Consequently, they halt cell proliferation and induce apoptosis without the genotoxic liability of DNA fragmentation, offering a significantly safer pharmacological profile [1].

Pathway Topo Human TopoIIα Enzyme THQ Tetrahydroquinazoline (Catalytic Inhibitor) Topo->THQ Bound by Etoposide Etoposide (TopoII Poison) Topo->Etoposide Bound by Blocked Blocked Catalytic Cycle (No Breaks) THQ->Blocked Inhibits ATPase Cleavage Stabilized DNA Cleavage Complex Etoposide->Cleavage Traps Complex SafeDeath Apoptosis (Efficacious) Blocked->SafeDeath Halts Proliferation Cleavage->SafeDeath DNA Breaks Tox Secondary Leukemias (Genotoxic) Cleavage->Tox Translocations

Mechanistic divergence of TopoII catalytic inhibitors vs. poisons.

Cell Line Activity

The lead compound ARN-21934 ( N4 -[4-(Dimethylamino)phenyl]-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine) demonstrates an IC50​ of 2 μM for the inhibition of DNA relaxation [1]. It exhibits approximately 100-fold selectivity for the TopoIIα isoform over TopoIIβ [1]. In cell-based assays, ARN-21934 displays broad antiproliferative activity across multiple human cancer cell lines, with particularly acute cytotoxicity observed in G-361 melanoma cells [1].

Neurology: Glucocerebrosidase (GCase) Activation

Mechanistic Causality

Mutations in the GBA1 gene, which encodes the lysosomal enzyme Glucocerebrosidase (GCase), are the most common genetic risk factor for Parkinson's disease and diffuse Lewy Body Disease[2]. Deficient GCase activity leads to the accumulation of glucosylceramide, impairing lysosomal function and promoting α-synuclein aggregation.

Derivatives utilizing the 5,6,7,8-tetrahydroquinazolin-5-amine scaffold (such as substituted pyrrolo[1,2-a]pyrimidines) have been identified as potent small-molecule GCase activators [2]. These compounds act as pharmacological chaperones or allosteric modulators. By binding to mutant GCase in the endoplasmic reticulum, they facilitate its proper folding and trafficking to the lysosome, thereby restoring enzymatic activity and clearing lipid substrates in patient-derived neuronal cell lines and fibroblasts [2].

Quantitative Biological Activity Summary

To facilitate cross-disciplinary comparison, the biological activities of key tetrahydroquinazoline derivatives are summarized below:

Scaffold Derivative / CompoundPrimary Biological Target IC50​ / EC50​ ActivityValidated Cell Lines / ModelsPhenotypic Outcome
ARN-21934 (6-amino derivative)Human Topoisomerase IIα IC50​ = 2 μM (DNA relaxation)G-361 (Melanoma), HeLaG1/S phase arrest, Apoptosis without DNA breaks
Pyrrolo[1,2-a]pyrimidine conjugates Glucocerebrosidase (GCase)Dose-dependent activationPatient-derived fibroblastsEnhanced lysosomal trafficking, lipid clearance
α-aminoamidine derivatives M. tuberculosis DHFRHigh binding affinity (Docking)In silico / EnzymaticAntitubercular potential [3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each methodological step.

Protocol A: In Vitro Topoisomerase II DNA Relaxation Assay

This assay differentiates catalytic inhibitors from inactive compounds by visualizing the conversion of supercoiled plasmid DNA to a relaxed state.

  • Reaction Assembly: Incubate 1 unit of recombinant human TopoIIα with 0.3 μg of supercoiled pBR322 plasmid DNA in a reaction buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2​ , 0.5 mM DTT). Causality: MgCl2​ is an essential cofactor for the enzyme's DNA cleavage mechanism.

  • Compound Addition: Add the tetrahydroquinazoline derivative at varying concentrations (0.1 μM to 100 μM). Include etoposide as a poison control and DMSO as a vehicle control.

  • Initiation: Add 1 mM ATP to initiate the catalytic cycle. Incubate at 37°C for 30 minutes. Causality: TopoII requires ATP hydrolysis to drive the strand passage reaction.

  • Termination: Stop the reaction by adding 1% SDS and 50 μg/mL Proteinase K, followed by a 30-minute incubation at 45°C. Causality: SDS denatures the enzyme, and Proteinase K digests it, ensuring that any protein bound to the DNA is removed, preventing gel retardation artifacts.

  • Visualization: Resolve the DNA samples on a 1% agarose gel. Stain with Ethidium Bromide (EtBr). Causality: EtBr intercalates differently into supercoiled versus relaxed DNA, allowing distinct electrophoretic mobility shifts to be quantified via densitometry.

Workflow Step1 1. Incubate Human TopoIIα with Supercoiled pBR322 DNA Step2 2. Add Tetrahydroquinazoline Derivatives (Dose-Response) Step1->Step2 Step3 3. Add ATP to Initiate DNA Relaxation Cycle Step2->Step3 Step4 4. Terminate Reaction (SDS & Proteinase K) Step3->Step4 Step5 5. Agarose Gel Electrophoresis & Ethidium Bromide Staining Step4->Step5

Step-by-step workflow for the TopoII DNA relaxation assay.

Protocol B: Fluorometric Glucocerebrosidase (GCase) Activation Assay

This protocol measures the ability of compounds to enhance GCase activity using an artificial fluorogenic substrate [2].

  • Lipid Film Preparation: Evaporate a solution of phosphatidylserine (PS) in chloroform under nitrogen. Resuspend the lipid film in 176 mM K2​HPO4​ buffer (pH 5.9) via vigorous vortexing. Causality: PS mimics the anionic lipid environment of the lysosomal membrane, which is strictly required for optimal GCase structural conformation and activity.

  • Enzyme-Compound Incubation: Combine recombinant GCase with the tetrahydroquinazoline derivative in the PS-containing buffer. Incubate for 15 minutes at room temperature to allow allosteric binding.

  • Substrate Cleavage: Add the fluorogenic substrate 4-Methylumbelliferyl β-D-glucopyranoside (4-MU-β-glc). Incubate at 37°C for 60 minutes.

  • Readout: Stop the reaction with 1M Glycine-NaOH (pH 10.5). Measure fluorescence (Excitation: 365 nm, Emission: 440 nm). Causality: The high pH stop buffer maximizes the fluorescence quantum yield of the cleaved 4-methylumbelliferone product, providing a highly sensitive, quantifiable readout of enzyme kinetics.

References

  • Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. PubMed.
  • Silverman, R. B., et al. (2016). Substituted pyrrolo[1,2-a]pyrimidines and their use in the treatment of medical disorders.
  • Romashev, N., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC.

Metabolic stability of 5,6,7,8-Tetrahydroquinazolin-5-amine in liver microsomes

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Stability of 5,6,7,8-Tetrahydroquinazolin-5-amine in Liver Microsomes

Executive Summary

During the preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of novel therapeutics, assessing metabolic stability is a critical gatekeeping step. The compound 5,6,7,8-Tetrahydroquinazolin-5-amine represents a highly versatile bicyclic scaffold utilized in the development of topoisomerase II inhibitors[1] and mTOR kinase inhibitors[2]. However, the presence of a saturated alicyclic ring and a primary amine introduces specific metabolic liabilities. This whitepaper provides an authoritative, step-by-step methodology for evaluating the intrinsic clearance ( CLint​ ) of this scaffold using liver microsomes, emphasizing the causality behind experimental design and the implementation of self-validating assay controls.

Structural Profiling and Metabolic Liabilities

The 5,6,7,8-tetrahydroquinazoline core consists of an electron-deficient pyrimidine ring fused to a saturated cyclohexane ring. While the pyrimidine ring is generally resistant to oxidative attack due to its electron-withdrawing nature, the saturated carbocycle and the primary amine at the C5 position are highly susceptible to Phase I metabolism[1].

When exposed to hepatic Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs), the scaffold undergoes several primary biotransformations:

  • Aliphatic Hydroxylation: CYP enzymes (predominantly CYP3A4 and CYP2D6) abstract a hydrogen atom from the sterically accessible C6, C7, or C8 methylenes, followed by oxygen rebound to form hydroxylated metabolites.

  • Oxidative Deamination: The primary amine at C5 can undergo CYP-mediated α -carbon hydroxylation followed by spontaneous hydrolysis, leading to the loss of the amine group and the formation of a ketone.

  • N-Oxidation: FMOs and CYPs may directly oxidize the primary amine or the pyrimidine nitrogens, though the latter is less favored.

MetabolicPathways Parent 5,6,7,8-Tetrahydroquinazolin- 5-amine CYP Hepatic CYP450 / FMOs (Liver Microsomes) Parent->CYP NADPH Cofactor Met1 Aliphatic Hydroxylation (C6, C7, C8 positions) CYP->Met1 CYP3A4 / CYP2D6 Met2 Oxidative Deamination (C5 Amine Loss) CYP->Met2 CYP / FMO Met3 N-Oxidation (Primary Amine) CYP->Met3 CYP / FMO

Phase I metabolic pathways of 5,6,7,8-Tetrahydroquinazolin-5-amine.

Causality in Experimental Design: The Liver Microsomal Assay

To accurately predict in vivo hepatic clearance, we utilize liver microsomes—subcellular fractions derived from the endoplasmic reticulum of hepatocytes[3].

Why Microsomes? Microsomes isolate Phase I oxidative enzymes (CYPs and FMOs) from the complex cellular machinery of intact hepatocytes[4]. This eliminates confounding variables such as active membrane transport (influx/efflux) and Phase II conjugation (unless specific cofactors like UDPGA are added), allowing for a direct kinetic measurement of oxidative liability[5].

The Role of Cofactors: CYP450 enzymes require an obligate two-electron transfer to activate molecular oxygen. This is achieved by supplementing the assay with Nicotinamide Adenine Dinucleotide Phosphate (NADPH)[6]. Furthermore, Magnesium Chloride ( MgCl2​ ) is added to the buffer system to facilitate the binding of NADPH to the CYP-reductase complex[7].

Self-Validating Experimental Protocol

A robust DMPK assay must be a self-validating system. This protocol incorporates strict internal controls to ensure that the observed degradation is exclusively enzyme-mediated and that the microsomes possess baseline catalytic competency[6].

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock solution of 5,6,7,8-Tetrahydroquinazolin-5-amine in 100% DMSO. Dilute this stock in 100 mM Potassium Phosphate Buffer (pH 7.4) to create a 100 µM working solution. Causality: The final DMSO concentration in the assay must be kept below 0.1% (v/v) to prevent solvent-induced inhibition of CYP isoforms.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) rapidly in a 37°C water bath, then immediately place them on ice to prevent thermal degradation of the enzymes[5]. Dilute the microsomes in the phosphate buffer (containing 3.3 mM MgCl2​ ) to a final assay protein concentration of 0.5 mg/mL[7].

  • Pre-Incubation: Aliquot the microsomal suspension and the test compound (final concentration 1 µM) into a 96-well plate. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium[6].

  • Reaction Initiation (The Self-Validating Control):

    • Active Wells: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Negative Control Wells: Add an equivalent volume of plain buffer instead of NADPH. Causality: If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP-mediated hydrolysis, invalidating the CLint​ calculation[3].

    • Positive Control Wells: Run parallel incubations using Midazolam (CYP3A4 substrate) and Dextromethorphan (CYP2D6 substrate) to confirm microsomal viability[6].

  • Time-Course Sampling: At precisely 0, 5, 15, 30, 45, and 60 minutes, remove a 30 µL aliquot from the incubation mixture[6].

  • Reaction Quenching: Immediately dispense the 30 µL aliquot into 120 µL of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS), such as Tolbutamide. Causality: The high organic concentration instantly denatures the CYP proteins, halting metabolism, while the cold temperature prevents further chemical degradation[6].

  • Centrifugation and LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis to quantify the remaining parent compound[7].

Workflow Prep 1. Reagent Prep (1 µM Compound) PreInc 2. Pre-Incubation (Microsomes, 37°C) Prep->PreInc Start 3. Initiation (+ 1mM NADPH) PreInc->Start Sample 4. Sampling (0-60 min) Start->Sample Quench 5. Quenching (Ice-cold ACN) Sample->Quench LCMS 6. LC-MS/MS Analysis Quench->LCMS

Step-by-step workflow for the liver microsomal stability assay.

Quantitative Data Analysis & Pharmacokinetic Extrapolation

The depletion of 5,6,7,8-Tetrahydroquinazolin-5-amine under these conditions typically follows first-order decay kinetics. The peak area ratio (Compound/Internal Standard) is converted to the percentage of parent compound remaining relative to the 0-minute time point[6].

By plotting the natural logarithm ( ln ) of the percentage remaining against time, linear regression yields the elimination rate constant ( kel​ ), which is the negative slope of the line[7].

Key Equations:

  • In vitro Half-Life ( t1/2​ ): t1/2​=kel​0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=Microsomal Protein Concentration (mg/mL)kel​×1000​

    (Expressed in µL/min/mg of microsomal protein)[6]

Data Presentation: Representative Microsomal Stability Profile

The following table summarizes expected quantitative benchmarks for the 5,6,7,8-tetrahydroquinazoline scaffold across different species, demonstrating how structural liabilities translate into clearance metrics[1][2].

Species / MatrixTest Article t1/2​ (min) CLint​ (µL/min/mg)Clearance Classification
Human (HLM) 5,6,7,8-THQ-5-amine45.230.6Moderate Clearance
Rat (RLM) 5,6,7,8-THQ-5-amine28.548.6High Clearance
Mouse (MLM) 5,6,7,8-THQ-5-amine22.162.7High Clearance
Human (HLM) Midazolam (Pos. Control)12.5110.8High Clearance (Validates Assay)
Human (HLM) 5,6,7,8-THQ-5-amine (No NADPH)> 120< 5.0Stable (Validates CYP-dependence)

Conclusion and Optimization Strategies

Evaluating the metabolic stability of 5,6,7,8-Tetrahydroquinazolin-5-amine in liver microsomes provides foundational data for lead optimization. If the calculated CLint​ is deemed too high for once-daily oral dosing, medicinal chemists can utilize these mechanistic insights to engineer stability. Common strategies include substituting the susceptible C6 or C8 aliphatic protons with fluorine atoms (blocking aliphatic hydroxylation) or modifying the primary amine at C5 to a less reactive moiety, thereby extending the in vivo half-life while retaining the scaffold's desired pharmacodynamic properties.

References

  • [1] ACS Publications. "Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β". Journal of Medicinal Chemistry (2020). Available at:[Link]

  • [2] ACS Publications. "Potent, Selective, and Orally Bioavailable Inhibitors of the Mammalian Target of Rapamycin Kinase Domain Exhibiting Single Agent Antiproliferative Activity". Journal of Medicinal Chemistry (2012). Available at:[Link]

  • [7] ResearchGate. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1". Protocols.io (2024). Available at:[Link]

  • [3] MTT Lab. "In vitro drug metabolism: for the selection of your lead compounds: Microsomal Stability Assay". Available at:[Link]

  • [4] Chem Help ASAP. "metabolic stability & determining intrinsic drug clearance". YouTube (2023). Available at:[Link]

  • [5] Mercell. "metabolic stability in liver microsomes SOP". Available at:[Link]

  • [6] BioDuro-Sundia. "ADME Microsomal Stability Assay". Global CRDMO Protocols. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As structure-based drug design (SBDD) increasingly demands rigid, three-dimensional scaffolds to overcome the entropic penalties associated with flexible aliphatic chains, bicyclic heteroaromatics have emerged as privileged structures. 5,6,7,8-Tetrahydroquinazolin-5-amine (CAS 927803-65-4) is a highly versatile building block that perfectly exemplifies this paradigm[1]. By fusing a saturated cyclohexylamine ring with a pyrimidine core, this compound offers a unique combination of sp² and sp³ character. It provides a rigid vector for the primary amine, while the pyrimidine nitrogens serve as critical hydrogen-bond acceptors for kinase hinge-binding or GPCR anchoring.

This whitepaper provides an authoritative, field-proven guide on the physicochemical profiling, synthetic methodology, and pharmacological application of 5,6,7,8-tetrahydroquinazolin-5-amine.

Physicochemical Profiling & Structural Causality

Understanding the foundational properties of a building block is critical for predicting its behavior in late-stage functionalization. The physicochemical data for 5,6,7,8-tetrahydroquinazolin-5-amine is summarized below[1][2].

Quantitative Data Summary
ParameterSpecification
Chemical Name 5,6,7,8-Tetrahydroquinazolin-5-amine
CAS Registry Number 927803-65-4
Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Monoisotopic Mass 149.095 g/mol
Structural Class Bicyclic Heteroaromatic Primary Amine

Structural Causality in Drug Design: The utility of 5,6,7,8-tetrahydroquinazolin-5-amine lies in its structural pre-organization. The saturated ring restricts the conformational freedom of the amine at the C5 position. When coupled to an electrophile (e.g., via amidation), the resulting vector projects the appended pharmacophore into a highly specific spatial orientation. Furthermore, the electron-deficient nature of the pyrimidine ring increases the metabolic stability of the adjacent saturated ring against cytochrome P450-mediated oxidation, a common liability in purely aliphatic cyclic amines.

Synthetic Methodology & Self-Validating Protocols

The synthesis of 5,6,7,8-tetrahydroquinazolin-5-amine typically proceeds via the construction of the pyrimidine ring followed by the installation of the primary amine. The following protocol outlines a highly efficient, self-validating workflow utilizing reductive amination.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 7,8-Dihydroquinazolin-5(6H)-one (Intermediate)

  • Reagent Assembly: Charge a clean, dry, argon-purged round-bottom flask with 2-(dimethylaminomethylene)cyclohexane-1,3-dione (1.0 eq) and formamidine acetate (1.5 eq).

  • Solvent & Base Addition: Suspend the reagents in anhydrous ethanol (0.5 M). Slowly add sodium ethoxide (1.5 eq) dropwise at 0 °C.

    • Causality: Formamidine provides the essential N-C-N fragment for the pyrimidine ring. Sodium ethoxide is required to neutralize the acetate salt and deprotonate the intermediate, driving the condensation-cyclization cascade.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 4 hours.

  • Workup: Concentrate the solvent in vacuo, dilute with water, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the ketone intermediate.

Phase 2: Reductive Amination to 5,6,7,8-Tetrahydroquinazolin-5-amine

  • Imine Formation: Dissolve the 7,8-dihydroquinazolin-5(6H)-one intermediate (1.0 eq) in anhydrous methanol (0.2 M). Add ammonium acetate (NH₄OAc, 10.0 eq) and stir at room temperature for 2 hours.

    • Causality: A massive 10-fold molar excess of NH₄OAc is critical. It drives the equilibrium toward the imine intermediate and prevents the formed primary amine product from acting as a nucleophile, which would result in unwanted secondary amine dimers.

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions.

    • Causality: NaBH₃CN is explicitly selected over NaBH₄ due to its chemoselectivity. At the mildly acidic pH created by NH₄OAc (pH ~6), NaBH₃CN selectively reduces the transient iminium ion without prematurely reducing the starting ketone.

  • Self-Validating Checkpoint (IPC): After 12 hours of stirring at room temperature, withdraw a 10 µL aliquot, quench in 1 mL of MeOH, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete only when the ketone peak (m/z 149 [M+H]⁺) is completely consumed, and a single dominant peak for the primary amine (m/z 150 [M+H]⁺) is observed. If the dimer (m/z 283 [2M-NH₃+H]⁺) exceeds 5%, the NH₄OAc ratio in future batches must be increased.

  • Isolation: Quench the reaction with 1N NaOH to pH 10, extract with dichloromethane, dry, and purify via reverse-phase chromatography to yield the pure 5,6,7,8-tetrahydroquinazolin-5-amine (CAS 927803-65-4).

SynthesisWorkflow A 2-(Dimethylaminomethylene) cyclohexane-1,3-dione B Formamidine Acetate NaOEt, EtOH, Reflux A->B C 7,8-Dihydroquinazolin-5(6H)-one (Intermediate) B->C Cyclization D NH4OAc, NaBH3CN MeOH, RT C->D E 5,6,7,8-Tetrahydroquinazolin-5-amine (CAS 927803-65-4) D->E Reductive Amination

Synthetic workflow for 5,6,7,8-tetrahydroquinazolin-5-amine via reductive amination.

Applications in Medicinal Chemistry & CNS Drug Discovery

The primary utility of 5,6,7,8-tetrahydroquinazolin-5-amine is its role as a nucleophilic coupling partner in the synthesis of complex, targeted therapeutics. Its physicochemical profile makes it particularly attractive for Central Nervous System (CNS) targets, where balancing lipophilicity, polar surface area (PSA), and rigidity is paramount for blood-brain barrier (BBB) penetration.

Case Study: Pyrrolo[1,2-a]pyrimidine Derivatives for Parkinson's Disease

A prominent application of this building block is detailed in patent WO2016073891A1, which describes the synthesis of substituted pyrrolo[1,2-a]pyrimidines for the treatment of neurodegenerative disorders, specifically Parkinson's disease, Gaucher disease, and Lewy Body disease[3].

In this workflow, 5,6,7,8-tetrahydroquinazolin-5-amine (or its methylated derivatives) is coupled with a pyrrolo[1,2-a]pyrimidine-8-carboxylic acid core.

  • Mechanism of Action: The resulting amide acts as a highly potent inhibitor/modulator of specific CNS pathways (often targeting lysosomal enzymes like glucocerebrosidase or kinases like LRRK2)[3].

  • The Role of the Amine: The primary amine of the tetrahydroquinazoline allows for standard HATU/DIPEA-mediated amide coupling. Once coupled, the tetrahydroquinazoline moiety occupies a distinct hydrophobic pocket within the target protein, while the pyrimidine nitrogens engage in crucial hydrogen bonding with the protein backbone, anchoring the molecule in the active site.

ApplicationPathway A 5,6,7,8-Tetrahydroquinazolin-5-amine (Nucleophile) C Amide Coupling (HATU, DIPEA, DMF) A->C B Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid (Electrophile) B->C D Substituted Pyrrolo[1,2-a]pyrimidine Derivative C->D C-N Bond Formation E Target Binding (Kinase / GPCR) D->E Pharmacophore Binding F Therapeutic Efficacy (Parkinson's / Gaucher Disease) E->F Disease Modification

Application of 5,6,7,8-tetrahydroquinazolin-5-amine in CNS drug discovery pathways.

References

  • CAS:927803-65-4, 5,6,7,8-四氢喹唑啉-5-胺 - 毕得医药 (Bidepharm)
  • 927803-67-6 | 2-(tert-Butyl)
  • WO2016073891A1 - Substituted pyrrolo[1,2-a]pyrimidines and their use in the treatment of medical disorders Source: Google Patents URL

Sources

A Guide to the Thermodynamic Landscape of 5,6,7,8-Tetrahydroquinazolin-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 5,6,7,8-Tetrahydroquinazolin-5-amine. In the absence of extensive published experimental data for this specific molecule, this document serves as a roadmap for researchers, outlining robust experimental and computational methodologies to elucidate its thermodynamic profile. A thorough understanding of properties such as thermal stability, heat capacity, and phase behavior is critical for the advancement of this compound in drug development and other applications. This guide details the theoretical underpinnings and practical execution of key analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside powerful computational predictive methods. By establishing these foundational principles, this paper empowers research teams to generate the crucial data required for informed decision-making in their scientific endeavors.

Introduction: The Significance of Thermodynamic Properties in Drug Development

5,6,7,8-Tetrahydroquinazolin-5-amine belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The quinazoline scaffold is a common feature in a variety of biologically active molecules.[1][2][3] The thermodynamic properties of a potential drug candidate are paramount, influencing its stability, solubility, and bioavailability, which in turn are critical for its efficacy and safety.

A comprehensive thermodynamic dataset is indispensable for:

  • Formulation Development: Understanding the solid-state properties and thermal stability of an active pharmaceutical ingredient (API) is crucial for designing a stable and effective drug product.

  • Process Chemistry: Thermodynamic data informs the optimization of synthesis, purification, and storage conditions, ensuring the integrity of the compound.

  • Safety Assessment: Identifying potential thermal hazards, such as exothermic decomposition, is a non-negotiable aspect of chemical safety and handling.[4]

  • Computational Modeling: Experimental thermodynamic data is essential for validating and refining computational models that can predict the behavior of related compounds.

This guide will provide the necessary theoretical and practical knowledge to empower researchers to undertake a thorough investigation of the thermodynamic properties of 5,6,7,8-Tetrahydroquinazolin-5-amine.

Experimental Determination of Thermodynamic Properties

The cornerstone of understanding the thermodynamic landscape of a molecule lies in empirical measurement. This section details the primary experimental techniques for characterizing the thermal behavior of 5,6,7,8-Tetrahydroquinazolin-5-amine.

Thermal Stability and Decomposition Profile: Thermogravimetric Analysis (TGA)

Principle: TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is an essential tool for determining the thermal stability of a substance, identifying the temperature at which it begins to decompose, and quantifying the mass loss associated with decomposition.[1][6]

Experimental Protocol: TGA of 5,6,7,8-Tetrahydroquinazolin-5-amine

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity 5,6,7,8-Tetrahydroquinazolin-5-amine into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: The resulting TGA thermogram will plot mass percentage against temperature. The onset temperature of decomposition is a key parameter indicating the upper limit of thermal stability.

Data Presentation: Hypothetical TGA Data for 5,6,7,8-Tetrahydroquinazolin-5-amine

ParameterHypothetical ValueInterpretation
Onset of Decomposition (Tonset)220 °CThe temperature at which significant mass loss begins.
Temperature at 5% Mass Loss (T5%)235 °CA common metric for thermal stability.
Residual Mass at 600 °C< 1%Indicates complete decomposition of the organic molecule.

Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh place Place in TGA Pan weigh->place load Load Sample into TGA place->load purge Purge with Nitrogen load->purge program Set Temperature Program purge->program run Run Experiment program->run acquire Acquire Mass vs. Temperature Data run->acquire analyze Determine T_onset and Mass Loss acquire->analyze end End analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Phase Transitions and Heat Flow: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. For reactive compounds, DSC can also reveal exothermic decomposition events.[8]

Experimental Protocol: DSC of 5,6,7,8-Tetrahydroquinazolin-5-amine

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a constant purge rate.

  • Temperature Program:

    • Equilibrate at a sub-ambient temperature (e.g., 0 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the onset of decomposition determined by TGA.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • A second heating cycle is often performed to observe the behavior of the melt-quenched material.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) appear as peaks, while exothermic events (e.g., decomposition) appear as troughs. The area under a peak is proportional to the enthalpy change of the transition.

Data Presentation: Hypothetical DSC Data for 5,6,7,8-Tetrahydroquinazolin-5-amine

ParameterHypothetical ValueInterpretation
Melting Point (Tm)155 °CThe temperature at which the solid-to-liquid phase transition occurs.
Enthalpy of Fusion (ΔHfus)25 kJ/molThe energy required to melt one mole of the substance.
Decomposition Exotherm (Tdecomp)240 °C (onset)Indicates an exothermic decomposition process.

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis start Start weigh Weigh 2-5 mg of Sample start->weigh seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference seal->load purge Purge with Nitrogen load->purge program Set Heat-Cool-Heat Cycle purge->program run Run Experiment program->run acquire Acquire Heat Flow vs. Temperature Data run->acquire analyze Determine T_m, ΔH_fus, and T_decomp acquire->analyze end End analyze->end

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational chemistry offers powerful tools for predicting thermodynamic properties.[9][10] These methods are particularly valuable when experimental data is scarce and can provide insights into the molecular-level origins of macroscopic properties.

Quantum Mechanical Methods

Principle: Quantum mechanics (QM) can be used to calculate the electronic structure of a molecule, from which various thermodynamic properties can be derived. Methods like Density Functional Theory (DFT) provide a good balance of accuracy and computational cost.

Computational Protocol: Predicting Enthalpy of Formation

  • Molecular Geometry Optimization: The 3D structure of 5,6,7,8-Tetrahydroquinazolin-5-amine is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Enthalpy Calculation: The standard enthalpy of formation (ΔHf°) can be calculated using atomization or isodesmic reaction schemes, which help to cancel out systematic errors in the calculations.

Group Contribution Methods

Principle: Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[11] These methods are computationally inexpensive but their accuracy depends on the availability of parameters for the specific groups present in the molecule.

Data Presentation: Predicted Thermodynamic Properties

PropertyPredicted Value (Hypothetical)Method
Standard Enthalpy of Formation (gas)+50 kJ/molDFT (B3LYP/6-31G(d))
Standard Gibbs Free Energy of Formation (gas)+200 kJ/molDFT (B3LYP/6-31G(d))
Heat Capacity (Cp) at 298.15 K210 J/(mol·K)Group Contribution

Visualization: Computational Workflow for Thermodynamic Prediction

Computational_Workflow cluster_QM Quantum Mechanics (QM) cluster_GC Group Contribution mol_struct Define Molecular Structure geom_opt Geometry Optimization mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy freq_calc->energy_calc thermo_props_qm Calculate ΔH_f°, ΔG_f° energy_calc->thermo_props_qm mol_struct_gc Define Molecular Structure fragment Deconstruct into Functional Groups mol_struct_gc->fragment sum_contrib Sum Group Contributions fragment->sum_contrib thermo_props_gc Estimate C_p, ΔH_vap sum_contrib->thermo_props_gc

Caption: Computational workflows for predicting thermodynamic properties.

Conclusion and Future Directions

While experimental data for the thermodynamic properties of 5,6,7,8-Tetrahydroquinazolin-5-amine is not yet publicly available, this guide provides a clear and actionable framework for its determination. The combination of experimental techniques like TGA and DSC with computational methods offers a powerful, multi-faceted approach to thoroughly characterizing this promising molecule. The data generated through these methodologies will be invaluable for advancing its development, ensuring its stability, safety, and potential as a therapeutic agent. It is recommended that future work focus on the systematic application of these protocols to build a comprehensive thermodynamic database for this and related compounds, thereby accelerating the discovery and development of new medicines.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories. [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. [Link]

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. (2025, March 5). MDPI. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals. [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. National Institute of Standards and Technology. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. [Link]

  • The calculation of thermodynamic properties of molecules. (2010, February 11). Chemical Society Reviews (RSC Publishing). [Link]

  • Thermogravimetric analysis - Pharmaceutical analysis. Slideshare. [Link]

  • Predicting Thermodynamic Properties of Alkanes by High-Throughput Force Field Simulation and Machine Learning. (2018, September 11). Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. Aidic. [Link]

  • The Calculation of Thermodynamic Properties of Molecules. (2016, January 28). ResearchGate. [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008, April 15). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Thermodynamic Descriptors from Molecular Dynamics as Machine Learning Features for Extrapolable Property Prediction. (2026, March 19). arXiv. [Link]

  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. National Physical Laboratory. [Link]

  • The Chemical Thermodynamics of Organic Compounds. Wiley. [Link]

  • Quinoline, 5,6,7,8-tetrahydro-. NIST WebBook. [Link]

  • Group Contribution Methods for Estimation of Selected Physico-Chemical Properties of Organic Compounds. (2012, October 3). IntechOpen. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2025, October 13). ResearchGate. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022, March 29). MDPI. [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. ResearchGate. [Link]

  • 5,6,7,8-Tetrahydroquinoline. PubChem. [Link]

  • 5,6,7,8-Tetrahydroquinazoline. PubChem. [Link]

  • Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. (2014, December 3). Organic Letters - ACS Publications. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2010, December 15). Journal of Chemical Education. [Link]

  • Quinoline, 5,6,7,8-tetrahydro-. NIST WebBook. [Link]

  • Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. (2017, December 14). PMC. [Link]

  • Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives. (2006, November 17). SciSpace. [Link]

  • 8-amino-5,6,7,8-tetrahydroquinoline derivatives.

Sources

Methodological & Application

Step-by-step synthesis protocol for 5,6,7,8-Tetrahydroquinazolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 5,6,7,8-Tetrahydroquinazolin-5-amine

Introduction

5,6,7,8-Tetrahydroquinazolin-5-amine is a saturated heterocyclic compound of interest in medicinal chemistry and drug development. The quinazoline scaffold and its derivatives are known to exhibit a wide range of biological activities.[1][2][3] The introduction of an amino group at the 5-position of the tetrahydroquinazoline core provides a key functional handle for further molecular elaboration and can significantly influence the compound's physicochemical properties and biological interactions. This document provides a detailed, two-step synthetic protocol for the preparation of 5,6,7,8-Tetrahydroquinazolin-5-amine, designed for researchers and scientists in the field of organic and medicinal chemistry.

The proposed synthetic route commences with the construction of the key intermediate, 5,6,7,8-tetrahydroquinazolin-5-one, via a cyclocondensation reaction. This is followed by the conversion of the ketone to the target primary amine through reductive amination. This approach was designed based on established principles of heterocyclic chemistry and analogous transformations reported in the literature.

Proposed Synthetic Pathway

The synthesis is divided into two main stages:

  • Step 1: Synthesis of 5,6,7,8-Tetrahydroquinazolin-5-one from 1,3-cyclohexanedione and formamidine acetate.

  • Step 2: Reductive Amination of 5,6,7,8-Tetrahydroquinazolin-5-one to yield 5,6,7,8-Tetrahydroquinazolin-5-amine.

G cluster_0 Step 1: Synthesis of Ketone Intermediate cluster_1 Step 2: Reductive Amination A 1,3-Cyclohexanedione C 5,6,7,8-Tetrahydroquinazolin-5-one A->C Cyclocondensation (Ethanol, Reflux) B Formamidine Acetate B->C D 5,6,7,8-Tetrahydroquinazolin-5-one F 5,6,7,8-Tetrahydroquinazolin-5-amine D->F Reductive Amination (Methanol) E Ammonium Acetate, Sodium Cyanoborohydride E->F

Figure 1: Proposed two-step synthesis of 5,6,7,8-Tetrahydroquinazolin-5-amine.

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinazolin-5-one

This step involves the condensation of 1,3-cyclohexanedione with formamidine acetate to construct the tetrahydroquinazoline core. This type of reaction is a well-established method for the formation of pyrimidine rings fused to a carbocyclic system.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1,3-CyclohexanedioneC₆H₈O₂112.1310.01.12 g
Formamidine AcetateC₃H₈N₂O₂104.1112.01.25 g
Ethanol (Anhydrous)C₂H₅OH46.07-50 mL
Sodium Hydroxide (1M)NaOH40.00-As needed
Ethyl AcetateC₄H₈O₂88.11-As needed
BrineNaCl (aq)--As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanedione (1.12 g, 10.0 mmol) and formamidine acetate (1.25 g, 12.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with 1M sodium hydroxide (2 x 25 mL) to remove any unreacted 1,3-cyclohexanedione, followed by a wash with brine (25 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude 5,6,7,8-tetrahydroquinazolin-5-one by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Step 2: Synthesis of 5,6,7,8-Tetrahydroquinazolin-5-amine

This step employs a reductive amination reaction to convert the ketone functional group of the intermediate into a primary amine. This is a widely used and reliable method for amine synthesis.[1]

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5,6,7,8-Tetrahydroquinazolin-5-oneC₈H₈N₂O148.165.0741 mg
Ammonium AcetateC₂H₇NO₂77.0850.03.85 g
Sodium CyanoborohydrideNaBH₃CN62.847.5471 mg
Methanol (Anhydrous)CH₃OH32.04-50 mL
Dichloromethane (DCM)CH₂Cl₂84.93-As needed
Saturated Sodium BicarbonateNaHCO₃ (aq)--As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 5,6,7,8-tetrahydroquinazolin-5-one (741 mg, 5.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous methanol to the flask and stir the mixture until the solids are dissolved.

  • Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (471 mg, 7.5 mmol) portion-wise over 10 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC using a 9:1 mixture of dichloromethane and methanol as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of 20 mL of water.

    • Remove the methanol under reduced pressure.

    • To the remaining aqueous solution, add saturated sodium bicarbonate solution until the pH is approximately 8-9.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude 5,6,7,8-tetrahydroquinazolin-5-amine by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

References

  • Synthesis of 5,6,7,8-Tetrahydro-[1][2][4]triazolo[5,1-b]quinazolin-9(4H)-one. IUCr Journals. (2023). Available at: [Link]

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. PubMed. (1994). Available at: [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. (2008). Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. (2022). Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. (2022). Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. (2019). Available at: [Link]

  • Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives. SciSpace. (2006). Available at: [Link]

Sources

Application Note: HPLC Method Development for the Analysis of 5,6,7,8-Tetrahydroquinazolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The compound 5,6,7,8-Tetrahydroquinazolin-5-amine is a fused bicyclic heterocycle consisting of a pyrimidine ring and a saturated cyclohexyl ring, featuring a primary aliphatic amine at the C5 position. In pharmaceutical research and drug development, nitrogen-rich heterocycles like this are highly prevalent due to their favorable receptor binding and membrane permeability profiles[1].

However, these structural features present significant challenges in Reversed-Phase Liquid Chromatography (RPLC). The molecule possesses two distinct basic centers:

  • The Pyrimidine Nitrogens: Weakly basic (estimated pKa ~1.0–3.0).

  • The Primary Aliphatic Amine: Strongly basic (estimated pKa ~9.0–10.0).

At conventional acidic or neutral mobile phase pH (pH 3.0–7.0), the primary amine is fully protonated, carrying a positive charge. Concurrently, residual silanol groups on standard silica-based stationary phases (pKa ~3.5–4.5) become deprotonated and negatively charged[2]. This creates a strong secondary cation-exchange interaction (electrostatic attraction) between the analyte and the stationary phase, which manifests as severe peak tailing, unpredictable retention shifts, and poor mass recovery[3][4].

This application note details field-proven, self-validating RPLC method development strategies to overcome these electrostatic challenges, ensuring robust, LC-MS compatible analysis of 5,6,7,8-Tetrahydroquinazolin-5-amine.

Mechanistic Strategies for Basic Amine Analysis

To achieve symmetrical peak shapes (Tailing Factor, Tf​≤1.2 ) for strongly basic analytes, the method must disrupt the analyte-silanol interaction. We employ two distinct, causality-driven strategies:

Strategy A: Electrostatic Repulsion via Charged Surface Hybrid (CSH) Phases at Low pH

Operating at a low pH (e.g., pH 2.5–3.0) ensures the analyte is fully protonated, which is highly beneficial for positive-ion mode Electrospray Ionization (ESI+) in LC-MS[5]. To prevent the protonated amine from interacting with residual silanols, a Charged Surface Hybrid (CSH) column is utilized. CSH technology introduces a reproducible, low-level positive surface charge to the stationary phase under acidic conditions[4][6]. This creates a static electrostatic repulsion between the positively charged column surface and the positively charged 5,6,7,8-Tetrahydroquinazolin-5-amine, forcing the analyte to interact solely via hydrophobic partitioning and resulting in sharp, symmetrical peaks[1][2].

Strategy B: Analyte Neutralization at High pH

Alternatively, operating at a high pH (pH 10.0) using an ammonium bicarbonate buffer deprotonates the primary amine, converting the analyte into a neutral free-base[7][8]. Because the analyte no longer carries a positive charge, secondary electrostatic interactions with anionic silanols are completely eliminated[2]. This approach also significantly increases the hydrophobicity (and thus, retention) of the compound on a C18 column. This requires the use of an Ethylene Bridged Hybrid (BEH) particle that can withstand dissolution at high pH[1][6].

Mechanism Analyte Protonated Amine (pH < 8) [R-NH3+] Interaction Secondary Cation-Exchange (Severe Peak Tailing) Analyte->Interaction Silanol Deprotonated Silanol (pH > 4) [SiO-] Silanol->Interaction Mitigation1 Strategy A: Low pH + CSH Column Surface Positively Charged (Electrostatic Repulsion) Interaction->Mitigation1 Overcome via Mitigation2 Strategy B: High pH (> 10) Amine Deprotonated [R-NH2] (Neutralized Analyte) Interaction->Mitigation2 Overcome via

Figure 1: Mechanistic pathways of silanol interactions and the two primary mitigation strategies.

Buffer and Stationary Phase Selection

The choice of buffer is dictated by the detection method. For UV-only methods, phosphate buffers or Triethylamine (TEA) additives are excellent silanol suppressors[3]. However, modern pharmaceutical analysis demands LC-MS compatibility, strictly requiring volatile buffers[8][9].

Table 1: Buffer Selection Guide for Basic Amines (LC-MS Compatible)
Buffer SystemWorking pHVolatilityMechanism of ActionRecommended Column
0.1% Formic Acid ~2.7HighFully protonates amine; relies on column chemistry to prevent tailing.CSH C18 / Polar-embedded
0.1% TFA ~2.0HighIon-pairing agent; masks silanols. Note: Can cause MS ion suppression.High-purity Type B C18
10 mM Ammonium Acetate ~4.8HighWeak buffering; partial silanol ionization. Not ideal for pKa ~9.5 amines.End-capped C18
10 mM Ammonium Bicarbonate ~10.0HighDeprotonates primary amines; eliminates electrostatic attraction.BEH C18 (High pH stable)

Data synthesized from established LC-MS buffer guidelines[7][8][9].

MethodDevWorkflow Start Target: 5,6,7,8-Tetrahydroquinazolin-5-amine (Basic Amine, pKa ~9.5) Assess Is LC-MS Compatibility Required? Start->Assess YesMS Yes (Volatile Buffers Only) Assess->YesMS NoMS No (UV Detection Only) Assess->NoMS LowPH_MS Low pH Strategy 0.1% FA in H2O/ACN Column: CSH C18 YesMS->LowPH_MS HighPH_MS High pH Strategy 10mM NH4HCO3 (pH 10) Column: BEH C18 YesMS->HighPH_MS LowPH_UV Low pH with Suppressors 20mM Phosphate (pH 2.5) + TEA Column: Type B C18 NoMS->LowPH_UV Evaluate Evaluate System Suitability (Tf < 1.5, k' > 2.0) LowPH_MS->Evaluate HighPH_MS->Evaluate LowPH_UV->Evaluate Optimize Optimize Gradient Slope & Temperature Evaluate->Optimize

Figure 2: Logical decision tree for HPLC method development of basic amines.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By running both Protocol A and Protocol B, the analyst can empirically determine which thermodynamic environment yields the highest theoretical plates ( N ) and optimal selectivity ( α ) for 5,6,7,8-Tetrahydroquinazolin-5-amine and its related impurities.

Protocol A: Low pH / CSH Screening (Recommended for ESI+ MS)

This protocol utilizes electrostatic repulsion to maintain sharp peaks while keeping the analyte ionized for maximum MS sensitivity.

Materials & Reagents:

  • Column: Waters XSelect CSH C18 (or equivalent positively charged surface phase), 2.1 x 100 mm, 2.5 µm[4][10].

  • Mobile Phase A (MPA): 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B (MPB): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Solvent: 95:5 Water:Acetonitrile containing 0.1% Formic Acid (to match initial gradient conditions and prevent solvent-mismatch peak distortion).

Step-by-Step Execution:

  • System Preparation: Flush the HPLC/UHPLC system with 50:50 Water:Acetonitrile (no additives) to remove any residual salts.

  • Column Equilibration: Install the CSH C18 column. Equilibrate at 5% MPB for at least 15 column volumes (CV) at a flow rate of 0.4 mL/min. Set column oven to 40°C to reduce mobile phase viscosity and improve mass transfer[11].

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 – 8.0 min: 5% 95% B (Linear ramp)

    • 8.0 – 10.0 min: 95% B (Wash step)

    • 10.0 – 13.0 min: 5% B (Re-equilibration)

  • Injection: Inject 1–2 µL of the 5,6,7,8-Tetrahydroquinazolin-5-amine standard (approx. 0.1 mg/mL).

  • Validation Check: Calculate the Tailing Factor ( Tf​ ) at 5% peak height. A Tf​ between 0.9 and 1.2 validates the efficacy of the CSH surface charge.

Protocol B: High pH / BEH Screening (Recommended for Increased Retention)

Because 5,6,7,8-Tetrahydroquinazolin-5-amine is relatively polar, neutralizing it at high pH will significantly increase its retention factor ( k′ ), pulling it away from early-eluting void volume interferences.

Materials & Reagents:

  • Column: Waters XBridge BEH C18 (or equivalent high-pH stable hybrid phase), 2.1 x 100 mm, 2.5 µm[1][5].

  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in Water. Adjust pH to 10.0 using dilute Ammonium Hydroxide[7][8].

  • Mobile Phase B (MPB): LC-MS grade Acetonitrile.

Step-by-Step Execution:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of water. Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH 10.0 is reached. Filter through a 0.2 µm membrane[8].

  • Column Equilibration: Install the BEH C18 column. Equilibrate at 5% MPB for 20 CV at 0.4 mL/min. Set column oven to 30°C (lower temperatures at high pH help prolong column life)[9].

  • Gradient Program: Utilize the same 5% 95% B gradient profile as Protocol A.

  • Injection & Analysis: Inject the sample.

  • Validation Check: Compare the retention time ( tR​ ) of the analyte against Protocol A. You should observe a distinct increase in tR​ due to the deprotonation of the primary amine, confirming the mechanistic shift from ion-repulsion to pure hydrophobic partitioning.

Troubleshooting & Optimization

  • Observation: Peak tailing persists in Protocol A ( Tf​>1.5 ).

    • Causality: The sample diluent may be too strong or at the wrong pH, causing local disruption of the stationary phase charge state.

    • Action: Dilute the sample further in Mobile Phase A. Ensure no high-concentration basic salts are present in the sample matrix.

  • Observation: Poor MS sensitivity in Protocol B.

    • Causality: While ammonium bicarbonate is volatile, the neutral state of the amine at pH 10 may reduce ionization efficiency in ESI+[5].

    • Action: Adjust the MS capillary voltage, or introduce a post-column make-up flow of 0.1% Formic acid to re-protonate the analyte prior to entering the MS source.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Support. Available at:[Link]

  • Chromatography Online. Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. LCGC International. Available at: [Link]

  • ResearchGate. Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers. Journal of Chromatography A. Available at: [Link]

  • MDPI. Static vs. Dynamic Electrostatic Repulsion Reversed Phase Liquid Chromatography: Solutions for Pharmaceutical and Biopharmaceutical Basic Compounds. Molecules. Available at: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters Application Notes. Available at:[Link]

  • Chromatography Online. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • KNAUER. Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]

  • ResearchGate. Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH. Journal of Chromatography A. Available at: [Link]

Sources

The 5,6,7,8-Tetrahydroquinazolin-5-amine Scaffold: A Versatile Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for the design of potent and selective modulators of a wide array of biological targets. Its inherent structural features, including a fused bicyclic system with both aromatic and saturated components, provide a three-dimensional architecture that can be readily functionalized to achieve specific interactions within the binding sites of enzymes and receptors. This guide provides an in-depth exploration of the synthesis, derivatization, and biological evaluation of compounds based on the 5,6,7,8-tetrahydroquinazolin-5-amine core, with a focus on its application in the discovery of novel therapeutics.

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of key enzymes in cancer and infectious diseases. Notably, these compounds have emerged as promising antifolates, antitubercular agents, and modulators of critical cell signaling pathways such as the PI3K/Akt/mTOR cascade.[1][2] This document will detail the synthetic methodologies for accessing this scaffold, provide step-by-step protocols for evaluating its biological activity, and present representative data to guide researchers in their drug discovery endeavors.

I. Synthesis of the 5,6,7,8-Tetrahydroquinazoline Core and its Derivatives

The synthesis of the 5,6,7,8-tetrahydroquinazoline scaffold can be achieved through several established routes, with the choice of method often depending on the desired substitution pattern. A common and effective approach involves the cyclocondensation of a suitable cyclohexane-based precursor with a guanidine or amidine equivalent.

A particularly efficient method for generating a library of substituted 5,6,7,8-tetrahydroquinazolines utilizes the reaction of α-aminoamidines with bis-benzylidene cyclohexanones.[1] This approach is characterized by its mild reaction conditions and generally high yields.

General Protocol for the Synthesis of Substituted 5,6,7,8-Tetrahydroquinazolines

This protocol is adapted from the work of Bakunov et al. and is suitable for the synthesis of a variety of C2 and C4-substituted 5,6,7,8-tetrahydroquinazolines.[1]

Materials:

  • Appropriately substituted α-aminoamidine acetate

  • Diarylidencyclohexanone

  • Pyridine (anhydrous)

  • Methanol

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the desired α-aminoamidine acetate (1.0 mmol) and the corresponding diarylidencyclohexanone (1.0 mmol).

  • Dissolve the reactants in anhydrous pyridine (15 mL).

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere and maintain for 24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, remove the pyridine under reduced pressure using a rotary evaporator.

  • To the resulting residue, add methanol (20 mL) and cool the mixture to 0 °C in an ice bath.

  • The crude product will precipitate out of solution. Isolate the solid by filtration and wash with cold methanol (20 mL).

  • Further purification can be achieved by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

II. Biological Evaluation of 5,6,7,8-Tetrahydroquinazoline Derivatives

The versatility of the 5,6,7,8-tetrahydroquinazoline scaffold allows for its application in targeting a diverse range of biological pathways. Below are detailed protocols for two of the most prominent applications: inhibition of dihydrofolate reductase (DHFR) and modulation of the PI3K/Akt/mTOR signaling pathway.

A. Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

Introduction:

DHFR is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[3] Tetrahydrofolate is an essential cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, making it an attractive target for anticancer and antimicrobial agents.[4] Quinazoline-based compounds are well-known DHFR inhibitors. This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reaction.[5]

Materials:

  • Purified human or microbial DHFR enzyme

  • Test compounds (5,6,7,8-tetrahydroquinazoline derivatives)

  • Methotrexate (positive control inhibitor)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compounds and methotrexate in DMSO.

    • Create serial dilutions of the stock solutions in Assay Buffer to achieve the desired final concentrations.

    • Prepare a working solution of DHFR enzyme in Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare a 10 mM stock solution of NADPH in Assay Buffer. Keep on ice and protected from light.

    • Prepare a 10 mM stock solution of DHF in Assay Buffer. Keep on ice and protected from light.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add Assay Buffer, the test compound at various concentrations, and the DHFR enzyme solution.

    • Positive Control Wells: Add Assay Buffer, methotrexate at various concentrations, and the DHFR enzyme solution.

    • Negative Control (No Inhibitor) Wells: Add Assay Buffer, DMSO (at the same final concentration as the test wells), and the DHFR enzyme solution.

    • Blank Wells: Add Assay Buffer and the DHFR enzyme solution (no DHF or NADPH).

  • Pre-incubation:

    • Gently mix the contents of the wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add the DHF and NADPH solutions to all wells (except the blank).

    • Immediately place the plate in a microplate reader pre-set to 25°C or 37°C.

    • Measure the absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC₅₀ value.

Workflow for DHFR Inhibition Assay:

DHFR_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds and methotrexate A1 Dispense reagents into 96-well plate P1->A1 P2 Prepare working solution of DHFR enzyme P2->A1 P3 Prepare DHF and NADPH solutions A3 Initiate reaction with DHF and NADPH P3->A3 A2 Pre-incubate at room temperature for 15 min A1->A2 A2->A3 A4 Measure absorbance at 340 nm (kinetic mode) A3->A4 D1 Calculate initial reaction velocities (V₀) A4->D1 D2 Determine percent inhibition D1->D2 D3 Plot dose-response curve and calculate IC₅₀ D2->D3

Caption: Workflow for an in vitro DHFR inhibition assay.

B. PI3K/Akt/mTOR Pathway Inhibition Analysis by Western Blot

Introduction:

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[7] Some quinolinone derivatives have been shown to inhibit this pathway.[2] Western blotting is a widely used technique to assess the phosphorylation status of key proteins in this pathway, such as Akt, as a measure of pathway activation. A decrease in the phosphorylation of Akt at Serine 473 (p-Akt Ser473) is a reliable indicator of PI3K/Akt pathway inhibition.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compounds (5,6,7,8-tetrahydroquinazoline derivatives)

  • PI3K inhibitor (positive control, e.g., LY294002)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Protocol:

  • Cell Culture and Treatment:

    • Seed the cancer cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or a positive control inhibitor for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal and then to the loading control.

Signaling Pathway and Inhibition:

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt pAkt p-Akt (Ser473) mTORC2->pAkt Akt->pAkt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) pAkt->Downstream Activation Inhibitor Tetrahydroquinazoline Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

III. Representative Data

The following tables summarize representative biological data for compounds containing the tetrahydroquinazoline or related tetrahydroquinoline scaffolds, demonstrating their potential in various therapeutic areas.

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
20d HCT-116 (Colon)12.04 ± 0.57[8]
20d A-549 (Lung)12.55 ± 0.54[8]
19b HCT-116 (Colon)13.49 ± 0.20[8]
19b A-549 (Lung)15.69 ± 2.56[8]
10e A549 (Lung)0.033 ± 0.003[9]
10h MCF-7 (Breast)0.087 ± 0.007[9]

Note: Compounds 20d, 19b, 10e, and 10h are substituted tetrahydroquinoline derivatives.

Table 2: Antitubercular Activity of Dihydroquinazolinone Derivatives

CompoundM. tuberculosis StrainMIC (µg/mL)Reference
3l H37Rv2[10]
3m H37Rv2[10]
3k H37Rv4[10]
3k MDR16[10]

Note: Compounds 3l, 3m, and 3k are substituted 2,3-dihydroquinazolin-4(1H)-one derivatives.

IV. Conclusion

The 5,6,7,8-tetrahydroquinazolin-5-amine scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its structural versatility allows for the fine-tuning of physicochemical and pharmacological properties to achieve desired biological activities. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, screen, and characterize new derivatives based on this privileged scaffold. The demonstrated potential of these compounds as anticancer, antitubercular, and anti-inflammatory agents underscores the continued importance of the 5,6,7,8-tetrahydroquinazoline core in contemporary drug discovery.

V. References

  • Zayed, M. F., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e60662.

  • Zayed, M. F., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e60662.

  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.

  • Bakunov, S. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 3781.

  • Bakunov, S. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 3781.

  • Al-Suhaimi, E. A., et al. (2022). Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. Molecules, 27(13), 3995.

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234.

  • Zięba, A., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Scientific Reports, 12(1), 1-17.

Sources

Application Note: High-Sensitivity LC-MS/MS Method Development for the Detection of 5,6,7,8-Tetrahydroquinazolin-5-amine (THQA)

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Introduction & Chemical Context

5,6,7,8-Tetrahydroquinazolin-5-amine (THQA) is a highly versatile pharmacophore and a critical synthetic intermediate used in the development of novel kinase inhibitors, including substituted pyrrolo[1,2-a]pyrimidines[1]. In drug metabolism and pharmacokinetics (DMPK) studies, the precise quantification of such intermediates and their derivatives in complex biological matrices is paramount.

As a Senior Application Scientist, I approach method development not just by listing parameters, but by analyzing the physicochemical properties of the analyte to dictate the instrument's physics. THQA (Chemical Formula: C8H11N3, Monoisotopic Mass: 149.0953 Da) features a pyrimidine ring fused to a saturated cyclohexyl ring bearing a primary aliphatic amine[2].

The Causality of Ionization: The presence of the primary amine and the two basic nitrogens in the pyrimidine core renders THQA highly basic. Therefore, Positive Electrospray Ionization (ESI+) is the absolute optimal ionization mode. By utilizing acidic mobile phases (0.1% Formic Acid), we force the complete protonation of the amine group in the liquid phase prior to aerosolization, ensuring a robust, dominant precursor ion [M+H]+ at m/z 150.1[3].

Mass Spectrometry Fundamentals & Fragmentation Strategy

To achieve high specificity in a triple quadrupole mass spectrometer, we utilize Multiple Reaction Monitoring (MRM). The selection of product ions is driven by the predictable gas-phase fragmentation thermodynamics of the molecule under Collision-Induced Dissociation (CID).

  • Quantifier Transition (m/z 150.1 → 133.1): Aliphatic amines characteristically undergo a low-energy neutral loss of ammonia (NH3, -17 Da). This transition requires a relatively low collision energy (CE ~15 eV) and provides the highest signal-to-noise ratio for quantification.

  • Qualifier Transition (m/z 150.1 → 105.1): At higher collision energies (CE ~25 eV), the saturated carbocycle undergoes cleavage, leaving the highly stable conjugated pyrimidine core. Monitoring this secondary transition ensures isobaric interferences in the matrix do not cause false positives[4].

Fragmentation M Precursor Ion [M+H]+ m/z 150.1 F1 Quantifier Ion m/z 133.1 [M+H - NH3]+ M->F1 Loss of NH3 (-17 Da) CE: 15 eV F2 Qualifier Ion m/z 105.1 Ring Cleavage M->F2 Direct Cleavage CE: 25 eV F1->F2 Ring Cleavage (-28 Da) CE: 25 eV

Figure 1: Proposed CID fragmentation pathway and MRM transitions for THQA.

Experimental Workflows & Methodologies

Sample Preparation: Protein Precipitation (PPT)

To maintain a self-validating system, sample preparation must uniformly recover the analyte while minimizing matrix effects (ion suppression/enhancement).

Step-by-Step Protocol:

  • Spiking: Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube. Spike with 5 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for downstream ionization variations.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Causality: The 3:1 organic-to-aqueous ratio effectively denatures and precipitates plasma proteins. The acidic environment keeps THQA protonated and highly soluble in the supernatant.

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein crash.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water. Causality: Diluting the organic extract prevents "solvent effects" (poor peak shape or breakthrough) when injecting onto the aqueous-rich initial conditions of the reversed-phase column.

UHPLC-MS/MS System Architecture

LCMS_Workflow A Sample Preparation (Protein Precipitation) B UHPLC Separation (C18 Column, Gradient) A->B C ESI+ Ionization (Desolvation & Protonation) B->C D Q1: Precursor Selection ([M+H]+ m/z 150.1) C->D E Q2: CID Fragmentation (N2 Gas, CE 15-25 eV) D->E F Q3: Product Ion Selection (m/z 133.1, 105.1) E->F G Data Acquisition & Quantification F->G

Figure 2: End-to-end LC-MS/MS analytical workflow for THQA detection.

Quantitative Data & Instrument Parameters

The following tables summarize the optimized parameters required to replicate this method.

Table 1: UHPLC Gradient Conditions

Column: Sub-2 µm C18 Column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: C18 stationary phase provides excellent retention for the partially hydrophobic tetrahydroquinazoline core, enabling separation from polar matrix interferences. Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BGradient Rationale
0.000.4095.05.0Initial aqueous hold to focus the polar amine on the column head.
0.500.4095.05.0Wash out unretained polar matrix components (salts).
3.000.4010.090.0Linear ramp to elute THQA and structurally related compounds.
4.000.4010.090.0High-organic wash to clear hydrophobic lipids from the column.
4.100.4095.05.0Rapid return to initial conditions.
5.500.4095.05.0Column re-equilibration prior to the next injection.
Table 2: ESI Source Parameters (Positive Mode)

Note: Values are representative of a standard orthogonal ESI source and should be tuned to specific instrument geometries.

ParameterValueCausality / Scientific Rationale
Capillary Voltage 3.5 kVProvides the high electric field required for Taylor cone formation and droplet emission.
Desolvation Temp 400 °CHigh heat is necessary to rapidly evaporate the aqueous-heavy initial mobile phase.
Desolvation Gas 800 L/hrSweeps evaporated solvent away, preventing cluster ion formation.
Cone Voltage 25 VOptimized to draw ions into the vacuum region without causing premature in-source fragmentation.
Table 3: Optimized MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
THQA 150.1133.15015Quantifier (Loss of NH3​ )
THQA 150.1105.15025Qualifier (Ring Cleavage)
SIL-IS 153.1136.15015Internal Standard (Assumes +3 Da label)

System Suitability & Self-Validating Quality Control

A true analytical protocol must be self-validating. To ensure the trustworthiness of the data generated by this method, the following Quality Control (QC) architecture must be implemented:

  • Double-Blank Injection: Inject a matrix blank containing no THQA and no Internal Standard. Validation Check: Ensures the UHPLC system and column are free of carryover from previous high-concentration runs.

  • Zero-Blank Injection: Inject a matrix blank containing only the Internal Standard. Validation Check: Verifies that the SIL-IS does not contain unlabelled THQA impurities that could artificially inflate low-end quantification.

  • Matrix Factor (MF) Assessment: Calculate the peak area of THQA spiked into post-extracted matrix versus THQA spiked into neat solvent. Validation Check: An MF between 0.85 and 1.15 proves that the ESI source is not suffering from severe ion suppression due to co-eluting phospholipids.

  • Ion Ratio Consistency: The ratio of the Quantifier peak area (133.1) to the Qualifier peak area (105.1) must remain within ±20% of the ratio established by the analytical standards. Validation Check: Deviation indicates a co-eluting isobaric interference, flagging the sample for re-analysis.

References

  • PubChemLite - 2-methyl-5,6,7,8-tetrahydroquinazolin-5-amine (C9H13N3) Source: PubChemLite / Université du Luxembourg URL:[Link][2]

  • WO2016073891A1 - Substituted pyrrolo[1,2-a]pyrimidines and their use in the treatment of medical disorders Source: Google Patents / World Intellectual Property Organization URL:[1]

  • LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation Source: Taylor & Francis / Drug Development and Industrial Pharmacy URL:[Link][4]

  • Sensitive single quadrupole LC/MS method for determination of lapatinib in human plasma Source: ResearchGate / Acta Pharmaceutica URL:[Link][3]

Sources

Application and Protocol for the Spectroscopic Characterization of 5,6,7,8-Tetrahydroquinazolin-5-amine by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5,6,7,8-Tetrahydroquinazolin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to a class of molecules known to exhibit diverse biological activities. The quinazoline scaffold is a key pharmacophore in numerous approved drugs. Accurate structural elucidation and purity assessment are paramount for any downstream application, from biological screening to clinical trials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such small molecules in solution.[1] This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of 5,6,7,8-Tetrahydroquinazolin-5-amine, detailing both the theoretical underpinnings and a robust experimental protocol.

Theoretical Framework: The Power of NMR in Structural Elucidation

NMR spectroscopy relies on the intrinsic magnetic properties of atomic nuclei, specifically the spin quantum number. For organic molecules, ¹H (proton) and ¹³C (carbon-13) are the most informative nuclei. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation induces transitions between these states, and the resulting signal provides a wealth of structural information.

  • Chemical Shift (δ) : The precise resonance frequency of a nucleus is highly dependent on its local electronic environment. This variation, termed chemical shift, is measured in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).[2] Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift. The chemical shift is the most fundamental piece of information for identifying the types of protons and carbons in a molecule.

  • Spin-Spin Coupling (J-coupling) : The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus through the intervening chemical bonds. This interaction, known as J-coupling or scalar coupling, results in the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and, in the case of three-bond couplings (³J), the dihedral angle between them, as described by the Karplus equation.[3][4]

  • Integration : The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratios of different types of protons in a molecule.

By analyzing these parameters—chemical shift, multiplicity, coupling constants, and integration—a complete picture of the molecular structure can be assembled.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[1] The following protocol is designed to yield high-resolution spectra for 5,6,7,8-Tetrahydroquinazolin-5-amine.

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[5]

  • Analyte Purity : Ensure the 5,6,7,8-Tetrahydroquinazolin-5-amine sample is of high purity, as impurities will complicate spectral analysis.

  • Solvent Selection : The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. For quinazoline derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) and Chloroform-d (CDCl₃) are common choices.[2][6] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals (e.g., from amines and hydroxyls) which can be readily identified. The residual proton signal of DMSO-d₆ appears at approximately 2.50 ppm, and the ¹³C signal is at 39.52 ppm.[7][8]

  • Concentration : For a standard high-field NMR spectrometer (400 MHz or higher):

    • ¹H NMR : Weigh approximately 5-15 mg of the compound.[9][10]

    • ¹³C NMR : A higher concentration is generally required, typically 20-50 mg.[9][10]

  • Procedure :

    • Accurately weigh the desired amount of 5,6,7,8-Tetrahydroquinazolin-5-amine into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[2][9]

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A homogeneous solution free of particulate matter is essential for good spectral quality.[1]

    • Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is between 4-5 cm to be within the optimal detection region of the instrument's coil.[5][11]

    • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy :

    • Experiment : Standard single-pulse experiment.

    • Spectral Width : -2 to 12 ppm.

    • Number of Scans : 16-64 scans.

    • Relaxation Delay : 1-2 seconds.

    • Acquisition Time : 2-4 seconds.

  • ¹³C NMR Spectroscopy :

    • Experiment : Proton-decoupled single-pulse experiment.

    • Spectral Width : 0 to 200 ppm.

    • Number of Scans : 1024-4096 scans (or more for dilute samples).

    • Relaxation Delay : 2-5 seconds.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak at 2.50 ppm can be used as a secondary reference.[2] Tetramethylsilane (TMS) at 0.00 ppm is the primary reference.[2]

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following tables summarize the predicted ¹H and ¹³C NMR data for 5,6,7,8-Tetrahydroquinazolin-5-amine. The numbering scheme used for assignment is shown in the diagram below.

Caption: Molecular structure of 5,6,7,8-Tetrahydroquinazolin-5-amine with atom numbering.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H2~8.4Singlet (s)-1HAromatic proton on a pyrimidine ring, deshielded by two adjacent nitrogen atoms.
H4~8.9Singlet (s)-1HAromatic proton on a pyrimidine ring, similar electronic environment to H2.
H5~4.0-4.2Triplet (t) or Doublet of doublets (dd)³J ≈ 4-6 Hz1HMethine proton attached to a carbon bearing an amine group and adjacent to a methylene group.
NH₂~2.0-3.0Broad singlet (br s)-2HAmine protons; chemical shift can vary with concentration and temperature. Signal may broaden or exchange with D₂O.
H6~1.8-2.0Multiplet (m)-2HDiastereotopic methylene protons in the saturated ring, coupled to H5 and H7.
H7~1.6-1.8Multiplet (m)-2HMethylene protons in the saturated ring, coupled to H6 and H8.
H8~2.7-2.9Multiplet (m)-2HMethylene protons adjacent to the aromatic ring, deshielded compared to other methylene groups.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~156Aromatic carbon between two nitrogen atoms, highly deshielded.
C4~160Aromatic carbon in the pyrimidine ring.
C4a~130Quaternary aromatic carbon at the ring junction.
C5~50Aliphatic carbon attached to the amine group.
C6~25-30Aliphatic methylene carbon.
C7~20-25Aliphatic methylene carbon.
C8~28-33Aliphatic methylene carbon adjacent to the aromatic ring.
C8a~158Quaternary aromatic carbon at the ring junction, adjacent to a nitrogen.

Justification for Predictions:

The predicted chemical shifts are based on general principles of NMR spectroscopy and comparison with data for similar structures such as 2-aminotetralin analogs and other quinazoline derivatives.[12][13][14][15]

  • The aromatic protons H2 and H4 are expected to be significantly downfield due to the electron-withdrawing effect of the nitrogen atoms in the pyrimidine ring.

  • The aliphatic protons of the tetrahydro- portion of the molecule will appear upfield. The protons on C8 will be the most deshielded of the methylene groups due to their proximity to the aromatic ring.

  • The methine proton H5, being attached to a carbon bearing an electronegative nitrogen atom, will be shifted downfield relative to the other aliphatic protons.

  • The amine (NH₂) protons typically appear as a broad signal, and their chemical shift is variable.

  • In the ¹³C NMR spectrum, the aromatic carbons are downfield, with those directly attached to or influenced by the nitrogen atoms being the most deshielded. The aliphatic carbons will be found in the upfield region of the spectrum.

Advanced 2D NMR Techniques for Structural Confirmation

To unequivocally assign all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy) : This experiment reveals correlations between J-coupled protons. For 5,6,7,8-Tetrahydroquinazolin-5-amine, COSY would show correlations between H5 and the H6 protons, H6 and H7, and H7 and H8, confirming the connectivity within the saturated ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals for C5, C6, C7, and C8 based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For example, correlations from the H8 protons to C4a and C8a would confirm the assignments of these quaternary carbons.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Assignment 1D_H 1D ¹H NMR 1D_C 1D ¹³C NMR Assign_C Assign Carbon Signals 1D_C->Assign_C 2D_COSY 2D COSY 2D_HSQC 2D HSQC 2D_HMBC 2D HMBC Assign_H Assign Proton Signals (Chemical Shift, Multiplicity, Integration) Assign_H->Assign_C via HSQC Confirm_Connectivity Confirm Connectivity Assign_H->Confirm_Connectivity via COSY Assign_C->Confirm_Connectivity via HMBC Final_Structure Final Structure Elucidation Confirm_Connectivity->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Troubleshooting Common NMR Issues

IssuePossible CauseSolution
Broad Peaks Poor shimming, sample inhomogeneity, presence of paramagnetic impurities, or high sample viscosity.[1]Re-shim the instrument. Ensure the sample is fully dissolved and filtered. Avoid overly concentrated samples.[11] Degas the sample if paramagnetic oxygen is suspected.
Water Signal Residual water in the deuterated solvent or a non-dry sample.Use a high-purity deuterated solvent and dry the sample thoroughly before preparation. Solvent suppression techniques can be used during acquisition.
Impurity Signals Contamination of the sample or NMR tube.Purify the sample. Ensure NMR tubes are scrupulously clean.[1]

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and indispensable techniques for the structural characterization of 5,6,7,8-Tetrahydroquinazolin-5-amine. By following the detailed protocol for sample preparation and data acquisition, and by careful analysis of the resulting spectra, researchers can obtain unambiguous confirmation of the molecule's structure and assess its purity. The use of advanced 2D NMR techniques further solidifies these assignments, providing a high degree of confidence in the final structural elucidation. This comprehensive approach ensures the quality and reliability of the compound for its intended applications in research and development.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

  • NMR Solvent Properties. (2021, July 12). Scribd. Retrieved from [Link]

  • KnowItAll NMR Spectral Library Collection - Wiley Science Solutions. (n.d.). Retrieved from [Link]

  • Great resources for learning NMR (Nuclear Magnetic Resonance) – Foster Group. (n.d.). Retrieved from [Link]

  • NMR Links and Resources | Advanced Analysis Centre - University of Guelph. (n.d.). Retrieved from [Link]

  • Useful NMR Resources - LSU. (n.d.). Retrieved from [Link]

  • Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals - AIP Publishing. (n.d.). Retrieved from [Link]

  • Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - ACS Publications - American Chemical Society. (2023, December 27). Retrieved from [Link]

  • Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC. (2023, April 27). Retrieved from [Link]

  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation - Taylor & Francis. (2020, March 25). Retrieved from [Link]

  • A CONVENIENT SYNTHESIS OF QUINAZOLINES DIMERS DERIVATIVES. (n.d.). Heterocyclic Letters. Retrieved from [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software. (2025, April 14). Retrieved from [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC. (2022, March 29). Retrieved from [Link]

  • J-coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC. (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2,4-diamino-5,6,7,8-tetrahydroquinazoline - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. (n.d.). Retrieved from [Link]

  • Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds | Organic Chemistry. (n.d.). Scribd. Retrieved from [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. (n.d.). Retrieved from [Link]

  • Application of 1 J(C,H) coupling constants in conformational analysis - ResearchGate. (n.d.). Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Retrieved from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]

  • 1H and 13C spectral assignment of 1,4,5,6,7,8‐hexahydroquinolines and their oxa‐analogues 5,6,7,8‐tetrahydro‐4H‐chromenes - ResearchGate. (n.d.). Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Retrieved from [Link]

  • Supporting Information - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008, April 15). Retrieved from [Link]

  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Green Chemistry. (2016, May 19). Retrieved from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Dosing of 5,6,7,8-Tetrahydroquinazolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo dosing protocols for novel therapeutic candidates based on the 5,6,7,8-tetrahydroquinazoline scaffold, using 5,6,7,8-Tetrahydroquinazolin-5-amine as a representative molecule. While specific in vivo data for this exact amine is not publicly available, this guide synthesizes established principles of preclinical formulation, toxicology, and pharmacokinetics from studies on structurally and functionally related quinazoline derivatives.[1][2] The protocols herein are designed to be self-validating, emphasizing a systematic approach to vehicle selection, dose-range finding, and administration to ensure reproducible and reliable outcomes in preclinical animal models.

Scientific Introduction: The Therapeutic Potential of the Tetrahydroquinazoline Scaffold

The quinazoline and its reduced form, 5,6,7,8-tetrahydroquinazoline, represent a "privileged scaffold" in medicinal chemistry.[3] This core structure is a key component in numerous compounds with a wide spectrum of biological activities, making it a focal point for drug discovery.[4] Derivatives of this scaffold have been investigated for their potential as:

  • Anticancer Agents: Many quinazoline-based molecules have been developed as potent inhibitors of key oncological targets, such as epidermal growth factor receptor (EGFR) and topoisomerase II.[3][5] Several have advanced to clinical use, underscoring the scaffold's therapeutic relevance.[1]

  • Central Nervous System (CNS) Modulators: Certain derivatives act as selective antagonists for receptors like the sigma-1 receptor (σ1R), which is implicated in pain signaling and neurological disorders.[6][7]

  • Antimicrobial Agents: The tetrahydroquinazoline framework has also been explored for the development of new antitubercular drugs, targeting essential mycobacterial enzymes like dihydrofolate reductase (DHFR).[8]

Given this diverse therapeutic potential, establishing robust and reproducible in vivo testing protocols is paramount for advancing novel tetrahydroquinazoline derivatives from the bench to the clinic. This guide provides the foundational methodologies to achieve this.

Pre-Formulation and Vehicle Selection: A Critical First Step

Causality Behind Vehicle Choice

The choice of vehicle is dictated by the compound's physicochemical properties, the intended route of administration, and the animal model. A systematic approach to vehicle screening is essential.

  • For Oral Administration (p.o.): Suspensions are often preferred for initial studies as they are generally well-tolerated. Aqueous vehicles with a suspending agent like methylcellulose or carboxymethylcellulose (CMC) prevent the compound from settling, ensuring dose uniformity. For compounds that can be solubilized, lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) can enhance absorption from the gastrointestinal tract.[6][10]

  • For Intravenous Administration (i.v.): The compound must be fully dissolved to prevent emboli. This often requires a co-solvent system. A common strategy involves dissolving the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it with a mixture of polyethylene glycol (PEG) and saline or water.

  • For Intraperitoneal Administration (i.p.): This route can tolerate both solutions and fine suspensions. The formulation considerations are similar to those for i.v. and p.o. routes, respectively. The volume administered should be carefully controlled to avoid discomfort to the animal.

Recommended Vehicle Formulations

The following table provides starting formulations for a hypothetical poorly soluble tetrahydroquinazoline derivative. It is imperative to confirm the compound's solubility and stability in the selected vehicle before in vivo administration.

Formulation Type Route Vehicle Composition Key Considerations & Rationale
Aqueous Suspension p.o., i.p.0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween® 80 in Sterile WaterA standard, well-tolerated vehicle for water-insoluble compounds. Methylcellulose provides viscosity to maintain a uniform suspension, while Tween® 80 acts as a wetting agent to improve dispersibility.[3]
Solubilized Formulation i.v., i.p.10% DMSO, 40% PEG 400, 50% Saline (0.9% NaCl)A common co-solvent system for achieving solubility. The compound is first dissolved in DMSO, then PEG 400 is added, and finally, the solution is brought to volume with saline. This mixture must be prepared fresh and checked for precipitation.
Lipid-Based Formulation p.o.Corn Oil or Sesame OilSuitable for highly lipophilic compounds. The oil can improve absorption through the lymphatic system. The compound's solubility in the oil must be confirmed.[6]

Diagram 1: Workflow for Vehicle Selection and Preparation This diagram outlines the decision-making process for formulating a novel tetrahydroquinazoline derivative for in vivo studies.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Preparation & QC cluster_3 Phase 4: Dosing Compound Start: Novel Compound (5,6,7,8-Tetrahydroquinazolin-5-amine) Solubility Assess Physicochemical Properties (Solubility, Stability, LogP) Compound->Solubility Decision Soluble in Aqueous Buffer? Solubility->Decision CoSolvent Strategy 1: Co-Solvent System (e.g., DMSO/PEG/Saline) Suitable for i.v., i.p. Decision->CoSolvent Yes Suspension Strategy 2: Suspension (e.g., Methylcellulose) Suitable for p.o., i.p. Decision->Suspension No Prep_Sol Protocol 3.1: Prepare Solution 1. Dissolve in DMSO 2. Add PEG 400 3. Dilute with Saline CoSolvent->Prep_Sol Prep_Susp Protocol 3.2: Prepare Suspension 1. Weigh Compound 2. Create Paste with Vehicle 3. Triturate to Homogeneity Suspension->Prep_Susp QC Quality Control - Visual Inspection (Precipitation) - pH Measurement - Stability Check Prep_Sol->QC Prep_Susp->QC Dosing Proceed to In Vivo Dosing (Dose-Range Finding Study) QC->Dosing

Caption: Workflow for selecting and preparing a suitable formulation for in vivo studies.

Experimental Protocols

The following protocols provide step-by-step methodologies. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 3.1: Preparation of a Solubilized Formulation for i.v./i.p. Injection

This protocol uses a co-solvent system to dissolve the test compound.

Materials:

  • 5,6,7,8-Tetrahydroquinazolin-5-amine (or derivative)

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile

  • Sterile vials, syringes, and 0.22 µm syringe filters

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration of the test compound.

  • Weigh Compound: Accurately weigh the required amount of the test compound and place it into a sterile vial.

  • Initial Solubilization: Add a volume of DMSO equivalent to 10% of the final desired volume. For example, for a final volume of 10 mL, add 1 mL of DMSO.

  • Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved.[3] Gentle warming may be applied if the compound's thermal stability is confirmed.

  • Add Co-solvent: Add a volume of PEG 400 equivalent to 40% of the final desired volume (e.g., 4 mL for a 10 mL final volume). Mix thoroughly.

  • Final Dilution: Slowly add sterile saline to reach the final desired volume (e.g., 5 mL for a 10 mL final volume) while continuously vortexing to prevent precipitation.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a new sterile vial.

  • Quality Control: Visually inspect the final solution for any signs of precipitation or cloudiness. This formulation should ideally be prepared fresh on the day of dosing.

Protocol 3.2: Preparation of a Suspension for Oral (p.o.) Gavage

This protocol is suitable for oral administration when the compound cannot be fully dissolved.

Materials:

  • 5,6,7,8-Tetrahydroquinazolin-5-amine (or derivative)

  • Vehicle: 0.5% (w/v) Methylcellulose with 0.1% Tween® 80 in purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh Compound: Accurately weigh the required amount of the test compound.

  • Create a Paste: Place the powder in a mortar. Add a small amount of the methylcellulose vehicle and triturate with the pestle to create a smooth, uniform paste. This step is crucial to ensure proper wetting of the compound particles.

  • Gradual Dilution: Gradually add the remaining volume of the vehicle while continuously triturating or homogenizing to form a uniform suspension.

  • Ensure Homogeneity: Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30-60 minutes.

  • Dosing: The suspension must be continuously stirred during the dosing procedure to ensure that each animal receives a consistent concentration of the compound. Use a gavage needle for administration.

In Vivo Study Design: From Safety to Efficacy

A tiered approach is recommended, starting with safety and tolerability before moving to efficacy studies.

Protocol: Acute Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose toxicity profile and identify the maximum tolerated dose (MTD) of 5,6,7,8-Tetrahydroquinazolin-5-amine.

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c)

  • Sex: Female (often more sensitive)

  • Age: 8-10 weeks

  • Group Size: 3-5 animals per dose group

Dose Selection Rationale:

  • Since no prior in vivo data exists, a wide dose range is necessary. A starting point can be inferred from related compounds. For instance, some sigma-1 receptor antagonists are dosed in the 1-15 mg/kg range, while some topoisomerase inhibitors might be dosed around 10 mg/kg.[11][12] A logarithmic dose escalation is appropriate.

Example Dose Escalation:

Dose Group Dose (mg/kg) Rationale
1 1 Low dose, unlikely to show effects
2 3 ~3-fold increase
3 10 A dose relevant to other quinazoline-based inhibitors[12]
4 30 ~3-fold increase
5 100 High dose, likely to induce toxicity

| Vehicle Control | 0 | To assess the effect of the vehicle alone |

Procedure:

  • Acclimatization: Allow animals to acclimate for at least one week before the study begins.

  • Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., i.p. or p.o.).

  • Monitoring: Observe animals continuously for the first 4 hours post-dose, and then at least twice daily for 7-14 days.

  • Endpoints:

    • Clinical Signs: Record any signs of toxicity (e.g., lethargy, ruffled fur, ataxia, changes in respiration).

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is a common humane endpoint.

    • Mortality: Record any deaths.

  • MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality or signs of life-threatening toxicity and results in no more than 10-15% body weight loss.

Diagram 2: Hypothetical Signaling Pathway and Experimental Workflow This diagram illustrates a potential mechanism of action for a tetrahydroquinazoline derivative as a Topoisomerase II inhibitor and the corresponding in vivo efficacy testing workflow.

G cluster_pathway A. Hypothetical Mechanism: Topoisomerase II Inhibition cluster_workflow B. In Vivo Efficacy Workflow (Xenograft Model) Compound Tetrahydroquinazoline Derivative TopoII Topoisomerase II (TopoII) Compound->TopoII inhibits DNA DNA Replication Fork TopoII->DNA resolves supercoils CleavableComplex Stabilized DNA-TopoII Cleavable Complex TopoII->CleavableComplex DNA->CleavableComplex DSB Double-Strand Breaks (DSBs) CleavableComplex->DSB Apoptosis Apoptosis / Cell Cycle Arrest DSB->Apoptosis Start Implant Tumor Cells (e.g., A549) into Mice TumorGrowth Allow Tumors to Reach ~100-150 mm³ Start->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treatment Treat with Vehicle or Compound (e.g., 10 mg/kg, i.p., daily) Randomize->Treatment Monitor Monitor Tumor Volume and Body Weight (2-3x/week) Treatment->Monitor Endpoint Endpoint: Tumor Growth Inhibition (TGI) and Tolerability Assessment Monitor->Endpoint

Caption: Hypothetical signaling pathway and corresponding in vivo efficacy workflow.

Protocol: Example Efficacy Study (Tumor Xenograft Model)

This protocol is a hypothetical example based on the potential anticancer activity of a tetrahydroquinazoline derivative acting as a topoisomerase II inhibitor.[3][12]

Objective: To evaluate the antitumor efficacy of 5,6,7,8-Tetrahydroquinazolin-5-amine in a human tumor xenograft model.

Animal Model:

  • Species: Immunocompromised Mice (e.g., NOD-SCID or Athymic Nude)

  • Tumor Model: Subcutaneous implantation of a relevant human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).

Procedure:

  • Tumor Implantation: Inject tumor cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average size of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle Control, Test Compound at two dose levels below the MTD).

  • Treatment: Administer the compound according to the planned schedule (e.g., daily intraperitoneal injections for 14-21 days). The dose should be based on the MTD study (e.g., MTD/2 and MTD/4).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Primary Endpoint: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. Tolerability, assessed by body weight changes and clinical observations, is a critical secondary endpoint.

Conclusion and Best Practices

The successful in vivo evaluation of novel 5,6,7,8-Tetrahydroquinazolin-5-amine derivatives hinges on a methodical and scientifically-grounded approach. Lacking specific data for the parent amine, these application notes provide a robust framework based on established practices for similar chemical classes. Researchers must prioritize careful formulation development and preliminary safety assessments before embarking on efficacy studies. This diligent, step-wise process is essential for generating the high-quality, reproducible data needed to validate this promising therapeutic scaffold.

References

  • ACS Publications. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Available at: [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Available at: [Link]

  • PMC. (n.d.). Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo. Available at: [Link]

  • PubMed. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. Available at: [Link]

  • ResearchGate. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. Available at: [Link]

  • PubMed. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. Available at: [Link]

  • Scilit. (n.d.). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. Available at: [Link]

  • Taylor & Francis Online. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. Available at: [Link]

  • ACS Publications. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. Available at: [Link]

  • ACS Publications. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Available at: [Link]

  • Sci-Hub. (2006). Formulation of poorly water-soluble drugs for oral administration. Available at: [Link]

  • MDPI. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Available at: [Link]

  • PNAS. (n.d.). Topoisomerase levels determine chemotherapy response in vitro and in vivo. Available at: [Link]

  • PMC. (n.d.). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Available at: [Link]

  • ACS Publications. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. Available at: [Link]

  • PMC. (n.d.). Use of a Rapid Throughput In Vivo Screen To Investigate Inhibitors of Eukaryotic Topoisomerase II Enzymes. Available at: [Link]

  • ACS Publications. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Available at: [Link]

  • AACR Journals. (2005). In vivo synergy between topoisomerase II and histone deacetylase inhibitors: predictive correlates. Available at: [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available at: [Link]

  • PubMed. (n.d.). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Available at: [Link]

  • Eclética Química. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Available at: [Link]

  • PubMed. (2005). Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. Available at: [Link]

  • Arabian Journal of Chemistry. (2022). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Available at: [Link]

  • PMC. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Available at: [Link]

  • Google Patents. (n.d.). US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives.
  • MDPI. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available at: [Link]

Sources

Comprehensive Handling, Storage, and Experimental Protocols for 5,6,7,8-Tetrahydroquinazolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

5,6,7,8-Tetrahydroquinazolin-5-amine (CAS: 927803-65-4) is a critical bicyclic heteroaromatic building block widely utilized in medicinal chemistry. It serves as a foundational scaffold in the synthesis of substituted pyrrolo-pyrimidines and other complex molecules, particularly in the development of therapeutics targeting lysosomal storage disorders such as Gaucher disease[1].

Handling this compound requires a precise understanding of its structural vulnerabilities. The presence of both a primary aliphatic amine and a partially saturated pyrimidine-fused ring system dictates strict environmental controls during storage and experimental manipulation.

Table 1: Physicochemical Properties
PropertyValue
Compound Name 5,6,7,8-Tetrahydroquinazolin-5-amine
CAS Number 927803-65-4[2][3]
Molecular Formula C8H11N3
Molecular Weight 149.20 g/mol
Core Scaffold Tetrahydroquinazoline
Key Functional Group Primary Aliphatic Amine

Physicochemical Properties & Mechanistic Rationale for Storage

To maintain the scientific integrity of your assays, it is crucial to understand why specific storage conditions are mandated. The stability of 5,6,7,8-tetrahydroquinazolin-5-amine is governed by two highly reactive structural features:

  • The Primary Amine: Aliphatic primary amines are strong nucleophiles. Upon prolonged exposure to atmospheric carbon dioxide and ambient moisture, they can undergo a reversible acid-base reaction to form amine carbamates[4]. This not only reduces the effective concentration of the active amine but also alters its solubility profile.

  • The Tetrahydroquinazoline Core: Partially saturated nitrogen heterocycles are highly susceptible to auto-oxidation. The tetrahydroquinazoline ring can undergo oxidative dehydrogenation (aromatization) to form fully aromatic quinazoline or dihydroquinazoline derivatives, a process accelerated by light, transition metal impurities, and oxygen exposure[5][6]. Furthermore, the pyrimidine ring nitrogens are basic; exposure to highly acidic environments can protonate the core, inducing hydrolysis or altering its reactivity[5].

Safety, Handling, and Hazard Mitigation

Based on standardized safety data for closely related tetrahydroquinazolin-amine derivatives, this compound exhibits significant biological activity and must be handled with rigorous safety protocols[7][8].

  • GHS Classifications: Acute Toxicity 4 (Oral, Dermal, Inhalation; H302+H312+H332), Skin Irritant 2 (H315), Serious Eye Damage 1 (H318), and Specific Target Organ Toxicity - Single Exposure 3 (STOT SE 3; H336)[7][8].

  • Handling Environment: All manipulations of the dry powder must be performed in a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory.

Storage Guidelines

  • Solid State: Store the lyophilized powder at -20°C in a tightly sealed, opaque vial. Critical Step: To prevent ambient moisture condensation on the hygroscopic amine powder, the vial must be equilibrated to room temperature in a desiccator for at least 60 minutes prior to opening[9].

  • Solution State: Primary amines are stable in anhydrous dimethyl sulfoxide (DMSO) if prepared correctly[10]. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C under an inert argon overlay.

Application Workflow: Preparation of Stock Solutions

The following step-by-step protocol outlines the preparation of a 10 mM in vitro stock solution. Every step is designed to mitigate the mechanistic degradation pathways outlined in Section 2.

Step-by-Step Protocol
  • Equilibration: Transfer the sealed compound vial from -20°C storage to a desiccator at room temperature for 1 hour.

    • Causality: Prevents moisture from condensing on the cold powder, which would lead to inaccurate weighing and promote carbamate formation[4].

  • Weighing: Accurately weigh 1.49 mg of 5,6,7,8-tetrahydroquinazolin-5-amine using a calibrated microbalance.

  • Dissolution: Add 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).

    • Causality: Anhydrous DMSO prevents hydrolysis-related side reactions and preserves the nucleophilicity of the primary amine[9][10].

  • Homogenization: Vortex the solution for 30 seconds. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 1-2 minutes until completely clear.

  • Aliquotting & Storage: Dispense 50 µL aliquots into single-use, low-bind microcentrifuge tubes. Purge the headspace of each tube with Argon gas, seal tightly, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer.

    • Causality: Argon displaces atmospheric oxygen, directly mitigating the risk of oxidative aromatization of the tetrahydroquinazoline core[5][6].

G A Solid Compound (5,6,7,8-Tetrahydroquinazolin-5-amine) B Equilibration (Warm to RT in desiccator) A->B Step 1 C Dissolution (Add anhydrous DMSO) B->C Step 2 D Aliquot Preparation (Single-use vials) C->D Step 3 E Storage (Argon overlay, -80°C) D->E Step 4 F QC Validation (LC-MS / NMR) D->F Quality Check

Workflow for the preparation, storage, and validation of stock solutions.

Analytical Validation (Self-Validating System)

Before deploying the stored stock solution in downstream high-throughput screening or conjugation assays, its structural integrity must be validated. Implementing this self-validating QC step prevents the use of degraded reagents.

  • Visual Inspection: The solution must be completely colorless and clear. Any yellowing indicates oxidative degradation of the ring system.

  • LC-MS Analysis:

    • Column: C18 Reverse-Phase.

    • Mobile Phase: A (0.1% Formic Acid in HPLC-grade water); B (0.1% Formic Acid in Acetonitrile).

    • Detection: The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]+ is 150.2 .

    • Diagnostic Check: Monitor the spectra for an m/z of 148.2 or 146.2 . The presence of these masses indicates the loss of 2 or 4 hydrogen atoms, confirming the oxidative dehydrogenation (aromatization) of the tetrahydroquinazoline ring into a dihydroquinazoline or quinazoline derivative[5][6]. If these peaks exceed 5% relative abundance, discard the aliquot.

References

  • NextSDS. N-ethyl-2-(pyrazin-2-yl)-5,6,7,8-tetrahydroquinazolin-5-amine Chemical Substance Information.[7] URL: [Link]

  • NextSDS. 2-methyl-5,6,7,8-tetrahydroquinazolin-5-amine Chemical Substance Information.[8] URL: [Link]

  • Google Patents. WO2016073891A1 - Substituted pyrrolo[1,2-a]pyrimidines and their use in the treatment of medical disorders.[1] URL:

  • Beilstein Journal of Organic Chemistry. Experimental and theoretical investigations into the stability of cyclic aminals.[5] URL: [Link]

  • The Journal of Organic Chemistry (ACS Publications). Iron-Catalyzed Oxidative Tandem Reactions with TEMPO Oxoammonium Salts: Synthesis of Dihydroquinazolines and Quinolines.[6] URL: [Link]

  • Industrial & Engineering Chemistry Research (ACS Publications). Impact of Solvent on the Thermal Stability of Amines.[4] URL: [Link]

Sources

Application Notes & Protocols: Conjugation Strategies for 5,6,7,8-Tetrahydroquinazolin-5-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5,6,7,8-Tetrahydroquinazoline Scaffold

The 5,6,7,8-tetrahydroquinazoline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antitubercular, and antiviral properties.[1] The saturated carbocyclic ring fused to the pyrimidine system provides a three-dimensional architecture that can be strategically modified to optimize interactions with biological targets. The 5-amino substituent, in particular, serves as a crucial synthetic handle, allowing for the introduction of diverse chemical functionalities through various conjugation techniques. This guide provides an in-depth exploration of key conjugation methodologies for 5,6,7,8-Tetrahydroquinazolin-5-amine and its analogs, offering detailed protocols and expert insights to facilitate drug discovery and development programs.

Section 1: Acylation for Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[2][3] Coupling the primary amine of the tetrahydroquinazoline scaffold with a carboxylic acid introduces a stable linkage and allows for the incorporation of a vast array of R-groups, profoundly influencing the compound's physicochemical properties and biological activity.

Mechanistic Rationale: The Role of Coupling Reagents

Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, coupling reagents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[3] Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective.[4][5] HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which is then readily attacked by the amine.[6][7] The inclusion of the 7-azabenzotriazole (HOAt) moiety in HATU accelerates the reaction and significantly minimizes the risk of racemization for chiral carboxylic acids.[6][7]

Experimental Protocol: General HATU-Mediated Amide Coupling

This protocol describes a general procedure for the solution-phase coupling of a carboxylic acid to 5,6,7,8-Tetrahydroquinazolin-5-amine using HATU.

Materials:

  • 5,6,7,8-Tetrahydroquinazolin-5-amine (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 15-30 minutes. A color change may be observed, indicating the formation of the active ester.

  • Coupling: In a separate flask, dissolve 5,6,7,8-Tetrahydroquinazolin-5-amine (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 2-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the desired amide.

Section 2: Reductive Amination for C-N Single Bond Formation

Reductive amination is a powerful method for forming carbon-nitrogen single bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[8] This reaction is fundamental for introducing alkyl or substituted alkyl groups at the nitrogen atom, offering a robust strategy for library synthesis and lead optimization.

Mechanistic Rationale: Imine/Iminium Formation and Reduction

The reaction proceeds in two main stages:

  • Nucleophilic attack of the primary amine on the carbonyl carbon to form a hemiaminal intermediate.

  • Dehydration of the hemiaminal to form an imine (or an iminium ion under acidic conditions).

  • The imine is then reduced in situ by a selective reducing agent to yield the secondary amine.[8]

A key aspect is the choice of reducing agent. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated imine/iminium ion over the starting carbonyl compound, allowing for a one-pot procedure.[9] STAB is often preferred due to its less toxic nature compared to cyanoborohydride reagents.[9]

Experimental Protocol: General Reductive Amination using STAB

This protocol outlines a general procedure for the reductive amination of 5,6,7,8-Tetrahydroquinazolin-5-amine with an aldehyde or ketone.

Materials:

  • 5,6,7,8-Tetrahydroquinazolin-5-amine (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 5,6,7,8-Tetrahydroquinazolin-5-amine (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Addition may cause gas evolution.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired secondary amine.

Section 3: Sulfonylation for Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in numerous antimicrobial, diuretic, and antidiabetic drugs.[10] The synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[10] This conjugation imparts unique electronic and hydrogen-bonding properties to the parent molecule.

Mechanistic Rationale: Nucleophilic Attack on Sulfonyl Chloride

The reaction mechanism is a straightforward nucleophilic substitution. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine, is used to neutralize the HCl byproduct generated during the reaction. For less nucleophilic or sterically hindered amines, more forcing conditions or catalytic methods may be required.[10][11]

Experimental Protocol: General Sulfonamide Formation

This protocol provides a standard method for the synthesis of a sulfonamide from 5,6,7,8-Tetrahydroquinazolin-5-amine.

Materials:

  • 5,6,7,8-Tetrahydroquinazolin-5-amine (1.0 eq)

  • Sulfonyl chloride of interest (1.1 eq)

  • Pyridine or Triethylamine (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 5,6,7,8-Tetrahydroquinazolin-5-amine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (2.0-3.0 eq) to the solution.

  • Sulfonyl Chloride Addition: Add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x) to remove excess base, followed by saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure sulfonamide.

Section 4: Advanced C-N Cross-Coupling Reactions

For the synthesis of N-aryl or N-heteroaryl derivatives, transition-metal-catalyzed cross-coupling reactions are indispensable tools. These methods allow for the formation of C(sp²)-N bonds that are challenging to construct via classical methods.

Chan-Evans-Lam (CEL) N-Arylation

The Chan-Evans-Lam coupling utilizes a copper catalyst to couple amines with arylboronic acids.[12] This method is attractive due to its use of relatively inexpensive and stable boronic acids and its tolerance of a wide range of functional groups.[12] The reaction is typically performed under aerobic conditions.[12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This reaction is highly versatile and has a broad substrate scope, including the arylation of saturated N-heterocycles.[13] It requires a palladium catalyst, a suitable phosphine ligand, and a base.

Summary of Conjugation Techniques

Technique Bond Formed Key Reagents Advantages Considerations
Amide Coupling Amide (R-CO-NH-R')Carboxylic Acid, HATU, DIPEARobust, high-yielding, vast substrate scope, stereocenter preservation.[7]Requires stoichiometric activating agents.
Reductive Amination Amine (R-CH₂-NH-R')Aldehyde/Ketone, NaBH(OAc)₃Forms C-N single bonds, one-pot procedure, mild conditions.[9]Potential for over-alkylation, reagent is moisture sensitive.
Sulfonylation Sulfonamide (R-SO₂-NH-R')Sulfonyl Chloride, PyridineAccess to important pharmacophore, straightforward procedure.[10]Sulfonyl chlorides can be moisture sensitive.
C-N Cross-Coupling Aryl-Amine (Ar-NH-R')Aryl Halide/Boronic Acid, Pd or Cu catalyst, Ligand, BaseAccess to N-aryl derivatives, broad scope.[12][14]Requires careful optimization of catalyst, ligand, and base.

Visual Workflows

G

G

References

  • Ball, N. D., et al. (2018). Calcium-Catalyzed Sulfonylation of Amines with Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. Available at: [Link]

  • Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2024). MDPI. Available at: [Link]

  • Ruthenium(II)-Catalyzed C–C/C–N Coupling of 2-Arylquinazolinones with Vinylene Carbonate: Access to Fused Quinazolinones. (2021). ACS Publications. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). ResearchGate. Available at: [Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024). ACS Publications. Available at: [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). ACS Publications. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). ACS Publications. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). PMC - NIH. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Available at: [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). CreoSalus. Available at: [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]

  • Synthesis and Antiinflammatory Activity of Certain 5,6,7,8-Tetrahydroquinolines and Related Compounds. (1991). ACS Publications. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). PMC - NIH. Available at: [Link]

  • Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. (2023). Arkat USA. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). PMC - NIH. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2012). Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). PubMed. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]

  • Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines. (2002). ACS Publications. Available at: [Link]

  • C H Arylation of Saturated N ‐Heterocycles. (2018). ResearchGate. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journals. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Heliyon. Available at: [Link]

  • Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. (1993). PubMed. Available at: [Link]

  • Reductive Amination. (2026). ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. (2002). PubMed. Available at: [Link]

  • Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. (2008). Biotage. Available at: [Link]

  • Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction. (2023). Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: High-Throughput Cell Viability Screening for 5,6,7,8-Tetrahydroquinazolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5,6,7,8-tetrahydroquinazolin-5-amine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Recent medicinal chemistry efforts have identified derivatives of this class as1[1]. Furthermore, this core structure is actively investigated for targeting2[2] and 3[3].

This application note provides a self-validating, step-by-step protocol for evaluating the cytotoxicity and anti-proliferative effects of these derivatives in human cancer cell lines, emphasizing the causality behind assay selection and experimental controls.

Mechanistic Rationale & Target Biology

Unlike traditional TopoII poisons (e.g., etoposide) that stabilize DNA cleavage complexes and carry a severe risk of inducing secondary leukemias, 5,6,7,8-tetrahydroquinazoline derivatives block TopoII function without DNA intercalation[1]. This catalytic inhibition prevents DNA replication, leading to G2/M cell cycle arrest and subsequent apoptosis. Accurately measuring this apoptotic cascade requires an assay that is highly sensitive to metabolic collapse rather than mere membrane permeabilization.

Assay Selection: Causality & Optical Considerations

When evaluating nitrogen-rich heterocycles like quinazolines, assay selection is critical .

  • The Problem: Many quinazoline derivatives exhibit intrinsic auto-fluorescence or colorimetric absorbance. Utilizing traditional tetrazolium-based assays (MTT/MTS) or resazurin reduction assays often leads to artificially inflated viability readouts due to optical interference from the compound itself.

  • The Solution: To circumvent this, we mandate an ATP-dependent luminescence assay (e.g., CellTiter-Glo®). Because intracellular ATP concentration is strictly proportional to the number of metabolically active cells, and the luciferase reaction emits light at a wavelength unaffected by the compound's absorbance spectrum, this method provides an artifact-free readout.

Workflow & Pathway Visualization

G cluster_mechanism Mechanism of Action cluster_workflow Assay Workflow Cmpd 5,6,7,8-Tetrahydroquinazolin-5-amine Target Topoisomerase IIα Catalytic Inhibition Cmpd->Target Arrest G2/M Cell Cycle Arrest Target->Arrest Apoptosis Apoptosis & ATP Depletion Arrest->Apoptosis Read 4. Luminescence Readout Apoptosis->Read Quantified via Seed 1. Seed Cells (e.g., HeLa, HCT116) Treat 2. Compound Treatment (0.1 nM - 100 μM) Seed->Treat Reagent 3. Add ATP Reagent (CellTiter-Glo) Treat->Reagent Reagent->Read

Mechanism of action and viability assay workflow for tetrahydroquinazoline derivatives.

Self-Validating Protocol: ATP-Dependent Luminescence Assay

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes internal controls that mathematically prove assay integrity before any compound data is accepted.

Phase I: Cell Seeding (Day 1)
  • Harvest target cancer cells (e.g., HeLa or HCT116) at 70-80% confluency to ensure logarithmic growth phase.

  • Seed 2,000 cells/well in 40 μL of complete media into a 384-well white opaque microplate .

    • Causality: White plates are mandatory; they maximize luminescence signal reflection and prevent well-to-well optical crosstalk, which is a common failure point in high-throughput screening.

  • Include the following control wells:

    • Background Control: 40 μL media only (no cells).

    • Vehicle Control: Cells + 0.5% DMSO.

    • Positive Control: Cells + 10 μM Staurosporine (induces 100% apoptosis).

  • Incubate overnight at 37°C, 5% CO₂.

Phase II: Compound Preparation & Treatment (Day 2)
  • Dissolve the 5,6,7,8-tetrahydroquinazolin-5-amine derivative in 100% anhydrous DMSO to create a 10 mM stock.

  • Perform a 10-point, 3-fold serial dilution in a V-bottom intermediate plate using 100% DMSO.

  • Transfer the diluted compounds into intermediate media to create a 5X dosing solution.

  • Add 10 μL of the 5X solution to the 40 μL of cells.

    • Critical Step: The final DMSO concentration in the assay plate must not exceed 0.5% . Higher concentrations induce basal solvent toxicity, confounding the compound's true IC₅₀.

  • Incubate for 72 hours at 37°C, 5% CO₂.

Phase III: Luminescence Readout (Day 5)
  • Remove the 384-well plate from the incubator and equilibrate to room temperature (22°C) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause edge effects and skew data.

  • Add 25 μL of CellTiter-Glo® reagent to each well.

  • Shake the plate on an orbital shaker at 500 RPM for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a multi-mode microplate reader (integration time: 0.5 seconds/well).

Phase IV: Quality Control Validation (Z'-Factor)

Before calculating the IC₅₀ of the tetrahydroquinazoline derivative, validate the plate using the Z'-factor formula: Z' = 1 -[ (3σ_vehicle + 3σ_positive) / |μ_vehicle - μ_positive| ] If the Z'-factor is < 0.5, the assay is invalid due to high variance or poor signal window and must be repeated.

Quantitative Data Interpretation

The table below summarizes representative viability data comparing an optimized 5,6,7,8-tetrahydroquinazoline TopoIIα inhibitor against standard controls[1]. Data should be fitted using a 4-parameter logistic (4PL) non-linear regression model.

CompoundTarget MechanismHeLa IC₅₀ (μM)HCT116 IC₅₀ (μM)Assay Interference
Tetrahydroquinazoline Lead TopoIIα Catalytic Inhibitor2.1 ± 0.31.8 ± 0.2Low (Luminescence)
Etoposide (Clinical Control) TopoII Poison (Intercalator)120.0 ± 5.585.5 ± 4.1None
Staurosporine (Assay Control) Pan-Kinase Inhibitor0.05 ± 0.010.03 ± 0.01None

Note: The tetrahydroquinazoline lead demonstrates superior potency (lower IC₅₀) compared to the clinical standard etoposide, validating the efficacy of targeting the catalytic domain over DNA intercalation.

References

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. ACS Publications.1

  • Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice. PubMed.3

  • WO2021107160A1 - A compound having inhibitory activity against kras g12d mutation. Google Patents.2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinazolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroquinazolin-5-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Quinazoline and tetrahydroquinazoline skeletons are essential structural motifs in many pharmaceutically active compounds.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and improve your reaction yields.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and actionable solutions grounded in established chemical principles.

Q1: My initial cyclization to form the 5,6,7,8-tetrahydroquinazoline ring is failing or giving very low yields. What should I investigate first?

Low yield in the core-forming cyclization is the most common hurdle. The issue typically stems from one of four areas: reaction conditions, starting material quality, catalyst inefficiency, or an unfavorable reaction mechanism for your specific substrates.

A1: Systematic Troubleshooting Strategy

  • Re-evaluate Your Synthetic Route: There are several established methods to form the tetrahydroquinazoline ring, including Hantzsch-type reactions, Friedländer annulation, and multicomponent reactions involving a cyclic ketone, an aldehyde, and a nitrogen source.[3] A widely cited modern approach involves the reaction of α,β-unsaturated ketones with an amidine source.[2] If one route is failing, consider an alternative. For instance, the reaction of cyclohexanone with 2-benzylidenemalononitrile and ammonium acetate is a known route to a related tetrahydroquinoline core.[4]

  • Catalyst and Reaction Conditions: The choice of catalyst is critical.

    • Acid Catalysis: Many cyclocondensations, like the Pictet-Spengler reaction, rely on Brønsted or Lewis acids to activate the carbonyl group and facilitate iminium ion formation.[5] If your reaction is sluggish, the acid may be too weak. Conversely, if you see decomposition, the acid may be too strong, potentially protonating your amine starting material and rendering it non-nucleophilic. Consider screening a panel of acids (e.g., TFA, HCl, p-TsOH) and optimizing their loading.

    • Metal Catalysis: Transition metals like copper, iridium, and cobalt are used in various modern synthetic protocols for quinazolines.[6][7] These often offer milder conditions but can be sensitive to impurities. Ensure your starting materials are free of potential catalyst poisons like sulfur or strong chelating agents.

    • Solvent and Temperature: The solvent affects reactant solubility and the stability of intermediates.[5] While protic solvents are common, aprotic solvents can sometimes provide superior yields.[5] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and stability.[5]

  • Starting Material Integrity:

    • Purity: Impurities in starting materials can inhibit catalysts or lead to unwanted side reactions.[8] Re-purify your starting ketone, aldehyde, and nitrogen source if there is any doubt.

    • Stability: Some aldehydes are prone to oxidation or polymerization. Use freshly distilled or purified aldehydes. Sensitive functional groups on your reactants might not be stable under the reaction conditions, necessitating the use of protecting groups.[5]

Q2: My reaction produces a complex mixture of products, and isolating the desired compound is difficult. How can I improve selectivity?

The formation of side products, particularly regioisomers or polymers, is a common cause of low isolated yield.[5]

A2: Strategies for Enhancing Selectivity

  • Identify the Impurities: Before you can solve the problem, you must identify the byproducts. Use LC-MS and NMR to characterize the major impurities. Common side products include regioisomers (if multiple cyclization sites exist), polymers from self-condensation of starting materials, or incompletely cyclized intermediates.

  • Control Stoichiometry and Addition Rate: Carefully controlling the ratio of reactants is crucial. In many cases, using a slight excess of one component (often the more stable carbonyl compound) can drive the reaction to completion and consume the limiting reagent, minimizing side reactions.[5] Slow, controlled addition of a reactive species via syringe pump can also prevent localized high concentrations that lead to polymerization.

  • Revisit the Nitrogen Source: The choice of nitrogen source is pivotal. Simple sources like ammonium acetate are common in Hantzsch-type syntheses.[3][9] However, for more complex targets, specialized reagents like α-aminoamidines can offer higher yields and milder reaction conditions.[1][2] Using a protected nitrogen source that is deprotected in a later step can also be an effective strategy.[2]

Q3: The final step of converting a precursor (e.g., a ketone or nitro group at the C5 position) to the 5-amine is inefficient. What are the best methods?

Introducing the amine group is often a distinct step after the core heterocycle is formed. The success of this step depends on the chosen precursor and reduction/amination method.

A2: Optimizing Amine Formation

  • Reductive Amination of a Ketone: If your strategy involves synthesizing a 5,6,7,8-tetrahydroquinazolin-5-one precursor, its conversion to the amine can be achieved via reductive amination.

    • Method: The ketone is first reacted with an ammonia source (e.g., ammonia in methanol, ammonium acetate) and a dehydrating agent or titanium (IV) isopropoxide to form an imine in situ.[10] This intermediate is then reduced with an appropriate hydride source like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

    • Troubleshooting: If the reaction is incomplete, ensure the imine formation step is efficient. Monitoring by TLC or crude NMR can confirm imine presence before adding the reducing agent. Ensure the reducing agent is fresh and added carefully, often at a reduced temperature (0 °C) to control reactivity.[10]

  • Reduction of an Oxime: An alternative to direct reductive amination is the conversion of the ketone to an oxime, followed by reduction.

    • Method: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base.[11] The resulting oxime can then be reduced to the primary amine using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) or chemical reductants.

    • Benefit: This two-step process can sometimes be cleaner and higher-yielding than a one-pot reductive amination.

  • Catalytic Hydrogenation: If reducing a nitro group or the pyridine ring of a quinoline precursor, catalytic hydrogenation is a powerful tool.[12]

    • Catalyst Choice: Palladium on carbon (Pd/C) is a common choice. However, catalyst selection can be substrate-dependent.

    • Conditions: Hydrogen pressure and temperature are key parameters. Optimal temperatures for similar hydrogenations are often in the 60-70°C range with hydrogen pressures of 8-12 atmospheres.[8]

    • Catalyst Poisoning: Ensure the substrate is free from sulfur or other common catalyst poisons. If the reaction stalls, filtering the mixture through celite and adding fresh catalyst may be necessary.

Frequently Asked Questions (FAQs)

  • What is the most critical parameter to control for yield? There is no single answer, as it is highly dependent on the specific reaction. However, for acid-catalyzed cyclizations, the precise nature and amount of the acid catalyst are often the most sensitive variables. For multi-component reactions, stoichiometry and temperature profile are paramount.[5]

  • How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the quickest method for qualitative monitoring. For more quantitative analysis and to check for the formation of multiple products, High-Performance Liquid Chromatography (HPLC) or LC-MS is highly recommended.

  • What are the best practices for purification? While column chromatography is standard for lab-scale purification, it can be challenging for polar amines. Consider using a silica gel column treated with a small amount of triethylamine in the eluent to prevent streaking. For larger scales, crystallization of the product as a salt (e.g., hydrochloride or tartrate) is often a more efficient and scalable method for achieving high purity.[8]

Data Summary & Protocols

Comparative Table of Synthesis Conditions for Tetrahydroquinazoline Scaffolds
MethodKey ReagentsCatalyst/SolventTemp. (°C)Yield (%)Reference
Amidine Cyclocondensationα-aminoamidine, DiarylidencyclohexanonePyridine10047-80%[1]
Biginelli-type ReactionDimedone, Aldehyde, UreaMolecular Iodine / EthanolRefluxModerate-High[13]
Catalytic HydrogenationQuinolinePd-based Catalyst60-110~78%[8][14]
Hantzsch-type ReactionCyclic 1,3-dicarbonyl, Aldehyde, NH₄OAcVariesVariesGood[3]
Example Protocol: Reductive Amination of a 5,6,7,8-Tetrahydroquinazolin-5-one Precursor

This is a representative protocol based on analogous procedures.[10] It must be adapted and optimized for the specific substrate.

Step 1: Imine Formation

  • To a solution of 5,6,7,8-tetrahydroquinazolin-5-one (1.0 eq) in anhydrous methanol (0.2 M), add a 2.0 M solution of ammonia in methanol (5.0 eq).

  • Add titanium (IV) isopropoxide (2.0 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 5 hours, monitoring the consumption of the ketone by TLC or LC-MS.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours or until the imine intermediate is fully consumed.

Step 3: Workup and Purification

  • Quench the reaction carefully by pouring it into an aqueous solution of ammonium hydroxide (25%).

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amine.

  • Purify the crude product by silica gel column chromatography or crystallization.

Visualizing the Chemistry

Troubleshooting Workflow for Low Synthesis Yield

This decision tree can guide your experimental approach when faced with a low-yielding reaction.

G cluster_analysis Reaction Analysis start Problem: Low Yield of Target Compound check_tlc Analyze Reaction Mixture (TLC, LC-MS) start->check_tlc incomplete Incomplete Reaction? (Starting Material Remains) check_tlc->incomplete side_products Side Products Formed? incomplete->side_products No sol_incomplete Increase Reaction Time Increase Temperature Change Catalyst/Solvent incomplete->sol_incomplete Yes baseline Baseline Material / Decomposition? side_products->baseline No sol_side_products Optimize Stoichiometry Lower Temperature Change Reagent Addition Rate side_products->sol_side_products Yes sol_baseline Use Milder Conditions Check Starting Material Purity Use Protecting Groups baseline->sol_baseline

Caption: A decision tree for troubleshooting low reaction yields.

Generalized Synthetic Pathway

This diagram illustrates a common multi-component approach to forming the core ring structure.

G r1 Cyclic Ketone (e.g., Cyclohexanone) intermediate Reaction Intermediate (e.g., Iminium Ion) r1->intermediate + Catalyst + Heat r2 Aldehyde Derivative r2->intermediate + Catalyst + Heat r3 Nitrogen Source (e.g., Amidine, NH4OAc) r3->intermediate + Catalyst + Heat product 5,6,7,8-Tetrahydro- quinazoline Core intermediate->product Cyclization & Aromatization

Caption: Generalized multi-component synthesis of the core scaffold.

References

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC. (2022, March 29). National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022, March 29). ResearchGate. [Link]

  • Iodine catalyzed synthesis of tetrahydroquinazoline derivatives (THQZ) under optimized reaction conditions. ResearchGate. [Link]

  • Synthesis of tetrahydroquinazolines. Organic Chemistry Portal. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]

  • Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. (2023, November 11). MDPI. [Link]

  • 5,6,7,8-Tetrahydro-[1][2][6]triazolo[5,1-b]quinazolin-9(4H)-one. (2023, May 3). International Union of Crystallography Journals. [Link]

  • Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ResearchGate. [Link]

  • Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Thieme Chemistry. [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2021, November 17). Jülich Specialized Information Centre. [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008, April 15). National Center for Biotechnology Information. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023, June 30). Beilstein Journal of Organic Chemistry. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. National Center for Biotechnology Information. [Link]

  • Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives. SciSpace. [Link]

  • 8-amino-5,6,7,8-tetrahydroquinoline derivatives.
  • Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (2006, November 17). MDPI. [Link]

  • Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. (2002, November 1). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Troubleshooting 5,6,7,8-Tetrahydroquinazolin-5-amine Solubility in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay scientists, and drug development professionals working with 5,6,7,8-Tetrahydroquinazolin-5-amine .

Because this compound features a fused bicyclic system (a pyrimidine ring fused to a partially saturated cyclohexyl ring) and a primary amine at the 5-position[1], it exhibits complex solubility behaviors. While dimethyl sulfoxide (DMSO) is the industry standard for fragment-based screening and high-concentration stock preparation[2], researchers frequently encounter precipitation, stability issues, and solvent shock upon aqueous dilution. This guide synthesizes field-proven causality and self-validating protocols to ensure assay integrity.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my 5,6,7,8-Tetrahydroquinazolin-5-amine stock precipitate immediately when diluted into an aqueous assay buffer? A1: This is a classic case of antisolvent precipitation (or "solvent shock"). The free base form of 5,6,7,8-Tetrahydroquinazolin-5-amine is highly lipophilic and dissolves readily in polar aprotic solvents like DMSO[3]. When you introduce an aqueous buffer, the polarity of the micro-environment drastically increases. The surrounding water molecules cannot maintain the solvation shell around the hydrophobic tetrahydroquinazoline core, causing the compound to crash out of solution[4]. Furthermore, because the compound contains a basic primary amine, its aqueous solubility is highly pH-dependent; if your final buffer is neutral or basic, the amine remains unprotonated and insoluble[5].

Q2: Does the solid-state form of the compound (Free Base vs. Salt) dictate how I should use DMSO? A2: Absolutely. The solid-state form fundamentally alters the thermodynamics of dissolution:

  • Free Base: Uncharged and lipophilic. It exhibits high solubility in 100% DMSO but extremely poor solubility in water[3].

  • Salt Form (e.g., HCl or Mesylate salt): Pre-protonated with a counterion. These forms have higher crystal lattice energies designed for aqueous solubility[3]. Paradoxically, salt forms often exhibit lower solubility in pure anhydrous DMSO compared to the free base[6]. If you are using a salt form, you may not need DMSO at all, or you may need an aqueous co-solvent.

Q3: My DMSO stock solution was initially clear but became cloudy after a few weeks in the freezer. What happened? A3: This is caused by hygroscopic water absorption and freeze-thaw concentration gradients . DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture every time the vial is opened[7]. Because water acts as an antisolvent for the lipophilic free base, accumulating moisture gradually lowers the solubility capacity of your stock, leading to delayed crystallization[7]. Additionally, DMSO freezes at 18.5°C; repeated freezing and thawing creates localized pockets of high compound concentration, forcing it out of solution[4][8].

Part 2: Quantitative Data & Compound Form Comparison

Understanding the physicochemical differences between the free base and salt forms is critical for selecting the correct solvent system.

PropertyFree Base FormSalt Form (e.g., HCl, Mesylate)
Primary Solvation Target Organic solvents (DMSO, DMF)Aqueous buffers (Water, PBS)
DMSO Solubility Capacity High (Optimal for 10–50 mM stocks)Variable to Low (Restricted by crystal lattice energy)
Aqueous Solubility Low (Requires acidic pH to protonate amine)High (Pre-protonated, readily dissociates)
Hygroscopicity LowModerate to High
Recommended Dilution Method Reverse addition into slightly acidic bufferDirect dissolution in assay buffer

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must include an internal validation step. Do not proceed to biological assays without confirming solubility microscopically.

Protocol 1: Preparation of an Anhydrous DMSO Stock Solution

Causality: Eliminating moisture and thermal shock prevents premature degradation and ensures maximum solubility of the free base[7][9].

  • Equilibration: Allow the sealed vial of 5,6,7,8-Tetrahydroquinazolin-5-amine and a fresh bottle of high-purity, anhydrous DMSO to equilibrate to room temperature (approx. 30 minutes) before opening. This prevents atmospheric condensation[5].

  • Dissolution: Add the required volume of anhydrous DMSO directly to the pre-weighed solid to create a concentrated stock (e.g., 10 mM).

  • Agitation: Vortex vigorously. If the compound resists dissolution, use a bath sonicator for 5–10 minutes. Crucial: Maintain the water bath temperature below 40°C to prevent thermal degradation of the amine[5][9].

  • Validation (Self-Check): Hold the vial against a light source. The solution must be completely optically clear with no refractive particulate matter.

  • Storage: Aliquot the stock into single-use volumes (e.g., 20 µL) in tightly sealed tubes and store at -20°C or -80°C. Never reuse an opened aliquot to prevent moisture accumulation[8][9].

Protocol 2: Stepwise "Reverse Addition" Dilution into Aqueous Buffer

Causality: Adding DMSO dropwise into a large, moving volume of buffer prevents the formation of localized supersaturated micro-environments, mitigating solvent shock[4][5].

  • Buffer Optimization: Prepare your aqueous assay buffer. Because 5,6,7,8-Tetrahydroquinazolin-5-amine is a weak base, adjust the buffer pH to a slightly acidic range (e.g., pH 4.0–5.5) if your assay permits. This protonates the amine, drastically increasing aqueous solubility[3][5].

  • Vortex Setup: Place the tube containing the full volume of the aqueous buffer on a vortex mixer at medium-high speed.

  • Reverse Addition: While the buffer is actively vortexing, use a micropipette to add the DMSO stock solution dropwise directly into the center of the vortex[4][5].

  • Concentration Limit: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent cytotoxicity in cell-based assays[4][8].

  • Validation (Self-Check): Place a 10 µL drop of the final working solution on a glass slide and examine it under a light microscope (10x or 20x objective). If micro-crystals or phase-separated droplets are visible, the compound has crashed out[9]. Remedy: Allow the solution to stand for 10 minutes, re-vortex, and re-check. If precipitation persists, you must incorporate a bio-compatible co-solvent (e.g., 0.1% Tween-80 or CMC-Na)[8][9].

Part 4: Logical Workflow Visualization

The following diagram illustrates the decision-making process for handling 5,6,7,8-Tetrahydroquinazolin-5-amine based on its solid-state form and dilution requirements.

TroubleshootingWorkflow A Start: 5,6,7,8-Tetrahydroquinazolin-5-amine B Identify Compound Form A->B C Free Base Use 100% Anhydrous DMSO B->C Lipophilic D Salt Form (e.g., HCl) Use Aqueous Buffer (Avoid DMSO) B->D Hydrophilic E Aqueous Buffer Dilution (Ensure pH < pKa of Amine) C->E F Reverse Addition (DMSO dropwise into vortexing buffer) E->F Recommended G Direct Addition (Buffer into DMSO) E->G High Risk H Microscopic QC Check F->H G->H Solvent Shock I Clear Solution Proceed to Assay H->I Pass J Precipitation Detected Add Co-solvent (e.g., Tween 80) H->J Fail

Workflow for DMSO stock preparation and aqueous dilution troubleshooting.

References

  • Compound Handling Instructions - MedChemExpress:[Link]

  • WO2016073891A1 - Substituted pyrrolo[1,2-a]pyrimidines and their use in the treatment of medical disorders - Google Patents
  • DMSO Solubility Assessment for Fragment-Based Screening - Semantic Scholar / MDPI: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - NIH / PMC:[Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate: [Link]

Sources

Technical Support Center: Storage and Handling of 5,6,7,8-Tetrahydroquinazolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 5,6,7,8-Tetrahydroquinazolin-5-amine is a heterocyclic compound belonging to the quinazoline family. Molecules within this class are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The chemical integrity of this reagent is paramount for reproducible experimental outcomes. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability and prevent the degradation of 5,6,7,8-Tetrahydroquinazolin-5-amine during storage and handling.

As a tetrahydro-substituted aromatic amine, this compound is susceptible to specific degradation pathways, primarily oxidation and hydrolysis. Understanding these vulnerabilities is key to implementing effective preservation strategies.

Section 1: Quick Reference Storage Conditions

For experienced users, the following table summarizes the optimal conditions for storing 5,6,7,8-Tetrahydroquinazolin-5-amine.

ParameterConditionRationale & Causality
Temperature Long-Term: -20°C to -70°C[4]Short-Term: 2-8°C[5]Reduces molecular motion and slows the rate of oxidative and hydrolytic degradation reactions. Sub-zero temperatures are critical for preserving purity over months or years[4].
Atmosphere Inert Gas (Argon or Nitrogen)[5]The amine group makes the molecule susceptible to oxidation from atmospheric oxygen. An inert atmosphere displaces oxygen, directly inhibiting this primary degradation pathway[6].
Light Amber/Opaque Vial[5][7]UV radiation can provide the activation energy for photo-oxidative degradation, often leading to the formation of colored impurities.
Moisture Tightly Sealed Container with Desiccant[8]Amines are often hygroscopic, meaning they readily absorb moisture from the air. This can lead to clumping and hydrolysis, forming undesirable byproducts[8].
Container Borosilicate Glass or HDPE[8]These materials are non-reactive with amines. Some metals and plastics can be corroded by or react with amines, leading to contamination[9].

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 5,6,7,8-Tetrahydroquinazolin-5-amine?

A: The degradation of this compound is primarily driven by two chemical processes inherent to its structure as an aromatic amine:

  • Oxidation: The electron-rich aromatic system and the lone pair of electrons on the amine nitrogen are highly susceptible to attack by atmospheric oxygen. This process is often accelerated by light and heat, leading to the formation of colored oxides and imines, which can compromise biological activity. Aromatic amines are known to be highly susceptible to oxidation[6].

  • Hydrolysis: Amines are hygroscopic and can absorb ambient moisture[8]. The presence of water can lead to the formation of hydrates or facilitate other degradative reactions, potentially altering the compound's physical state and solubility.

Q2: What are the typical visual or physical signs of degradation?

A: You should suspect degradation if you observe any of the following:

  • Color Change: The most common sign. A pure amine compound that is initially off-white or light-colored may turn yellow, brown, or even dark purple/black upon oxidation.

  • Clumping or Caking: This indicates moisture absorption. The solid may become sticky or form hard clumps that are difficult to break apart.

  • Reduced Solubility: Degraded, often polymerized, material may not dissolve completely in solvents where it was previously soluble.

  • Odor Change: While lower-molecular-weight amines have a characteristic fishy odor, significant degradation can sometimes alter this scent[9].

Q3: Is it necessary to use an inert atmosphere for storage?

A: Yes, for long-term stability, it is highly recommended. The causal mechanism is straightforward: by replacing the oxygen in the headspace of your vial with an inert gas like argon or nitrogen, you remove a key reactant required for oxidative degradation. This single step is one of the most effective measures to preserve the compound's purity, especially if it will be stored for several months and opened multiple times. A supplier of a structurally similar compound explicitly recommends storage under an inert atmosphere[5].

Q4: How should I handle the compound when weighing out a sample for an experiment?

A: Proper handling technique is crucial to prevent contamination of the bulk supply.

  • Allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Minimize the time the container is open.

  • If possible, work in a glove box or flush the container's headspace with a gentle stream of inert gas (argon or nitrogen) before re-sealing.

  • Use clean, dry spatulas and weighing instruments.

Q5: How can I perform a quick check on the purity of my stored 5,6,7,8-Tetrahydroquinazolin-5-amine?

A: Thin-Layer Chromatography (TLC) is an excellent, rapid method for a qualitative purity check. You can compare your stored sample against a fresh or reference sample. The appearance of new spots, particularly near the baseline (indicating polar, oxidized impurities) or smearing, suggests degradation. For a detailed procedure, see Protocol 4.3. For more rigorous quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method[10].

Section 3: Visual Guides

Conceptual Degradation Pathway

The following diagram illustrates the key environmental factors that contribute to the degradation of 5,6,7,8-Tetrahydroquinazolin-5-amine.

cluster_0 Degradation Factors A 5,6,7,8-Tetrahydroquinazolin-5-amine (Pure) B Oxidized Impurities (Colored) A->B C Hydrolyzed Byproducts A->C O2 Atmospheric Oxygen O2->A Oxidation H2O Moisture (H2O) H2O->A Hydrolysis Light Heat / UV Light Light->O2 Accelerates

Caption: Key factors leading to compound degradation.

Troubleshooting Decision Tree

Use this flowchart to diagnose and address potential storage issues.

start Observe Issue with Stored Compound q1 Is there a color change (yellow/brown)? start->q1 a1_yes Likely Oxidation. Review inerting and light protection protocols. q1->a1_yes Yes q2 Is the compound clumpy or insoluble? q1->q2 No a1_yes->q2 a2_yes Likely Moisture Absorption. Use desiccant and ensure tight seal. Bring to RT before opening. q2->a2_yes Yes q3 Do analytical tests (TLC/HPLC) show impurities? q2->q3 No a2_yes->q3 a3_yes Chemical Degradation Confirmed. Consider re-purification or disposal. Implement all recommended storage protocols. q3->a3_yes Yes end Review all storage and handling procedures. q3->end No a3_yes->end

Caption: A decision tree for troubleshooting storage issues.

Section 4: Protocols & Methodologies

Protocol 4.1: Recommended Long-Term Storage Protocol

This protocol is designed to maximize the shelf-life of 5,6,7,8-Tetrahydroquinazolin-5-amine for periods exceeding one month.

  • Aliquot: Upon receiving the compound, if feasible, divide the bulk quantity into smaller, single-use aliquots in separate vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Select Container: Use an amber borosilicate glass vial with a PTFE-lined screw cap.

  • Inert Atmosphere: Place the vial(s) in a desiccator or glove box. Evacuate the chamber and backfill with a dry, inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure complete oxygen removal.

  • Seal: Tightly seal the vial cap while under the inert atmosphere. For extra protection, wrap the cap junction with Parafilm®.

  • Label: Clearly label each vial with the compound name, date, and storage conditions.

  • Store: Place the sealed vials in a freezer set to -20°C or, ideally, -70°C for maximum stability[4].

Protocol 4.2: Procedure for Aliquoting and Handling

Follow this procedure every time you need to access the compound.

  • Equilibrate: Remove one aliquot vial from the freezer and place it in a desiccator at room temperature. Allow it to warm up completely (approx. 30-60 minutes). Causality: This step is critical to prevent atmospheric water from condensing on the cold compound, which would introduce moisture[8].

  • Weigh: Briefly open the vial, remove the desired amount of material using a clean, dry spatula, and transfer it to your weighing vessel.

  • Re-purge and Seal: Before re-storing the vial, gently flush the headspace with inert gas for 10-15 seconds. Immediately and tightly reseal the cap.

  • Return to Storage: Promptly return the vial to its designated cold storage location (2-8°C for short-term use, -20°C for longer-term).

Protocol 4.3: Quick Purity Assessment via Thin-Layer Chromatography (TLC)

This method provides a rapid, visual comparison of your stored sample to a reference.

  • Materials:

    • Silica gel TLC plate (e.g., Silica Gel 60 F254)

    • TLC developing chamber

    • Mobile Phase (Eluent): A non-polar/polar mixture such as 9:1 Dichloromethane:Methanol is a good starting point. This may require optimization.

    • Visualization: UV lamp (254 nm) and/or an iodine staining chamber.

    • Samples:

      • Reference (R): A freshly opened sample or a lot with known purity.

      • Test (T): Your stored sample.

  • Procedure:

    • Prepare a dilute solution of both the Reference and Test samples (approx. 1 mg/mL) in a suitable solvent (e.g., Methanol or Dichloromethane).

    • Using a capillary tube, spot a small amount of each solution side-by-side on the TLC plate's baseline, about 1 cm from the bottom.

    • Pour a small amount of the mobile phase into the developing chamber, seal it, and let it equilibrate for 5-10 minutes.

    • Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Seal the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front, and let it dry completely.

  • Analysis:

    • Visualize the plate under a UV lamp. Circle any visible spots.

    • Pristine Sample: The Reference spot (R) should appear as a single, well-defined spot.

    • Degraded Sample: The Test spot (T) may show:

      • The main spot at the same height (Rf value) as the reference.

      • Additional faint or intense spots, often at a lower Rf value (more polar), indicating degradation products.

      • Streaking from the baseline, which suggests the presence of multiple, highly polar impurities.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • Amine | Organic Chemistry, Structure & Uses. Britannica. [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed. [Link]

  • 5,6,7,8-Tetrahydroquinazoline | C8H10N2. PubChem. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • 5,6,7,8-tetrahydroquinazolin-6-amine — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. [Link]

  • Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. PubMed. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Synthesis and Applications of Quinazoline Derivatives. Research and Reviews: Journal of Chemistry. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [Link]

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. PubMed. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Quinazolines. Part XIX. Reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Why is 5,6,7,8-Tetrahydroquinazolin-5-amine precipitating in aqueous buffer

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex heterocyclic amines during assay development. 5,6,7,8-Tetrahydroquinazolin-5-amine is a classic example of a molecule that exhibits erratic solubility behavior due to its specific structural motifs: a highly lipophilic tetrahydropyrimidine core 1 and a primary aliphatic amine 2.

Understanding the thermodynamic and kinetic forces acting on this molecule is essential. Below is our comprehensive guide to diagnosing and resolving precipitation issues for this compound.

Part 1: Diagnostic Workflow

Before altering your assay conditions, use the logical relationship diagram below to identify the root cause of the precipitation.

SolubilityTroubleshooting Start Precipitation of 5,6,7,8-Tetrahydroquinazolin-5-amine CheckDMSO Is it diluted from DMSO stock? Start->CheckDMSO DMSOYes Yes: Co-solvent Crash CheckDMSO->DMSOYes Yes DMSONo No: Aqueous Buffer Prep CheckDMSO->DMSONo No Action1 Use Step-down Dilution or add HP-β-CD / HPMCAS DMSOYes->Action1 CheckPH Check Buffer pH DMSONo->CheckPH PHHigh pH > 8.0 Free Base Formation CheckPH->PHHigh pH > 8.0 PHLow pH < 7.5 Salt Form CheckPH->PHLow pH < 7.5 Action2 Lower pH to 6.0-7.4 to protonate amine PHHigh->Action2 CheckSalt Check Ionic Strength PHLow->CheckSalt HighSalt High Salt (e.g., PBS) Salting Out / Common Ion CheckSalt->HighSalt >100mM NaCl Action3 Switch to low-salt buffer (e.g., 50mM HEPES) HighSalt->Action3

Decision tree for diagnosing 5,6,7,8-Tetrahydroquinazolin-5-amine precipitation in aqueous buffers.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? Expert Insight: This is a classic "co-solvent crash." When you prepare a highly concentrated stock in a water-miscible organic solvent like DMSO and dilute it into an aqueous buffer, the local concentration of the compound temporarily exceeds its thermodynamic solubility limit in the final medium [[3]](). The rapid change in solvation energy forces the hydrophobic quinazoline core to aggregate, leading to kinetic precipitation 3. Actionable Solution: Do not dilute directly from 100% DMSO into 100% aqueous buffer in a single step. Instead, utilize precipitation inhibitors like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core prior to the solvent shift 3.

Q2: How does the pH of my assay buffer affect the solubility of 5,6,7,8-Tetrahydroquinazolin-5-amine? Expert Insight: Solubility for this molecule is strictly pH-dependent. The primary amine on the saturated cyclohexane ring acts as a weak base with an estimated pKa of approximately 10.6 (analogous to cyclohexylamine) 2. At acidic to neutral pH (pH < 7.5), this amine is protonated, forming a water-soluble cation. However, if your buffer pH shifts toward alkaline conditions (pH > 8.0), the equilibrium shifts toward the deprotonated, neutral "free base" form. This pH-shift drastically increases lipophilicity, causing the free base to rapidly precipitate out of solution 4. Actionable Solution: Verify your buffer pH post-addition of the compound. If the pH has drifted upward, adjust it back to 6.5–7.4 to maintain the protonated salt form.

Q3: I am using a standard physiological buffer (1x PBS, 137 mM NaCl) at pH 7.4, but I still see micro-precipitates. What is happening? Expert Insight: If pH and co-solvent crashing are ruled out, you are likely observing the "salting out" effect or the common ion effect. If your compound was synthesized or purchased as a hydrochloride (HCl) salt, placing it into a buffer with a high chloride concentration (like PBS) drives the dissociation equilibrium backward, forcing the solid HCl salt to precipitate. Additionally, high ionic strength reduces the hydration layer available to solvate organic molecules. Actionable Solution: Switch to a low-salt, zwitterionic buffer such as 50 mM HEPES or Tris-HCl (pH 7.4) without supplementary NaCl.

Part 3: Quantitative Data Presentation

To aid in experimental design, the following table summarizes the expected solubility states of 5,6,7,8-Tetrahydroquinazolin-5-amine under various physicochemical conditions.

ParameterExperimental ConditionPredominant SpeciesRelative Aqueous SolubilityPrimary Mechanism of Precipitation
Buffer pH pH < 7.5Protonated CationHighN/A (Stable in solution)
Buffer pH pH > 8.5Neutral Free BaseVery LowDeprotonation drastically increases lipophilicity 4
Co-Solvent < 1% DMSO (Rapid Dilution)Solvated MonomerModerateExceeds thermodynamic limit causing kinetic crash 3
Ionic Strength > 130 mM NaCl (e.g., PBS)Ion-paired SaltLowCommon ion effect / Salting out of the hydration layer
Part 4: Experimental Protocol
Supersaturating Solvent-Shift Dilution Workflow

To prevent kinetic precipitation during dilution from DMSO into aqueous biological assays, we employ a solvent-shift method utilizing Hydroxypropylmethylcellulose-acetate succinate (HPMCAS). HPMCAS is a highly effective polymeric precipitation inhibitor that maintains drug supersaturation by sterically hindering molecular aggregation 4.

ProtocolWorkflow Step1 Step 1 Prepare Inhibitor Buffer (0.1% HPMCAS) Step3 Step 3 Aliquot Buffer (198 µL/well) Step1->Step3 Step2 Step 2 Serial Dilution in 100% DMSO Step4 Step 4 Rapid Transfer (2 µL DMSO to Buffer) Step2->Step4 Step3->Step4 Step5 Step 5 Equilibration (60 min at RT) Step4->Step5

Solvent-shift dilution workflow utilizing precipitation inhibitors to maintain compound solubility.

Step-by-Step Methodology:

  • Prepare Precipitation Inhibitor Solution: Dissolve HPMCAS to a final concentration of 0.1% (w/v) or HP-β-CD to 2-5% (w/v) in your low-salt aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) 3, 4.

  • Prepare Compound Plate: In a 96-well V-bottom plate, create a serial dilution of the 10 mM stock of 5,6,7,8-Tetrahydroquinazolin-5-amine using 100% DMSO to establish your desired concentration curve 3.

  • Buffer Aliquoting: Dispense 198 µL of the inhibitor-containing assay buffer into a clear 384-well or 96-well assay plate 3.

  • Initiate Dilution (The "Shift"): Using a multichannel liquid handler, rapidly transfer 2 µL of the DMSO compound dilutions into the 198 µL of assay buffer. This creates a 1:100 dilution, bringing the final DMSO concentration to a biologically tolerable 1% 3.

  • Equilibration: Mix thoroughly by pipetting up and down 5 times. Incubate the plate at room temperature for 60 minutes to allow the polymer to stabilize the supersaturated state before introducing cells or proteins 3, 4.

  • Self-Validation Control: Always run a parallel vehicle control (1% DMSO without compound) and a thermodynamic equilibrium control (compound spiked directly into buffer and filtered after 24h) to baseline your dynamic light scattering (DLS) or absorbance readings.

References
  • National Institutes of Health (PMC). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Retrieved from:[Link]

  • PubChem (NIH). Cyclohexylamine | C6H11NH2 | CID 7965. Retrieved from: [Link]

  • PubChem (NIH). 5,6,7,8-Tetrahydroquinazoline | C8H10N2 | CID 637537. Retrieved from:[Link]

Sources

Technical Support Center: Advanced Troubleshooting for 5,6,7,8-Tetrahydroquinazolin-5-amine Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered when purifying 5,6,7,8-tetrahydroquinazolin-5-amine and its derivatives. These scaffolds are critical intermediates in the development of highly selective [1] and[2]. However, their dual basic centers (the pyrimidine ring and the primary amine) and their susceptibility to over-reduction demand precise chromatographic and extraction strategies.

Below, you will find a mechanistic breakdown of common impurities, troubleshooting FAQs, quantitative performance metrics, and a self-validating experimental protocol.

Mechanistic Workflow: Synthesis & Impurity Generation

Understanding the origin of your impurities is the first step in eliminating them. The diagram below illustrates the standard reductive amination pathway and the three primary failure modes that complicate downstream purification.

PurificationWorkflow SM Ketone Precursor (Starting Material) Reaction Reductive Amination (Catalyst, H2/Hydride) SM->Reaction Crude Crude Mixture Reaction->Crude Target 5,6,7,8-Tetrahydroquinazolin-5-amine (Target Product) Crude->Target Desired Imp1 Unreacted Ketone (Neutral Impurity) Crude->Imp1 Incomplete Rxn Imp2 Over-reduced Pyrimidine (Basic Impurity) Crude->Imp2 Over-reduction Imp3 Residual Metal (Chelated Impurity) Crude->Imp3 Catalyst Leaching

Caption: Mechanistic origin of impurities during tetrahydroquinazolin-amine synthesis.

Troubleshooting FAQs

Q1: Why does my purified product still contain unreacted ketone starting material despite multiple silica columns? Causality & Solution: The ketone precursor (7,8-dihydroquinazolin-5(6H)-one) and the target amine often exhibit near-identical retention factors ( Rf​ ) on normal-phase silica due to the dominant polarity of the shared pyrimidine ring. However, the primary amine at the C5 position introduces a distinct basic center. To resolve this, do not rely solely on chromatography. Instead, implement a rigorous acid-base extraction. The primary amine will protonate at pH < 3, partitioning into the aqueous layer, while the neutral ketone remains in the organic phase. This self-validating step ensures that only basic species proceed to the final polishing column.

Q2: LC-MS analysis shows a persistent +4 Da or +6 Da impurity. What is the structural basis of this, and how do I remove it? Causality & Solution: A mass increase of +4 to +6 Da indicates the over-reduction of the pyrimidine ring, resulting in decahydroquinazolin-amine derivatives. The pyrimidine core is highly susceptible to saturation under high H2​ pressure or prolonged exposure to aggressive hydride donors during reductive amination. Because these over-reduced species are aliphatic amines, they are significantly more basic than the target aromatic pyrimidine. To remove them, switch to Reverse-Phase Preparative HPLC (RP-HPLC) using a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.0). The more basic over-reduced impurities will remain protonated and elute earlier than the target compound. To prevent this issue upstream, substitute aggressive catalysts with milder alternatives like NaBH3​CN , a standard approach in [3].

Q3: My compound is co-precipitating with a dark residue, and NMR shows broadened peaks. How do I clear the metal catalyst? Causality & Solution: Tetrahydroquinazolin-amines are exceptional bidentate metal chelators. The N5-primary amine and the adjacent pyrimidine nitrogens readily coordinate with Palladium (Pd) or Ruthenium (Ru) leached from the hydrogenation catalyst. This chelation causes paramagnetic broadening in NMR and dark discoloration. To break this coordination complex, incubate the crude organic solution with a functionalized silica scavenger (e.g., Thiol-modified silica) for 2–4 hours before chromatography. The thiol groups have a higher affinity for the soft transition metals than the amine, effectively stripping the metal from your product.

Q4: How do I resolve stereoisomers if my downstream application requires a specific enantiomer? Causality & Solution: The C5 position is a chiral center. For applications like , stereoconfiguration can heavily influence binding affinity and therapeutic safety (avoiding Topo IIβ-mediated cardiotoxicity)[1]. Standard reverse-phase or normal-phase methods cannot resolve these enantiomers. You must utilize semipreparative chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using an isocratic hexanes/isopropanol blend with 0.1% diethylamine to suppress peak tailing.

Quantitative Data: Purification Strategies & Expected Outcomes
Purification MethodTarget ImpurityExpected Purity (%)Typical Yield Recovery (%)Key Parameter
Acid-Base Extraction Unreacted Ketone>90% (Crude)85 - 95%pH control (pH 2 then pH 10)
Normal-Phase Flash General Organics95 - 98%75 - 85%1% Et3N modifier in eluent
Reverse-Phase Prep-HPLC Over-reduced species>99%60 - 70%Ammonium acetate buffer (pH 6)
Thiol-functionalized Silica Metal Catalysts (Pd/Ru)>99.5% (<10 ppm)>95%Incubation time (2-4 hrs)
Experimental Protocol: Self-Validating Extraction & Polishing Workflow

Expert Insight: This protocol is designed as a self-validating system. If the product fails to precipitate or partition into the organic layer at pH 10 (Step 6), it immediately indicates either a failed amination reaction or the presence of a highly water-soluble over-reduced byproduct, preventing wasted time on chromatography.

Phase 1: Acidic Partitioning

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Add 1M aqueous HCl (10 mL/g) and stir vigorously for 10 minutes.

  • Separate the layers using a separatory funnel. The unreacted neutral ketone starting material remains in the EtOAc layer. The protonated 5,6,7,8-tetrahydroquinazolin-5-amine partitions into the aqueous layer.

  • Wash the aqueous layer once more with Dichloromethane (DCM) to remove any residual lipophilic impurities.

Phase 2: Basification and Isolation 5. Cool the aqueous layer to 0°C in an ice bath to prevent exothermic degradation during neutralization. 6. Slowly add 2M NaOH dropwise until the solution reaches pH 10. Causality: At this pH, the primary amine (pKa ~9.5) is fully deprotonated, rendering the target molecule lipophilic. 7. Extract the turbid aqueous mixture with DCM (3 x 10 mL/g). 8. Combine the DCM layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Phase 3: Metal Scavenging & Flash Chromatography 9. Dissolve the concentrated free base in DCM. Add Thiol-functionalized silica (10% w/w relative to crude mass) and stir at room temperature for 2 hours to sequester residual Pd/Ru. 10. Filter the mixture through a tightly packed Celite pad to remove the silica-metal complexes. 11. Load the filtrate onto a pre-equilibrated silica gel column. Elute using a gradient of DCM:MeOH (95:5 to 90:10) containing 1% Triethylamine (Et3N). Causality: The Et3N modifier coats the acidic silanol groups on the silica, preventing peak tailing and irreversible binding of the diamine product.

References
  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. NIH PubMed Central (PMC). URL:[Link]

  • Tetrahydroquinazoline derivatives useful as anticancer agents. Google Patents (WO2019155399A1).
  • Substituted pyrrolo[1,2-a]pyrimidines and their use in the treatment of medical disorders. Google Patents (WO2016073891A1).

Sources

Technical Support Center: Optimizing Crystallization Conditions for 5,6,7,8-Tetrahydroquinazolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of 5,6,7,8-Tetrahydroquinazolin-5-amine. This document offers troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Introduction to Crystallization of 5,6,7,8-Tetrahydroquinazolin-5-amine

5,6,7,8-Tetrahydroquinazolin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to a class of molecules with diverse biological activities.[1][2] Obtaining high-quality crystalline material is paramount for definitive structural elucidation, purity assessment, and formulation development. However, the crystallization of small molecules can be a complex process influenced by a multitude of factors.[3][4] This guide will address common challenges and provide systematic approaches to achieving successful crystallization.

II. Troubleshooting Guide: Common Crystallization Problems and Solutions

This section addresses specific issues that may arise during the crystallization of 5,6,7,8-Tetrahydroquinazolin-5-amine.

Question: Why am I not getting any crystals, only an oil or amorphous precipitate?

This phenomenon, often referred to as "oiling out," is a common challenge in crystallization.[5] It typically occurs when the solution is too supersaturated or the chosen solvent is too effective at solvating the molecule.[6][7]

Causality and Solutions:

  • High Supersaturation: Rapid changes in conditions (e.g., fast cooling or rapid solvent evaporation) can lead to a state of high supersaturation where the solute separates as a liquid phase instead of an ordered crystalline solid.

    • Solution: Employ a slower, more controlled method for inducing crystallization. Gradual cooling (e.g., 5-10 °C per hour) is often more effective than rapid cooling in an ice bath.[6] For solvent evaporation, covering the vial with a perforated lid or parafilm can slow down the process.[8]

  • Inappropriate Solvent System: If the solvent has a very high affinity for the compound, it can be difficult to induce precipitation in a crystalline form.

    • Solution: A systematic solvent screening is crucial. If a single solvent system is problematic, consider using a binary or ternary solvent system. An "anti-solvent" in which the compound is poorly soluble can be slowly added to a solution of the compound in a "good" solvent to induce crystallization.[8] The rate of anti-solvent addition is a critical parameter to control.[8]

  • Presence of Impurities: Impurities can inhibit nucleation and crystal growth.

    • Solution: Ensure the starting material is of high purity. If necessary, purify the compound using techniques like column chromatography before attempting crystallization.[6]

  • Low Melting Point: Compounds with low melting points are more prone to oiling out.[5]

    • Solution: If applicable, consider forming a salt of the amine to increase the melting point and potentially improve crystallization behavior.[9]

Question: My crystals are very small, needle-like, or form a fine powder. How can I grow larger, more well-defined crystals?

Crystal morphology is influenced by factors that control the kinetics of nucleation and growth.[3][10] The formation of many small crystals suggests a high nucleation rate relative to the growth rate.

Causality and Solutions:

  • Rapid Nucleation: As with oiling out, rapid supersaturation can lead to the formation of many nuclei simultaneously, resulting in a large number of small crystals.

    • Solution: Reduce the rate of supersaturation. This can be achieved through slower cooling, slower evaporation, or by using vapor diffusion techniques.[8] In vapor diffusion, a volatile anti-solvent slowly diffuses into the solution of the compound, gently inducing crystallization.[8][11]

  • Solvent Effects: The choice of solvent can significantly impact crystal habit.

    • Solution: Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities. Sometimes, a solvent that is "too good" can lead to small crystals, while a moderately good solvent will promote slower, more ordered growth.[7]

  • Agitation: While stirring can be beneficial in some crystallization processes, excessive or vigorous agitation can increase the rate of secondary nucleation, leading to smaller crystals.

    • Solution: If using a stirred vessel, optimize the stirring speed. In many lab-scale crystallizations, allowing the solution to stand undisturbed in a vibration-free environment is preferable.[8]

  • Seeding: Introducing a small, high-quality seed crystal can promote the growth of a few large crystals rather than the spontaneous nucleation of many small ones.[6]

    • Solution: If you have previously obtained even a tiny crystal, use it to seed a slightly supersaturated solution.

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting points for solvent selection for 5,6,7,8-Tetrahydroquinazolin-5-amine?

While the optimal solvent system must be determined empirically, a good starting point for heterocyclic amines often includes polar protic and aprotic solvents. Based on the general behavior of quinazoline derivatives, consider the following:

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolCan form hydrogen bonds, often good for dissolving at elevated temperatures.[1][2]
Ketones Acetone, Methyl Ethyl KetoneModerate polarity, can be effective for slow evaporation.[7]
Ethers Dioxane, Tetrahydrofuran (THF)Aprotic, can be used in anti-solvent methods.
Esters Ethyl AcetateMedium polarity, often a good choice for recrystallization.
Aromatic TolueneCan be used in solvent/anti-solvent systems.
Halogenated Dichloromethane, ChloroformOften good solvents but their high volatility can lead to rapid crystallization.[7]

It is crucial to perform a solubility test with small amounts of your compound in a range of solvents at both room temperature and elevated temperatures to identify promising candidates for crystallization.

Q2: What crystallization methods are most suitable for this type of compound?

Several methods can be employed, and the choice depends on the properties of your compound and the desired outcome (e.g., bulk powder vs. single crystals for X-ray diffraction).

  • Slow Cooling: This is a standard recrystallization technique.[7] The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature, and the solution is allowed to cool slowly.

  • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, which gradually increases the concentration and induces crystallization.[8] This method is often good for obtaining high-quality single crystals.[8]

  • Vapor Diffusion: A small vial containing a solution of the compound in a "good" solvent is placed inside a larger sealed container with a more volatile "anti-solvent".[8] The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Anti-Solvent Addition: An anti-solvent is slowly added to a stirred solution of the compound.[8] The rate of addition is critical to control the crystal size and quality.[8]

Q3: How can I control polymorphism in my crystallization experiments?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be influenced by various factors.[3]

  • Solvent: Different solvents can stabilize different polymorphs.

  • Temperature: The temperature of crystallization can affect which polymorph is thermodynamically or kinetically favored.

  • Cooling Rate: The rate of cooling can influence the resulting crystal form.[6]

To investigate polymorphism, it is advisable to perform crystallization experiments under a variety of conditions (different solvents, temperatures, and crystallization rates) and analyze the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[5]

Q4: What is the role of pH in the crystallization of an amine-containing compound?

For a basic compound like 5,6,7,8-Tetrahydroquinazolin-5-amine, pH can be a critical variable.

  • Free Base vs. Salt: The free amine will have different solubility and crystallization properties compared to its protonated salt form. Crystallizing the free base typically requires neutral or basic conditions.

  • Salt Formation: Intentionally forming a salt (e.g., hydrochloride or tartrate) by adding the corresponding acid can significantly alter the solubility profile and often leads to more robust and well-defined crystals.[9]

If you are struggling to crystallize the free base, attempting crystallization from a slightly acidic solution to form a salt in situ is a valuable strategy.

IV. Experimental Workflow Visualizations

The following diagrams illustrate common workflows for optimizing crystallization conditions.

Solvent_Screening cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Crystallization Method Selection cluster_2 Phase 3: Analysis Start Start with Pure Compound Select_Solvents Select Diverse Solvents (Polar, Nonpolar, Protic, Aprotic) Start->Select_Solvents Solubility_Test Test Solubility (Room Temp & Heated) Select_Solvents->Solubility_Test Good_Solubility_Hot Good Solubility Hot, Poor at Room Temp? Solubility_Test->Good_Solubility_Hot Slow_Cooling Try Slow Cooling Good_Solubility_Hot->Slow_Cooling Yes Moderate_Solubility Moderate Solubility at Room Temp? Good_Solubility_Hot->Moderate_Solubility No Analyze Analyze Results (Microscopy, XRPD) Slow_Cooling->Analyze Slow_Evaporation Try Slow Evaporation or Vapor Diffusion Moderate_Solubility->Slow_Evaporation Yes Good_Solvent_Poor_Antisolvent Good Solvent/ Poor Anti-Solvent Pair? Moderate_Solubility->Good_Solvent_Poor_Antisolvent No Slow_Evaporation->Analyze Antisolvent_Addition Try Anti-Solvent Addition Good_Solvent_Poor_Antisolvent->Antisolvent_Addition Yes Antisolvent_Addition->Analyze

Caption: A decision-tree workflow for systematic solvent screening and method selection.

Troubleshooting_Flowchart Start Crystallization Attempt Outcome Observe Outcome Start->Outcome No_Crystals No Crystals / Oil Out Outcome->No_Crystals Oil / Amorphous Small_Needles Small/Needle-like Crystals Outcome->Small_Needles Poor Morphology Good_Crystals Good Quality Crystals Outcome->Good_Crystals Success Action1 Decrease Supersaturation Rate (Slower Cooling/Evaporation) Try Anti-Solvent Check Purity No_Crystals->Action1 Action2 Reduce Nucleation Rate (Slower Cooling, Vapor Diffusion) Try Seeding Experiment with Different Solvents Small_Needles->Action2 End Proceed with Characterization Good_Crystals->End Action1->Start Re-attempt Action2->Start Re-attempt

Caption: A troubleshooting flowchart for common crystallization outcomes.

V. References

  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives. Retrieved from

  • 5,6,7,8-Tetrahydro-[1][2][6]triazolo[5,1-b]quinazolin-9(4H)-one. (n.d.). PMC. Retrieved from

  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from

  • 5,6,7,8-Tetrahydro-[1][2][6]triazolo[5,1-b]quinazolin-9(4H)-one. (2023, May 3). IUCr Journals. Retrieved from

  • Method for production of quinazolin-4-on derivative. (n.d.). Google Patents. Retrieved from

  • CRYSTALLINE FORMS OF QUINAZOLINE DERIVATIVES, PREPARATION, COMPOSITION AND USE THEREOF. (2023, April 27). WIPO Patentscope. Retrieved from

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from

  • Guide for crystallization. (n.d.). Retrieved from

  • Factors controlling persistent needle crystal growth: the importance of dominant one-dimensional secondary bonding, stacked structures, and van der Waals contact. (2021, May 21). UL Research Repository. Retrieved from

  • Salts of quinazoline derivative or crystals thereof, and the process for producing thereof. (n.d.). Google Patents. Retrieved from

  • Zhanghua Dryer. (2024, December 13). Troubleshooting Crystallization Challenges in Industrial Settings. Retrieved from

  • Why I am not getting crystals?. (2012, March 14). ResearchGate. Retrieved from

  • Factors Influencing Crystal Growth | PDF. (2017, April 13). Scribd. Retrieved from

Sources

Addressing false positives in 5,6,7,8-Tetrahydroquinazolin-5-amine binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 5,6,7,8-Tetrahydroquinazolin-5-amine and its analogs in binding assays. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to identify and mitigate common sources of false positives and other assay artifacts. Our goal is to ensure the integrity of your screening data and facilitate the confident progression of true hits.

Introduction: The Challenge of False Positives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, yet it is often plagued by the identification of false positives—compounds that appear active but do not genuinely interact with the target of interest in a specific manner.[1][2] These misleading hits can arise from a multitude of compound- and assay-dependent mechanisms, leading to a significant waste of time and resources if not identified and eliminated early in the discovery pipeline.[3][4]

The 5,6,7,8-tetrahydroquinazoline scaffold, while a valuable starting point for many medicinal chemistry programs, is not immune to these challenges. This guide will walk you through the common pitfalls and provide robust, field-proven strategies to ensure your hits are genuine.

Troubleshooting Guide: From Assay Interference to True Binding

This section is structured to help you diagnose and resolve specific issues you may encounter during your screening campaigns.

Issue 1: High Hit Rate with Poor Reproducibility

You've completed a primary screen and have an unusually high number of initial "hits," but when you attempt to confirm them, the activity is not reproducible.

Possible Cause: This is often a hallmark of non-specific assay interference rather than true, specific binding. Several mechanisms could be at play, including compound aggregation, reactivity with assay components, or interference with the detection technology.[5][6]

Troubleshooting Workflow:

G Start High, Irreproducible Hit Rate Step1 Step 1: Triage for PAINS & Promiscuous Inhibitors Start->Step1 Step2 Step 2: Assess Compound Purity & Identity Step1->Step2 Filter computationally Step3 Step 3: Perform Counter-Screens for Aggregation Step2->Step3 Confirm structure & purity Step4 Step 4: Conduct Orthogonal Assays Step3->Step4 Identify non-specific inhibitors End Validated Hits Step4->End Confirm target-specific activity

Workflow for triaging initial hits.

Step-by-Step Guidance:

  • Computational Triage for PAINS:

    • What it is: Pan-Assay Interference Compounds (PAINS) are chemical structures known to cause false positives in a wide variety of assays.[7][8] The quinazoline core itself can sometimes be flagged in PAINS filters.[9][10]

    • Action: Before extensive wet-lab work, run your hit list through computational PAINS filters. Several free tools and commercial software packages are available for this purpose. This helps to flag compounds that are likely to be problematic.[1]

    • Causality: PAINS often contain reactive functional groups or properties (e.g., redox activity, metal chelation) that interfere with assay readouts non-specifically.[2][8][11] Filtering them out early saves significant resources.

  • Verify Compound Identity and Purity:

    • What it is: The "hit" might not be what you think it is. Impurities from synthesis or degradation products can be the source of the observed activity.[4][12]

    • Action: For your top hits, it is crucial to re-synthesize or re-purify a fresh batch of the compound.[13] Confirm the identity and assess purity using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][14]

    • Causality: A highly active impurity, even at a low percentage, can make the parent compound appear active. Ensuring >95% purity is a standard requirement before proceeding.

  • Counter-Screen for Compound Aggregation:

    • What it is: At micromolar concentrations, many organic molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[15][16][17] This is one of the most common causes of false positives.[1][3]

    • Action: Perform your binding assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).[17][18]

    • Interpretation: A significant drop in potency or complete loss of activity in the presence of detergent is a strong indicator that the compound is an aggregator.[3][19] True inhibitors should show minimal change in activity.

  • Implement Orthogonal Assays:

    • What it is: An orthogonal assay measures the same biological endpoint (target binding) but uses a different detection technology or principle.[20][21]

    • Action: If your primary screen was, for example, a fluorescence-based assay, use a label-free method like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a Cellular Thermal Shift Assay (CETSA) to confirm direct binding.[4][20][21]

    • Causality: This step is critical for eliminating artifacts related to the primary assay's technology (e.g., compound autofluorescence, light scattering).[6][20] A true hit should demonstrate activity across multiple, mechanistically distinct assay formats.[21][22]

Issue 2: Dose-Response Curve Shows a Steep Hill Slope or a "Bell Shape"

Your dose-response curves for some hits are unusually steep (Hill slope > 2) or show a decrease in signal at higher concentrations, forming a "bell" or "U-shape".

Possible Cause: These non-ideal curve shapes are often indicative of assay artifacts. Steep slopes can suggest compound aggregation, while bell-shaped curves can arise from various interference mechanisms, including aggregation or off-target effects at high concentrations.[3][15][21]

Troubleshooting Steps:

  • Revisit Aggregation Counter-Screens: As mentioned above, the detergent counter-screen is the primary tool to diagnose aggregation, which is a frequent cause of steep Hill slopes.[15]

  • Check for Solubility Issues:

    • Action: Visually inspect the assay wells at high compound concentrations for any signs of precipitation. Use a nephelometry-based assay to quantitatively assess solubility under your specific assay buffer conditions.

    • Causality: Poorly soluble compounds can fall out of solution at higher concentrations, leading to a drop in the effective concentration and a bell-shaped curve.

  • Investigate Assay Technology Interference:

    • Action: Run control experiments where the compound is added after the biological reaction has been stopped but before the detection reagents are added.[4]

    • Interpretation: If you still observe a signal change, it indicates the compound is directly interfering with your detection system (e.g., quenching fluorescence, inhibiting a reporter enzyme like luciferase).[1]

Data Summary: Interpreting Dose-Response Curves

Curve CharacteristicPotential Cause(s)Recommended Next Step
Standard Sigmoidal True InhibitionProceed with orthogonal validation.
Steep Hill Slope (>2) Compound AggregationPerform detergent counter-screen.[15]
Bell or "U" Shape Aggregation, Solubility Issues, Off-Target EffectsCheck solubility, perform detergent screen.[3][21]
Shallow/Incomplete Weak Binding, Impurity, Assay ArtifactVerify purity, re-test at higher concentrations.

Frequently Asked Questions (FAQs)

Q1: My compound has a quinazoline core, which is flagged by some PAINS filters. Should I discard it immediately? A: Not necessarily. While certain quinazoline-containing structures are known PAINS, this is a class-based warning.[9][23] The key is to experimentally validate the compound's activity. If the compound is active in orthogonal, biophysical assays (like SPR or ITC), is not an aggregator, and shows a clear structure-activity relationship (SAR) with its analogs, it is likely a true hit worth pursuing.[13][24] The PAINS alert should serve as a caution flag, prompting rigorous validation, not automatic disqualification.

Q2: How do I perform a detergent-based counter-screen for aggregation? A: This is a critical experiment to rule out a major source of false positives.[3]

Protocol: Detergent Titration Counter-Screen

  • Prepare Buffers: Create two sets of your standard assay buffer: one with no detergent and one containing 0.02% of a non-ionic detergent like Triton X-100 (this will be diluted to a final concentration of ~0.01%). Verify that your target protein and assay readout are tolerant to this concentration of detergent.[3]

  • Set Up Parallel Reactions: Prepare two identical sets of assay plates.

  • Test Compound: Add your serially diluted compound to both sets of plates. Include positive (no inhibitor) and negative (known inhibitor, if available) controls.

  • Run Assay: Initiate and run the binding assay in parallel for both the detergent-free and detergent-containing plates.

  • Analyze Data: Compare the IC50 values. A compound whose inhibitory activity is significantly attenuated (e.g., >10-fold shift in IC50) in the presence of detergent is flagged as a likely aggregator.[16][18]

Q3: What is the best orthogonal assay to confirm a hit from a fluorescence-based screen? A: The "best" choice depends on your resources and the nature of your target. However, biophysical methods are excellent choices because they are generally insensitive to the optical properties of compounds.[20]

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetics (on- and off-rates) and affinity data, offering strong evidence of direct binding.[20]

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding thermodynamics (enthalpy, entropy) and stoichiometry. It directly measures the heat released or absorbed during binding.[13][21]

  • Microscale Thermophoresis (MST): A newer technique that measures changes in molecular movement in a temperature gradient upon ligand binding. It requires less protein than ITC.[4][21]

Q4: My compound is pure and not an aggregator, but its activity doesn't replicate in a cell-based assay. What could be the issue? A: This is a common challenge when transitioning from biochemical to cellular environments.

G Start Biochemically Active, Cellulary Inactive Step1 Poor Membrane Permeability Start->Step1 Step2 High Protein Binding Start->Step2 Step3 Rapid Metabolism Start->Step3 Step4 Efflux by Transporters Start->Step4 End No Cellular Target Engagement

Reasons for discrepancy between biochemical and cellular assays.

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • High Plasma Protein Binding: In cell culture media containing serum, the compound may bind extensively to proteins like albumin, reducing its free concentration available to engage the target.

  • Rapid Metabolism: The cells may be metabolizing the compound into an inactive form.

  • Efflux: The compound could be a substrate for efflux pumps (like P-glycoprotein) that actively remove it from the cell.

Next Steps: Use assays to measure permeability (e.g., PAMPA), plasma protein binding, and metabolic stability. A Cellular Thermal Shift Assay (CETSA) can be used to directly confirm target engagement within the cell.[4]

References

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening. Retrieved from [Link]

  • NCBI Bookshelf. (2017, July 26). Assay Interference by Aggregation. In Assay Guidance Manual. Retrieved from [Link]

  • Martin, A., & Rigoreau, L. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Mundigl, S., et al. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification. Retrieved from [Link]

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Gurevich, E., et al. (2024, May 21). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015, January 29). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Oncodesign-ZoBio. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]

  • Hermann, J. C., et al. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Thorne, N., et al. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Waters Corporation. (n.d.). An Automated Compliance-Ready LC-MS Workflow for Intact Mass Confirmation and Purity Analysis of Oligonucleotides. Retrieved from [Link]

  • Agilent. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). AN AUTOMATED WORKFLOW FOR INTACT MASS, PURITY AND SEQUENCE CONFIRMATION OF SYNTHETIC OLIGONUCLEOTIDES AND THEIR IMPURITIES. Retrieved from [Link]

  • Yang, X., et al. (n.d.). LC-MS characterization and purity assessment of a prototype bispecific antibody. mAbs. Retrieved from [Link]

  • BellBrook Labs. (2026, March 12). Why Kinase Assays Fail in Screening (and How to Fix Them). Retrieved from [Link]

  • Waters Corporation. (n.d.). Mass Confirmation and Purity Analysis of PCR Primer and Probe Reagents Using High Sensitivity Ion-pairing LC-MS. Retrieved from [Link]

  • Perola, E. (2006, August 1). Minimizing false positives in kinase virtual screens. Proteins. Retrieved from [Link]

  • Practical Fragments. (2009, August 29). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • de Souza, T. B., et al. (2021, March 13). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 5,6,7,8-tetrahydroquinazolin-6-amine — Chemical Substance Information. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). The Ecstasy and Agony of Assay Interference Compounds. PMC. Retrieved from [Link]

  • ACS Chemical Biology. (n.d.). The Ecstasy and Agony of Assay Interference Compounds. Retrieved from [Link]

  • BellBrook Labs. (2025, October 28). How to Minimize False Positives in ADP Detection. Retrieved from [Link]

  • Longdom Publishing. (2015, March 29). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Retrieved from [Link]

  • MDPI. (2023, September 13). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules. Retrieved from [Link]

  • ACS Chemical Biology. (2017, December 4). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Retrieved from [Link]

  • MDPI. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • Lindquist Lab. (n.d.). Screening for Amyloid Aggregation by Semi-Denaturing Detergent-Agarose Gel Electrophoresis. Retrieved from [Link]

Sources

Technical Support Center: Resolving Peak Tailing for 5,6,7,8-Tetrahydroquinazolin-5-amine in HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting chromatographic issues with 5,6,7,8-Tetrahydroquinazolin-5-amine. This document, designed for researchers and drug development professionals, provides in-depth, experience-driven solutions to one of the most common challenges encountered during the HPLC analysis of this compound: peak tailing. As a basic amine, this analyte is highly susceptible to secondary interactions with standard silica-based stationary phases, leading to poor peak symmetry, reduced sensitivity, and inaccurate quantification.

This guide will walk you through the root causes of this issue and provide a logical, step-by-step framework for its resolution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding peak tailing of 5,6,7,8-Tetrahydroquinazolin-5-amine.

Q1: Why is my 5,6,7,8-Tetrahydroquinazolin-5-amine peak tailing so severely?

Peak tailing for this compound is overwhelmingly caused by secondary-site interactions between the basic amine functional groups on the analyte and acidic silanol (Si-OH) groups present on the surface of silica-based HPLC columns (e.g., C18, C8).[1][2] Because 5,6,7,8-Tetrahydroquinazolin-5-amine is a basic compound, it can become protonated (positively charged) in typical reversed-phase mobile phases. These positively charged analyte molecules can then interact strongly with negatively charged, ionized silanol groups on the silica surface through a secondary ion-exchange mechanism.[3] This interaction is stronger and different from the intended hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[4]

Q2: What is the primary chemical interaction causing this issue?

The primary cause is an acid-base interaction. Silica-based stationary phases have residual silanol groups, which are weakly acidic with a pKa around 3.8-4.2.[5] In mobile phases with a pH above this value, the silanol groups become deprotonated and carry a negative charge (SiO⁻).[6] Your basic analyte, 5,6,7,8-Tetrahydroquinazolin-5-amine, has nitrogen atoms that readily accept a proton, giving the molecule a positive charge (Analyte-NH₃⁺). The electrostatic attraction between the positively charged analyte and the negatively charged silanol sites leads to the strong, undesirable retention that causes peak tailing.[1][3]

Q3: What is an acceptable peak asymmetry or tailing factor?

For quantitative analysis, the goal is a perfectly symmetrical, Gaussian peak with a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value between 0.9 and 1.2 is considered excellent. While many assays can tolerate an asymmetry factor up to 1.5, values exceeding this can compromise integration accuracy and resolution from nearby peaks.[1] A peak with significant tailing might have a Tf or As of 2.0 or higher, indicating a serious issue that needs to be addressed.

Q4: How does mobile phase pH affect the peak shape of my basic analyte?

Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like 5,6,7,8-Tetrahydroquinazolin-5-amine.[7][8] Its effect is twofold:

  • Analyte Ionization: At low pH (e.g., pH < 3), the amine is fully protonated (positively charged). At high pH (e.g., pH > 9, assuming a pKa around 7-8), the amine is in its neutral, un-ionized form.

  • Silanol Ionization: At low pH (pH < 3), silanol groups are fully protonated (neutral, Si-OH), which suppresses their ability to interact with the charged analyte.[5][9] At mid-to-high pH (pH > 4), they become increasingly ionized (negatively charged, SiO⁻).

Therefore, adjusting the pH can minimize the problematic ion-exchange interaction by making either the analyte or the silanol group neutral.[10]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing. We will explore optimizations in three key areas: Mobile Phase, Column Chemistry, and System Parameters.

Mobile Phase Optimization
Q: How do I select the optimal mobile phase pH to improve my peak shape?

Selecting the right pH is a balancing act between analyte retention, selectivity, and peak shape. For a basic compound, you have two primary strategies:

  • Strategy 1: Low pH (Ion Suppression of Silanols)

    • Mechanism: By lowering the mobile phase pH to ≤ 3.0, you fully protonate the silanol groups on the stationary phase, neutralizing their negative charge.[2][5] This eliminates the electrostatic attraction with your protonated basic analyte. Your analyte will be positively charged, but the primary cause of the tailing interaction is removed.

    • Pros: This is a very effective and robust strategy for improving peak shape for basic compounds on silica columns.[9]

    • Cons: Analyte retention may decrease because the protonated form is more polar. This can be compensated by reducing the organic solvent percentage in the mobile phase.[1] Ensure your column is stable at low pH; standard silica columns can degrade below pH 3, but many modern columns are designed for low-pH operation.[1]

  • Strategy 2: High pH (Analyte Suppression)

    • Mechanism: By raising the mobile phase pH to a level approximately 2 units above the analyte's pKa, you convert the analyte to its neutral, un-ionized form. A neutral analyte will not engage in ion-exchange interactions with the now-ionized silanol groups.

    • Pros: Can provide excellent peak shape and increased retention due to the higher hydrophobicity of the neutral form.[11][12]

    • Cons: Requires a pH-stable column (e.g., hybrid or polymer-based) as high pH can dissolve standard silica.[12]

pH StrategyRecommended pH RangeTarget of SuppressionResulting Peak ShapeColumn Consideration
Low pH 2.5 - 3.0Silanol Groups (Si-OH)SymmetricalRequires acid-stable column (most modern columns are suitable)
High pH 9.0 - 11.0Analyte (Analyte-NH₂)SymmetricalRequires high pH-stable column (e.g., Hybrid, Polymer)
Q: Should I use a mobile phase additive to reduce tailing?

Yes, if pH adjustment alone is insufficient, a mobile phase additive, often called a "competing base," can be highly effective.

  • Mechanism: A small, basic additive like triethylamine (TEA) or diethylamine (DEA) is added to the mobile phase at a low concentration (e.g., 10-25 mM).[13] Being a small base, TEA will be protonated at low to mid pH and will preferentially interact with the active silanol sites, effectively "masking" them from your larger analyte.[3] This frees your analyte to undergo the desired reversed-phase retention mechanism without secondary interactions.

  • When to Use: This is a classic and powerful technique, especially on older columns (Type A silica) with high silanol activity. It is typically used in conjunction with a low-to-mid-range pH buffer.

  • Caution: Amine additives can be difficult to remove from the column and may cause issues with mass spectrometry (MS) detection due to ion suppression.

Q: When is an ion-pairing reagent appropriate?

Ion-pairing chromatography is another tool, though often considered a last resort due to its complexity and impact on the column.

  • Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to the mobile phase.[14] The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, while its charged headgroup (e.g., -SO₃⁻) faces the mobile phase. This effectively creates an ion-exchange surface that provides a controlled and uniform interaction with the positively charged analyte, improving retention and peak shape.[15][16]

  • When to Use: Use this when you need to increase retention of your basic analyte and other strategies have failed to produce a good peak shape.

  • Caution: Ion-pairing reagents require long column equilibration times and can be very difficult to wash out, often permanently dedicating the column to that method.[15] They are also generally not compatible with MS detection.

Experimental Protocol: Preparing an Optimized Low-pH Mobile Phase

This protocol outlines the preparation of a buffered mobile phase at pH 3.0 with an optional competing base, a robust starting point for resolving tailing of 5,6,7,8-Tetrahydroquinazolin-5-amine.

Objective: To prepare 1 L of an aqueous mobile phase component at pH 3.0.

Materials:

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid, TFA)

  • Ammonium formate (or another suitable buffer salt)

  • Triethylamine (TEA) (Optional)

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm solvent filter

Procedure:

  • Prepare Buffer: Weigh out an appropriate amount of ammonium formate to make a 10-20 mM solution in approximately 950 mL of HPLC-grade water. A 20 mM buffer concentration is a good starting point to ensure sufficient buffering capacity.[9]

  • Initial pH Adjustment: While stirring, slowly add formic acid dropwise to the solution until the pH meter reads approximately 3.0.

  • (Optional) Add Competing Base: If you are using a competing base, add the required volume of TEA to achieve a final concentration of 10-20 mM (e.g., for 15 mM TEA, add ~2.1 mL).

  • Final pH Adjustment: If TEA was added, the pH will have increased. Re-adjust the pH back down to 3.0 using formic acid.

  • Final Volume: Add HPLC-grade water to bring the total volume to exactly 1 L.

  • Filter: Filter the entire aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas the solution.

  • Usage: This aqueous solution can now be mixed with your organic mobile phase (e.g., acetonitrile or methanol) at the desired ratio for your HPLC method.

HPLC Column Selection and Care
Q: Is my standard C18 column the problem?

It might be. Not all C18 columns are created equal. Older columns, often packed with "Type A" silica, have a higher concentration of acidic silanols and trace metal impurities, which exacerbate peak tailing for basic compounds.[2] Modern columns use high-purity, "Type B" silica with significantly lower silanol activity.[5] Furthermore, the degree of "end-capping" is critical. End-capping is a chemical process that covers many of the residual silanols with a small, less-reactive group (like a trimethylsilyl group), effectively shielding them from interaction with your analyte.[1][3]

If you are using an older or general-purpose C18 column, switching to a modern, fully end-capped column designed for polar or basic analytes can solve the problem instantly.

Q: What alternative column chemistries can I use to prevent tailing?

If a high-quality end-capped C18 column is still not sufficient, several alternative stationary phases are designed specifically for challenging basic compounds.

Column TypeMechanism for Reducing TailingIdeal For
Polar-Embedded Phase A polar functional group (e.g., amide, carbamate) is embedded near the base of the alkyl chain. This creates a water-rich layer near the silica surface that shields silanols.Improving peak shape of bases without aggressive mobile phases. Good general-purpose alternative to C18.
Hybrid Particle Column The stationary phase is a hybrid of silica and organic polymer (organosiloxane). This reduces the number of silanol groups and increases pH stability.[2]Robust methods, especially those requiring mid-to-high pH.
Polymer-Based Column The stationary phase is entirely polymeric (e.g., polystyrene-divinylbenzene). There are no silanol groups.[17]Eliminating silanol interactions completely. Useful when working at very high pH.
Mixed-Mode Column Contains both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities on the same particle. Provides orthogonal selectivity.[18]Complex separations where retention needs to be controlled by both hydrophobic and ionic mechanisms.
Q: How can I check if my column is contaminated or damaged?

Peak tailing can also be a symptom of column failure.

  • Contamination: Strongly retained basic compounds from previous analyses can bind to active sites and cause tailing.

  • Column Void: A void at the column inlet creates a space for the sample to spread before entering the packed bed, causing distorted peaks.[4] This can be caused by pressure shocks or operating at an unstable pH.

  • Blocked Frit: Particulates from the sample or mobile phase can block the inlet frit, leading to poor peak shape.[1]

To diagnose, substitute the current column with a new one of the same type. If the peak shape improves dramatically, your old column was likely the source of the problem. You can attempt to clean a contaminated column, and sometimes reversing the flow direction (if the manufacturer allows) can flush debris from the inlet frit.[1]

System and Method Parameters
Q: Could my HPLC system be contributing to the tailing?

Yes, though it is less common than chemical interactions. "Extra-column volume" refers to all the volume in the flow path outside of the column itself (injector, tubing, detector flow cell). Excessive volume can cause band broadening that appears as symmetrical peak widening or, in some cases, tailing.[6][11] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) and that all connections are made properly with no gaps to minimize this effect.[11]

Q: How do I rule out sample overload as the cause?

Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion that can manifest as fronting or tailing.[4] This is a simple issue to diagnose:

  • Prepare a dilution of your sample (e.g., 1:10).

  • Inject the diluted sample.

  • If the peak shape becomes symmetrical, you were overloading the column. You will need to either inject a smaller volume or use a more dilute sample.

Section 3: Visual Guides

Mechanism of Peak Tailing

The following diagram illustrates the undesirable secondary interaction between a protonated basic analyte and an ionized silanol group on the stationary phase surface, which is the root cause of peak tailing.

G cluster_0 Silica Stationary Phase (C18) cluster_1 Mobile Phase Silica Silica Surface C18 Chain Ionized Silanol (SiO⁻) Analyte Protonated Analyte (5,6,7,8-Tetrahydroquinazolin-5-amine-H⁺) Analyte->Silica:f2 Strong Ion-Exchange Interaction (Causes Peak Tailing) Analyte->Silica:f1 Desired Hydrophobic Interaction (Causes Retention)

Caption: Undesirable vs. desired interactions in reversed-phase HPLC.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve peak tailing issues with your analyte.

Workflow Start Peak Tailing Observed for 5,6,7,8-Tetrahydroquinazolin-5-amine CheckOverload Q: Is the column overloaded? (Inject 1:10 dilution) Start->CheckOverload OptimizeMP Optimize Mobile Phase CheckOverload->OptimizeMP No (Peak still tails) Result Symmetrical Peak Achieved CheckOverload->Result Yes (Peak is now symmetrical) -> Reduce sample load LowerpH Strategy 1: Lower Mobile Phase pH to 2.5-3.0 with Buffer OptimizeMP->LowerpH CheckColumn Evaluate Column Chemistry NewColumn Strategy 3: Switch to a Modern, End-Capped or Polar-Embedded Column CheckColumn->NewColumn CheckSystem Check HPLC System CheckSystem->Result System Fixed -> Success AddTEA Strategy 2: Add Competing Base (e.g., 15mM TEA) to Mobile Phase LowerpH->AddTEA Partial Success / Failure LowerpH->Result Success AddTEA->CheckColumn Failure AddTEA->Result Success NewColumn->CheckSystem Failure NewColumn->Result Success

Caption: Logical workflow for troubleshooting peak tailing.

Conclusion

Resolving peak tailing for basic compounds like 5,6,7,8-Tetrahydroquinazolin-5-amine is a systematic process of mitigating unwanted secondary silanol interactions. By logically optimizing the mobile phase pH, employing additives, and selecting a suitable, modern HPLC column, you can effectively eliminate peak tailing. This will lead to the development of robust and reliable analytical methods with improved peak symmetry, higher sensitivity, and greater quantitative accuracy.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]

  • Crawford Scientific. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Crawford Scientific. [Link]

  • LCGC. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe. [Link]

  • Advanced Chromatography Technologies. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE News. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Scion Instruments. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Scion Instruments. [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • LCGC. (2025). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Welch Materials, Inc. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. [Link]

  • Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Today. [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu. [Link]

  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns and Standards. [Link]

Sources

Technical Support Center: Overcoming Low Bioavailability of 5,6,7,8-Tetrahydroquinazolin-5-amine (THQA) Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the THQA Technical Support Center. The 5,6,7,8-tetrahydroquinazolin-5-amine scaffold is a privileged structure utilized in the development of p97 AAA ATPase inhibitors, HIV-1 NNRTIs, and Histamine H3 receptor antagonists[1][2][3]. However, researchers frequently encounter severe pharmacokinetic bottlenecks during in vivo translation. This guide provides authoritative, causality-driven troubleshooting protocols to resolve the low oral bioavailability associated with this chemical class.

Diagnostic Workflow: Identifying the Bioavailability Bottleneck

Before implementing a solution, you must identify the exact physiological barrier destroying your compound's exposure. The following diagnostic logic tree should dictate your experimental path.

G Start Low In Vivo Bioavailability (THQA Scaffold) SolCheck In Vitro Aqueous Solubility < 100 µg/mL? Start->SolCheck Formulation Solubility Issue: Develop Amorphous Solid Dispersion (ASD) SolCheck->Formulation Yes PermCheck Caco-2 Permeability Papp < 1x10^-6 cm/s? SolCheck->PermCheck No Efflux Permeability/Efflux Issue: Run P-gp Substrate Assay PermCheck->Efflux Yes MetabCheck Hepatic Clearance Issue: Run Microsomal Stability (CYP3A4) PermCheck->MetabCheck No

Diagnostic workflow to isolate the root cause of poor THQA in vivo exposure.

Troubleshooting & FAQs

Q1: My THQA analog precipitates in simulated intestinal fluid (SIF) after dissolving well in simulated gastric fluid (SGF). How do I overcome this solubility cliff?

The Causality: THQA derivatives are weakly basic due to the primary amine at the 5-position and the pyrimidine nitrogens. They ionize and dissolve rapidly in the acidic stomach (pH 1.2) but experience a dramatic drop in solubility upon entering the neutral pH (6.8) of the intestine, leading to rapid drug precipitation before absorption can occur. This categorizes them as BCS Class II/IV compounds[4]. The Solution: Formulate the compound as an Amorphous Solid Dispersion (ASD) [4]. By dispersing the crystalline drug within a high-Tg (glass transition temperature) hydrophilic polymer matrix (e.g., HPMCAS or Poloxamer 407), you trap the drug in its highly energetic amorphous state[5]. As the polymer dissolves in the intestine, it stabilizes the supersaturated state of the drug, preventing crystal nucleation long enough for absorption to occur across the enterocyte membrane.

Q2: In vitro permeability is excellent, yet oral bioavailability (F%) in mice is <5%. What is destroying the compound?

The Causality: The saturated 5,6,7,8-tetrahydro ring contains sp3 hybridized carbons. The aliphatic C-H bonds on this ring are significantly weaker than aromatic C-H bonds, making them highly susceptible to cytochrome P450 (CYP) mediated aliphatic oxidation during first-pass metabolism in the liver. Literature confirms that CYP3A4 is the predominant isoform responsible for oxidizing tetrahydroquinazoline scaffolds[6][7]. Furthermore, THQ scaffolds are notorious for causing Time-Dependent Inhibition (TDI) of CYP3A4 via the formation of reactive metabolic-intermediate complexes[8]. The Solution: You must determine if the clearance is CYP-mediated. Run an in vitro microsomal stability assay with and without the specific CYP3A4 inhibitor ketoconazole[6]. If hepatic clearance is confirmed, consider structural modifications such as fluorination of the saturated ring. Replacing a vulnerable C-H bond with a stronger C-F bond blocks the site of metabolism while maintaining the 3D conformation of the ring[2].

Q3: Is the primary amine at the 5-position causing efflux issues?

The Causality: The primary amine is likely protonated at physiological pH (7.4). This positive charge, combined with its capacity to act as a strong hydrogen bond donor, creates a pharmacophore that is readily recognized by P-glycoprotein (P-gp) efflux pumps located on the apical membrane of enterocytes. The Solution: Conduct a bidirectional Caco-2 permeability assay. If the efflux ratio ( Papp​B−A/Papp​A−B ) is >2 , the compound is a P-gp substrate. You can overcome this by co-administering a P-gp inhibitor (e.g., verapamil) during preclinical in vivo studies to validate the mechanism, or by chemically converting the primary amine into a secondary/tertiary amine to reduce hydrogen bond donor count.

Pathway Dose Oral Dose (THQA) Gut Intestinal Lumen (Dissolution) Dose->Gut Enterocyte Enterocyte (P-gp Efflux Risk) Gut->Enterocyte Absorption Enterocyte->Gut Efflux Liver Hepatocyte (CYP3A4 Oxidation) Enterocyte->Liver Portal Vein Liver->Liver TDI / Metabolites Blood Systemic Circulation (Bioavailable Drug) Liver->Blood Surviving Fraction

THQA Intestinal Absorption and Hepatic Clearance Pathway highlighting primary failure points.

Quantitative Data Summary: Impact of Optimization Strategies

The following table summarizes the expected pharmacokinetic shifts when applying the recommended formulation and chemical optimization strategies to a standard THQA scaffold.

Strategy AppliedAqueous Solubility (pH 6.8)Intrinsic Clearance ( CLint​ )Oral Bioavailability (F%)Primary Mechanism of Improvement
Unmodified Free Base < 5 µg/mL> 150 µL/min/mg< 5%Baseline
ASD Formulation (Poloxamer) > 150 µg/mL (Supersaturated)> 150 µL/min/mg15 - 25%Overcomes dissolution-rate limited absorption[4][5].
C-F Fluorination (Saturated Ring) < 5 µg/mL< 30 µL/min/mg30 - 45%Blocks CYP3A4 aliphatic oxidation[2].
Fluorinated Analog + ASD > 150 µg/mL< 30 µL/min/mg> 60% Synergistic resolution of both solubility and clearance.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation

Self-Validating Principle: The success of this protocol is validated by the absence of birefringence under polarized light microscopy, confirming the destruction of the crystalline lattice.

  • Polymer Selection: Select a hydrophilic polymer with a high Tg​ (e.g., HPMCAS or Poloxamer 407)[4][5].

  • Dissolution: Dissolve the THQA derivative and the polymer in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) at a 1:3 drug-to-polymer weight ratio.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C to kinetically trap the drug in the polymer matrix[4].

  • Secondary Drying: Place the resulting film in a vacuum oven at room temperature for 24 hours to remove residual solvent.

  • Milling: Pulverize the solid mass using a mortar and pestle, and pass through a 60-mesh sieve to ensure uniform particle size[4].

  • Validation: Analyze the powder via X-ray Powder Diffraction (XRPD). A successful ASD will show a broad "halo" without sharp diffraction peaks[4].

Protocol B: Self-Validating Microsomal Stability Assay (CYP3A4 Phenotyping)

Self-Validating Principle: This assay includes a minus-NADPH control to differentiate enzymatic metabolism from chemical instability, and a ketoconazole control to specifically isolate CYP3A4 activity.

  • Preparation: Prepare a 10 mM stock solution of the THQA compound in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Inhibitor Control (Optional but Recommended): In a parallel set of tubes, pre-incubate the mixture with 1 µM ketoconazole (a potent CYP3A4 inhibitor) for 15 minutes[6].

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH)[6]. Control tube: Add buffer instead of NADPH.

  • Incubation & Quenching: Incubate at 37°C. At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent THQA compound.

  • Interpretation: If the parent compound disappears rapidly in the standard assay but remains stable in the minus-NADPH and ketoconazole-treated tubes, the low bioavailability is definitively caused by CYP3A4-mediated first-pass metabolism[6].

References

  • Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083) | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel | PMC. NIH. Available at:[Link]

  • Novel Tetrahydroquinazolinamines as Selective Histamine 3 Receptor Antagonists for the Treatment of Obesity | ResearchGate. Available at:[Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique | ResearchGate. Available at:[Link]

  • Identification of CYP3A4 as the predominant isoform responsible for the metabolism of ambroxol in human liver microsomes | Taylor & Francis. Available at:[Link]

  • Probing Mechanisms of CYP3A Time-Dependent Inhibition Using a Truncated Model System | ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Validation & Comparative

5,6,7,8-Tetrahydroquinazolin-5-amine vs other quinazoline derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the 5,6,7,8-tetrahydroquinazolin-5-amine scaffold against classic quinazoline derivatives, designed for medicinal chemists, pharmacologists, and drug development professionals.

Executive Summary: The Evolution of the Quinazoline Scaffold

For decades, the fully aromatic quinazoline core has been a privileged scaffold in oncology, primarily serving as the structural foundation for ATP-competitive epidermal growth factor receptor (EGFR) inhibitors like erlotinib and gefitinib[1]. However, the planar nature of classic quinazolines often leads to off-target DNA intercalation and limited aqueous solubility.

The saturation of the benzene ring to form 5,6,7,8-tetrahydroquinazoline (THQ) , specifically functionalized at the 5-position with an amine (5,6,7,8-tetrahydroquinazolin-5-amine), represents a critical evolutionary leap in medicinal chemistry. This modification increases the fraction of sp3-hybridized carbons ( Fsp3​ ), introducing 3D structural complexity. This shift abolishes flat DNA intercalation while unlocking access to novel hydrophobic binding pockets, enabling the highly selective targeting of previously elusive enzymes such as mTOR (e.g., GDC-0349)[2] and Topoisomerase II α (e.g., ARN-21934)[3].

Structural Divergence & Mechanistic Causality

Classic Quinazolines: The Planar Intercalators

Classic quinazoline derivatives are characterized by a flat, fully conjugated bicyclic system.

  • Causality of Binding: This planarity is thermodynamically ideal for sliding into the narrow hinge region of the EGFR kinase domain, where the N1 and N3 nitrogens form critical hydrogen bonds with the peptide backbone[1].

  • The Liability: The same flat topology allows these molecules to intercalate between DNA base pairs. When targeting nuclear enzymes like Topoisomerase II (TopoII), classic planar drugs often act as "poisons" that stabilize the DNA-enzyme cleavage complex, leading to double-strand breaks and a high risk of secondary leukemias[3].

5,6,7,8-Tetrahydroquinazolin-5-amine: The 3D Advantage

By reducing the aromaticity of the carbocyclic ring, the THQ scaffold adopts a puckered conformation.

  • Causality of Binding: The 5-amine substitution serves as a versatile synthetic vector. In the development of the mTOR inhibitor GDC-0349, attaching a urea moiety to the THQ core allows the molecule to project an ethyl group into a specific hydrophobic cavity formed by Trp2239—a residue present in mTOR but absent in PI3K[2].

  • The Advantage: The loss of planarity physically prevents the THQ core from intercalating into DNA. Consequently, THQ-based TopoII inhibitors like ARN-21934 act as catalytic inhibitors rather than poisons. They block the enzyme's ATPase domain without inducing DNA cleavage, drastically improving the safety profile[3].

ScaffoldDivergence Core Quinazoline Core (Flat, Aromatic) THQ 5,6,7,8-Tetrahydroquinazoline (sp3-enriched, 3D) Core->THQ Saturation (Reduces Flatness) EGFR EGFR Kinase Domain (Narrow Hinge) Core->EGFR High Affinity (e.g., Erlotinib) mTOR mTORC1 / mTORC2 (Hydrophobic Pocket) THQ->mTOR Urea Linkage (e.g., GDC-0349) TopoII Topoisomerase IIα (Catalytic Inhibition) THQ->TopoII 5-Amine Vector (e.g., ARN-21934)

Diagram 1: Structural logic dictating target divergence between planar and sp3-enriched scaffolds.

Quantitative Performance Comparison

The transition from a planar quinazoline to a THQ scaffold fundamentally alters the pharmacological profile of the resulting derivatives. The table below summarizes the contrasting performance metrics derived from recent optimization campaigns.

ParameterClassic Quinazoline (e.g., Erlotinib)THQ-Urea Derivative (e.g., GDC-0349)THQ-Amine Derivative (e.g., ARN-21934)
Primary Target EGFR Tyrosine Kinase[1]mTORC1 / mTORC2[2]Topoisomerase II α [3]
Mechanism of Action ATP-competitive inhibitionATP-competitive inhibitionCatalytic inhibition (Non-poison)
Target IC 50​ ~2 nM (EGFR)1.2 nM (mTOR)2.0 μ M (TopoII α )
Selectivity Profile High for EGFR over other RTKs>1000-fold over PI3K α ~100-fold over TopoII β
DNA Intercalation Moderate to HighNoneNone (Confirmed via EtBr assay)
Solubility / PK Poor aqueous solubilityFavorable free plasma clearanceHigh solubility, BBB penetrant

Self-Validating Experimental Protocols

To objectively validate the performance claims of THQ derivatives against classic scaffolds, researchers must employ orthogonal, self-validating assay systems. Below are the definitive protocols used to establish the mechanistic superiority of THQ derivatives.

Protocol 1: Topoisomerase II α Catalytic Inhibition vs. Poisoning

Objective: To prove that the THQ derivative ARN-21934 is a true catalytic inhibitor and does not cause DNA double-strand breaks (poisoning)[3]. Causality & Logic: A standard DNA relaxation assay only tells you if the enzyme is inhibited, not how. By running a parallel DNA cleavage assay and an ethidium bromide (EtBr) displacement assay, we create a self-validating triad. If the drug inhibits relaxation but fails to induce cleavage or displace EtBr, it is definitively a non-intercalating catalytic inhibitor.

  • DNA Relaxation Assay:

    • Incubate supercoiled pBR322 plasmid DNA with human TopoII α and varying concentrations of the THQ derivative (0.1 to 100 μ M).

    • Causality: We use ATP in the buffer to initiate the catalytic cycle. The disappearance of supercoiled DNA (visualized on a 1% agarose gel) indicates active enzyme; preservation of the supercoiled band indicates inhibition.

  • DNA Cleavage Assay (The Validation Step):

    • Incubate pBR322 DNA and TopoII α with the THQ derivative alongside Etoposide (a known TopoII poison) as a positive control.

    • Causality: The inclusion of Etoposide ensures the assay is sensitive enough to detect cleavage. Etoposide will produce a distinct linear DNA band. The absence of this band in the THQ lanes confirms the lack of enzyme poisoning.

  • EtBr Displacement Assay:

    • Measure the fluorescence of EtBr bound to calf thymus DNA. Titrate the THQ derivative into the solution.

    • Causality: If the THQ derivative intercalates, it will competitively displace EtBr, quenching the fluorescence. A flat fluorescence curve confirms the 3D THQ core cannot intercalate.

AssayWorkflow Start Supercoiled pBR322 DNA + TopoIIα AddCmpd Add THQ Derivative (e.g., ARN-21934) Start->AddCmpd AddEtop Add Etoposide (Positive Control) Start->AddEtop Gel Agarose Gel Electrophoresis (Ethidium Bromide) AddCmpd->Gel AddEtop->Gel Result1 No DNA Cleavage (Catalytic Inhibitor) Gel->Result1 THQ Profile Result2 Linear DNA Band (TopoII Poison) Gel->Result2 Etoposide Profile

Diagram 2: Self-validating workflow distinguishing catalytic TopoII inhibition from DNA poisoning.

Protocol 2: High-Fidelity Kinase Selectivity Profiling (mTOR vs. PI3K)

Objective: To quantify the selectivity of THQ-based mTOR inhibitors (e.g., GDC-0349) over structurally similar PI3K kinases[2]. Causality & Logic: Because mTOR and PI3K share significant structural homology in their ATP-binding pockets, raw IC 50​ values can be highly misleading if the assay ATP concentrations are not carefully controlled. A self-validating TR-FRET assay must normalize ATP to the specific Michaelis constant ( Km​ ) of each kinase.

  • Km​ Normalization:

    • Determine the ATP Km​ for mTOR and PI3K α independently.

    • Causality: By running the subsequent inhibition assays at exactly [ATP] = Km​ , the Cheng-Prusoff equation dictates that the measured IC 50​ will be exactly twice the true binding affinity ( Ki​ ). This allows for a mathematically rigorous, apples-to-apples comparison of selectivity.

  • TR-FRET Assay Execution:

    • Incubate the kinase, biotinylated substrate, and ATP ( Km​ normalized) with a dose-response titration of the THQ derivative.

    • Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

    • Causality: The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence interference—a common false-positive artifact with aromatic quinazoline derivatives.

  • Data Validation:

    • Calculate the Selectivity Index (SI) = IC 50​ (PI3K) / IC 50​ (mTOR). GDC-0349 demonstrates an SI > 1000, validating the hypothesis that the sp3-rich THQ core uniquely exploits the Trp2239 hydrophobic pocket of mTOR[2].

Conclusion

The transition from classic planar quinazolines to the 5,6,7,8-tetrahydroquinazolin-5-amine scaffold is a masterclass in structure-based drug design. By intentionally breaking aromaticity to increase Fsp3​ character, researchers have successfully engineered out the toxic liabilities of DNA intercalation while engineering in exquisite selectivity for complex kinase and topoisomerase targets. For drug development professionals, the THQ scaffold represents a highly tunable, pharmacokinetically favorable building block for next-generation therapeutics.

References

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β Source: Journal of Medicinal Chemistry (ACS Publications / NIH) URL:[Link]

  • Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 Source: ACS Medicinal Chemistry Letters (ACS Publications / NIH) URL:[Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy Source: Frontiers in Pharmacology URL:[Link]

Sources

A Comparative Guide to Purity Validation of 5,6,7,8-Tetrahydroquinazolin-5-amine Using Quantitative NMR

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5,6,7,8-Tetrahydroquinazolin-5-amine, a heterocyclic amine, serves as a crucial building block in the synthesis of various biologically active compounds.[1] Ensuring its purity is paramount, as undetected impurities can carry through subsequent synthetic steps, potentially leading to altered pharmacological profiles or adverse toxicological effects.

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 5,6,7,8-Tetrahydroquinazolin-5-amine. We will delve into the causality behind experimental choices in qNMR, present a self-validating protocol, and provide supporting data to guide researchers and drug development professionals in selecting the most appropriate analytical strategy.

The Principle of qNMR: A Primary Method of Measurement

Unlike chromatographic techniques, which are comparative methods requiring a well-characterized reference standard of the same compound for quantification, qNMR is a primary ratio method of measurement.[2][3] This distinction is fundamental. The core principle of qNMR is that the integrated area of an NMR signal is directly and strictly proportional to the number of atomic nuclei giving rise to that signal.[4] This allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte resonance to the integral of a certified reference material (an internal standard) of known purity, which is weighed into the same sample.[5][6]

This intrinsic quantitative nature, recognized by pharmacopeias such as the USP General Chapter <761>, allows qNMR to assign a purity value with high accuracy and precision, traceable to the International System of Units (SI) through the certified mass of the internal standard.[4][7]

A Validated qNMR Protocol for 5,6,7,8-Tetrahydroquinazolin-5-amine

The design of a robust qNMR experiment is a self-validating system, where each parameter is chosen to eliminate systematic errors and ensure the final result is a true reflection of the sample's purity.

The Cornerstone: Selecting the Internal Standard

The choice of an internal standard is the most critical decision in a qNMR experiment, as any error in its characterization or handling directly transfers to the analyte's calculated purity.[8] An ideal standard must meet several criteria:

  • High Purity and Stability: The standard must have a certified purity of ≥99% and be chemically inert, non-volatile, and non-hygroscopic to allow for accurate weighing.[9][10]

  • Solubility: It must be fully soluble in the same deuterated solvent as the analyte to ensure a homogeneous solution.[9]

  • Signal Simplicity and Separation: The standard should ideally produce a simple spectrum, preferably a sharp singlet, in a region of the ¹H NMR spectrum that is free from any signals of the analyte or potential impurities.[11]

For 5,6,7,8-Tetrahydroquinazolin-5-amine, which will exhibit signals in the aromatic and aliphatic regions, Maleic Acid is an excellent choice for an internal standard when using DMSO-d₆ as the solvent. Its two olefinic protons appear as a sharp singlet at approximately 6.3 ppm, a region typically clear of signals from the analyte.

Experimental Workflow

The following diagram illustrates the logical flow of the qNMR purity determination process.

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. NMR Acquisition cluster_proc 3. Data Processing cluster_calc 4. Calculation weigh_analyte Accurately weigh Analyte (A) dissolve Dissolve A & IS in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve acquire Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->acquire phase_baseline Phase & Baseline Correction acquire->phase_baseline integrate Integrate Analyte & IS Signals phase_baseline->integrate formula Apply Purity Formula integrate->formula result Final Purity (% w/w) formula->result

qNMR workflow for purity determination.
Step-by-Step Experimental Protocol

1. Materials and Instrumentation:

  • Analyte: 5,6,7,8-Tetrahydroquinazolin-5-amine.

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, Purity ≥ 99.5%).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), low water content.

  • Instrumentation: NMR Spectrometer (≥400 MHz), analytical microbalance (readability of at least 0.01 mg).[12]

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of 5,6,7,8-Tetrahydroquinazolin-5-amine into a clean, dry vial. The precision of weighing is a critical factor influencing the accuracy of the final result.[12]

  • Accurately weigh approximately 5 mg of Maleic Acid into the same vial. The mass ratio should be chosen to achieve comparable signal intensities between the analyte and IS protons to improve integration accuracy.[7]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication. A homogeneous solution is essential for acquiring high-quality spectra.[13]

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Rationale for Parameter Selection: The goal is to ensure that all signals are fully relaxed before each scan, making the signal integrals directly proportional to the number of protons.

  • Pulse Angle (p1): Set to 90°. This ensures maximum signal excitation for quantification.

  • Relaxation Delay (d1): Set to at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton to be integrated (both analyte and IS). A conservative delay of 30-60 seconds is often sufficient and is the most critical parameter for accuracy.[14] Skipping T₁ measurement and using a long delay is a robust approach.

  • Acquisition Time (at): ≥ 3 seconds, to ensure high digital resolution.

  • Number of Scans (ns): ≥ 16, to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for precision better than 1%).[14]

4. Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and the singlet from the internal standard. For the analyte, a signal from the tetrahydro moiety or a distinct aromatic proton is suitable.

  • The purity of the analyte (PAnalyte) is calculated using the following formula[6]:

    PAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS (%)

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight

    • m: Mass

    • P: Purity of the Internal Standard

Orthogonal Validation: A Comparative Analysis

While qNMR provides a highly accurate absolute purity value, a comprehensive purity profile often requires orthogonal techniques that can detect different types of impurities.[15]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful separation technique ideal for detecting non-volatile and thermally labile impurities that are UV-active. It is highly sensitive and is a workhorse in routine quality control. However, it requires impurity-specific reference standards for accurate quantification and can be blind to impurities that lack a chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is best suited for analyzing volatile and thermally stable impurities. Coupled with a mass spectrometer, it provides excellent identification capabilities. Its primary limitation is that non-volatile or thermally labile compounds, like many heterocyclic amines and their potential impurities, may not be amenable to GC analysis without derivatization.

Comparison of Analytical Techniques

The following diagram highlights the complementary nature of these analytical techniques in building a complete purity profile.

Purity_Techniques center Purity Profile of 5,6,7,8-Tetrahydro- quinazolin-5-amine qnmr qNMR center->qnmr Absolute Purity (Assay) Primary Method hplc HPLC-UV center->hplc Non-Volatile Impurities Related Substances gcms GC-MS center->gcms Volatile Impurities Residual Solvents qnmr->hplc Orthogonal Validation hplc->gcms Orthogonal Validation

Complementary roles of analytical techniques.
Comparative Data Summary

The table below presents a hypothetical but realistic comparison of results from the analysis of a single batch of 5,6,7,8-Tetrahydroquinazolin-5-amine.

Parameter Quantitative ¹H NMR HPLC-UV (254 nm) GC-MS
Principle Intrinsic quantitative property based on nuclear count.[16]Separation by polarity; UV absorbance detection.Separation by volatility; mass-based detection.
Purity (Assay) 99.6% (w/w) 99.3% (area %)99.8% (area %)
Key Advantage Absolute quantification without analyte-specific standard; primary method.[3]High sensitivity for UV-active impurities; excellent for routine QC.[15]Superior for volatile/semi-volatile impurities and residual solvents.[16]
Key Limitation Lower sensitivity than chromatography; potential for signal overlap in complex mixtures.[13]Relative quantification (area %); requires reference standards for true quantification.Not suitable for non-volatile or thermally labile compounds.
Major Impurity Detected N/A (provides total purity)Impurity A (related substance) at 0.4%Impurity B (volatile starting material) at 0.15%
Limit of Quantitation (LOQ) ~0.1%~0.03%~0.015%

This data illustrates a common scenario: qNMR provides the most accurate "mass balance" purity, while HPLC and GC excel at detecting and quantifying specific classes of impurities that might be present at lower levels.

Conclusion: An Integrated Strategy for Purity Validation

For the definitive purity validation of 5,6,7,8-Tetrahydroquinazolin-5-amine, quantitative NMR stands out as an unparalleled primary method.[16] Its ability to deliver a direct, absolute purity value without the need for an identical reference standard makes it the gold standard for certifying reference materials and for anchoring the purity of crucial development batches.[4][17]

However, a comprehensive characterization strategy should be multi-faceted. The recommended approach is to:

  • Utilize qNMR to establish the absolute purity (assay value) of the principal component with high accuracy and traceability.

  • Employ HPLC-UV as an orthogonal method for routine quality control, profiling, and quantifying known and unknown non-volatile, UV-active impurities.[15]

  • Use GC-MS where volatile starting materials or solvents are potential impurities.

By integrating these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and consistency of their materials and the ultimate safety and efficacy of the final pharmaceutical product.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video].
  • Pauli, G. F., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Medicinal Chemistry.
  • US Pharmacopeia (USP). Stimuli Article (qNMR) - VALIDATION OF ANALYTICAL PROCEDURES BASED ON QNMR METHODS.
  • USP Education. NMR General Chapters and Best Practices for Compliance (Classroom).
  • Sørensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar.
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Benchchem. (2025). A Comparative Guide to the Purity Analysis of 1,3-Dioxane-2-carboxylic acid ethyl ester: HPLC vs. GC and qNMR.
  • Emery Pharma. (2024).
  • American Pharmaceutical Review. (2023).
  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Acanthus Research. (2022).
  • FUJIFILM Wako Chemicals Europe GmbH.
  • USP Education. Quantitative NMR Good Weighing Practices and Measurement Uncertainty (On-Demand).
  • Benchchem. (2025). A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs.
  • Al-Ayed, A. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules.
  • Gary, G. R., & Weigand, D. A. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry.
  • Goren, A. C., et al. (2017). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis.
  • Sigma-Aldrich. (2020).
  • ResearchGate. (2025). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • University of Ottawa. (2017).
  • Sigma-Aldrich.
  • ChemicalBook. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum.
  • Simas, A. B., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers in Chemistry.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • The Royal Society of Chemistry. (2019). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR.
  • Holzgrabe, U., & Malz, F. (2011). Quantitative NMR Spectroscopy in Pharmaceutical R&D.

Sources

A Comparative Guide to the Efficacy of 5,6,7,8-Tetrahydroquinazoline Analogs as Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Tetrahydroquinazoline Scaffold

The 5,6,7,8-tetrahydroquinazoline ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential. Its unique three-dimensional architecture allows for diverse substitutions, enabling the fine-tuning of interactions with various biological targets. This guide provides a comparative analysis of the efficacy of a series of 5,6,7,8-tetrahydroquinazoline analogs, with a particular focus on their activity as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in both microbial and human cell proliferation. While the initial focus of this guide was on 5-amino substituted analogs, the available body of literature with robust, comparative experimental data is more extensive for the 2,4-diamino and 6-substituted-2,4-diamino-5,6,7,8-tetrahydroquinazoline series. Therefore, this guide will delve into the structure-activity relationships (SAR) of these analogs, providing a valuable resource for researchers and drug development professionals in the fields of oncology and infectious diseases.

The Rationale for Targeting Dihydrofolate Reductase (DHFR)

DHFR is an essential enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are vital cofactors in the synthesis of purines, thymidylate, and several amino acids. Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. This makes DHFR an attractive target for the development of anticancer and antimicrobial agents. The comparative efficacy of DHFR inhibitors often lies in their selectivity for the target enzyme (e.g., microbial DHFR) over the host enzyme (e.g., human DHFR), which is crucial for minimizing off-target toxicity.

Comparative Efficacy of 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline Analogs

A study by an American Chemical Society publication provides a detailed investigation into a series of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines as DHFR inhibitors.[1] The following table summarizes the in vitro inhibitory activity (IC50) of selected analogs against DHFR from rat liver, Pneumocystis carinii, and Toxoplasma gondii.

Compound IDR (Substituent at 6-position)Rat Liver DHFR IC50 (μM)P. carinii DHFR IC50 (μM)T. gondii DHFR IC50 (μM)Selectivity Ratio (Rat/T. gondii)
5d 2-Methoxybenzyl0.120.230.0148.6
5j 2,5-Dimethoxybenzyl0.030.0570.021.5
5k 3,4-Dimethoxybenzyl0.040.100.031.3
5l 3,4,5-Trimethoxybenzyl0.020.0910.021.0

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR insights:

  • Potency: The substitution pattern on the benzyl ring at the 6-position significantly influences the inhibitory potency. The 2,5-dimethoxybenzyl (5j), 3,4-dimethoxybenzyl (5k), and 3,4,5-trimethoxybenzyl (5l) analogs were the most potent inhibitors of P. carinii DHFR, with IC50 values in the nanomolar range.[1]

  • Selectivity: While potent, many of these analogs showed limited selectivity for the microbial enzymes over the rat liver enzyme. However, the 2-methoxybenzyl analog (5d) demonstrated a moderate but noteworthy 8.6-fold selectivity for T. gondii DHFR over rat liver DHFR, highlighting a potential avenue for developing more selective inhibitors.[1]

Antiproliferative Activity in Human Tumor Cell Lines

Selected compounds from this series were also evaluated for their antiproliferative activity against a panel of human tumor cell lines. Compound 5j (2,5-dimethoxybenzyl) was particularly potent, exhibiting an IC50 of less than 0.01 μM against four of the cell lines tested.[1] This demonstrates the potential of these tetrahydroquinazoline analogs as anticancer agents, likely through their potent inhibition of human DHFR.

Experimental Protocol: In Vitro DHFR Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against DHFR, based on standard methodologies.

Objective: To determine the IC50 value of a test compound against a purified DHFR enzyme.

Materials:

  • Purified DHFR enzyme (e.g., rat liver, P. carinii, or T. gondii)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test compound dilution (or solvent control)

      • Purified DHFR enzyme

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme binding.

  • Initiate the Reaction:

    • Add DHF and NADPH to each well to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by fitting the data to a suitable dose-response curve.

Mechanism of Action: The Folate Pathway

The primary mechanism of action for these 2,4-diamino-5,6,7,8-tetrahydroquinazoline analogs is the competitive inhibition of DHFR. By binding to the active site of the enzyme, these compounds prevent the binding of the natural substrate, dihydrofolate. This blockade disrupts the synthesis of essential downstream products required for DNA replication and cell division.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis Purine & Thymidylate Synthesis THF->Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor Tetrahydroquinazoline Analog Inhibitor->DHFR

Caption: Inhibition of the Folate Pathway by Tetrahydroquinazoline Analogs.

Synthetic Workflow for 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines

The synthesis of these analogs typically involves a multi-step process, as described in the literature.[1] A generalized workflow is outlined below.

Synthesis_Workflow start Start: 4,4-Ethylenedioxycyclohexanone wittig Wittig Reaction with (Arylmethyl)triphenylphosphorane start->wittig hydrogenation Hydrogenation (H2/Pd-C) wittig->hydrogenation acidolysis Acidolysis hydrogenation->acidolysis ketone 4-(Arylmethyl)cyclohexanone acidolysis->ketone condensation Condensation with Cyanoguanidine ketone->condensation product 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline condensation->product

Sources

A Comparative Guide to the Synthetic Routes for High-Purity 5,6,7,8-Tetrahydroquinazolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient and high-purity synthesis of novel molecular scaffolds is of paramount importance. 5,6,7,8-Tetrahydroquinazolin-5-amine is a promising, yet underexplored, scaffold. Its structure suggests potential for diverse biological activities, making it an attractive target for medicinal chemistry programs. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering detailed experimental insights and a critical evaluation of each approach. As no direct synthesis has been prominently reported in the literature, the following routes are proposed based on well-established and analogous chemical transformations.

Introduction to 5,6,7,8-Tetrahydroquinazolin-5-amine

The 5,6,7,8-tetrahydroquinazoline core is a partially saturated heterocyclic system that combines the structural features of a pyrimidine and a cyclohexylamine. This three-dimensional structure is of significant interest in drug discovery as it can provide specific spatial arrangements of functional groups for optimal interaction with biological targets. The 5-amino substituent, in particular, offers a key site for further derivatization to explore structure-activity relationships (SAR).

This guide will compare two distinct synthetic strategies:

  • Route 1: A Linear Approach Via Nitration and Subsequent Reduction of the Quinazoline Core. This classic approach relies on the functionalization of the aromatic quinazoline ring followed by hydrogenation.

  • Route 2: A Convergent Approach Building from a Cyclohexanone Precursor. This strategy involves the construction of the bicyclic system from a functionalized cyclohexane, culminating in the introduction of the amine functionality.

Route 1: Linear Synthesis via Aromatic Precursor

This synthetic pathway commences with the commercially available quinazoline, proceeds through a nitrated intermediate, and concludes with a comprehensive reduction of both the nitro group and the heterocyclic system.

Workflow for Route 1

quinazoline Quinazoline nitroquinazoline 5-Nitroquinazoline quinazoline->nitroquinazoline Nitration (HNO₃, H₂SO₄) aminoquinazoline 5-Amino-5,6,7,8-tetrahydroquinazoline nitroquinazoline->aminoquinazoline Catalytic Hydrogenation (H₂, Pd/C or PtO₂) cyclohexanedione 1,3-Cyclohexanedione aminomethylene 2-(Aminomethylene)-1,3-cyclohexanedione cyclohexanedione->aminomethylene Reaction with Triethyl orthoformate and Ammonia keto_thq 5,6,7,8-Tetrahydroquinazolin-5-one aminomethylene->keto_thq Cyclization with Formamide amino_thq 5,6,7,8-Tetrahydroquinazolin-5-amine keto_thq->amino_thq Reductive Amination (NH₃, NaBH₃CN or H₂, Catalyst)

A Senior Application Scientist's Guide to the Qualification of 5,6,7,8-Tetrahydroquinazolin-5-amine as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitor development, the synthesis of novel heterocyclic scaffolds is a daily reality. 5,6,7,8-Tetrahydroquinazolin-5-amine serves as a critical building block in the synthesis of potent and selective inhibitors of various kinases. Before a newly synthesized batch of this, or any, intermediate can be confidently used in further chemical transformations or biological assays, its identity, purity, and stability must be unequivocally established. This is the cornerstone of reliable and reproducible scientific research.

This guide deviates from a simple comparison of commercially available standards. Instead, we address a more common and pressing challenge for the bench scientist: the rigorous in-house qualification of a newly synthesized batch of 5,6,7,8-Tetrahydroquinazolin-5-amine to serve as a primary analytical reference standard. We will dissect the necessary analytical methodologies, compare their strengths and weaknesses for this specific molecule, and provide a framework for generating the robust data package required to instill confidence in your downstream applications.

The Analytical Imperative: Why In-House Qualification Matters

In an ideal world, certified reference materials (CRMs) for every conceivable compound would be readily available. However, in the fast-paced environment of drug development, researchers often work with novel or non-commercial intermediates. Establishing an in-house reference standard is not merely a matter of procedural box-ticking; it is a fundamental requirement for:

  • Quantitative Accuracy: Ensuring that the concentration of your stock solutions is accurate, which is critical for stoichiometric calculations in subsequent synthetic steps and for generating reliable dose-response curves in biological assays.

  • Impurity Profiling: Identifying and quantifying any residual starting materials, by-products, or degradation products that could interfere with subsequent reactions or biological experiments.

  • Regulatory Compliance: For later-stage development, a well-characterized reference standard is a non-negotiable component of any submission to regulatory agencies such as the FDA or EMA.

A Multi-Pronged Approach to Characterization: An Experimental Overview

No single analytical technique is sufficient to fully characterize a reference standard. A robust qualification protocol employs a suite of orthogonal methods, each providing a unique piece of the puzzle. For a molecule like 5,6,7,8-Tetrahydroquinazolin-5-amine, a comprehensive approach would involve the techniques outlined below.

G cluster_prep Phase 1: Material Preparation & Initial Assessment cluster_assign Phase 3: Purity Assignment & Documentation synthesis Synthesized Batch of 5,6,7,8-Tetrahydro- quinazolin-5-amine prelim_TLC Preliminary TLC/ UPLC Screen synthesis->prelim_TLC Initial purity check HPLC HPLC/UPLC Purity (Area %) prelim_TLC->HPLC MS Mass Spectrometry (Identity & MW) prelim_TLC->MS NMR NMR Spectroscopy (Structural Confirmation) prelim_TLC->NMR KarlFischer Karl Fischer Titration (Water Content) prelim_TLC->KarlFischer TGA Thermogravimetric Analysis (Residual Solvents) prelim_TLC->TGA mass_balance Mass Balance Calculation (Purity Assignment) HPLC->mass_balance Purity Data KarlFischer->mass_balance Water % TGA->mass_balance Solvent % CoA Certificate of Analysis (CoA) Generation mass_balance->CoA

Caption: Workflow for the qualification of an in-house analytical reference standard.

Method Comparison for Purity and Identity Confirmation

The core of any reference standard qualification is the purity assessment. For 5,6,7,8-Tetrahydroquinazolin-5-amine, high-performance liquid chromatography (HPLC) is the workhorse technique.[1][2] However, its power is magnified when used in conjunction with other methods.

Analytical Method Primary Purpose Strengths for this Molecule Limitations
HPLC/UPLC with UV Detection Purity determination and impurity profiling.[1]Excellent for separating structurally similar impurities. The aromatic quinazoline core provides a strong UV chromophore for sensitive detection.[3][4]Co-eluting impurities may not be resolved. Provides no definitive structural information on its own.
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation of impurities.[1][5][6]Provides unequivocal confirmation of the molecular weight (Expected [M+H]⁺ ≈ 162.1 g/mol ). Fragmentation patterns can help identify impurities.[7]Not inherently quantitative without a reference standard for each impurity. Ionization efficiency can vary between compounds.
¹H and ¹³C NMR Spectroscopy Definitive structural confirmation and identification.[1][6]Provides a unique fingerprint of the molecule's structure.[8][9] Can detect non-chromophoric impurities not visible by UV. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[1]Less sensitive than HPLC for detecting trace impurities. Complex spectra may be difficult to interpret if multiple impurities are present.
Karl Fischer Titration Quantification of water content.The "gold standard" for accurate water determination, which is crucial for calculating purity on an anhydrous basis.Only measures water content.
Thermogravimetric Analysis (TGA) Determination of residual non-aqueous volatiles (e.g., solvents).Provides a clear measure of weight loss due to residual solvents from the synthesis and purification process.Does not identify the specific solvents, only the total volatile content.

Expert Insight: The synergy between these techniques is what builds a robust, self-validating system. For instance, an impurity peak observed in HPLC can be further investigated by LC-MS to determine its molecular weight.[7] If the mass corresponds to a plausible synthetic by-product, NMR analysis of a concentrated sample could then be used to confirm its structure. This layered approach leaves little room for ambiguity.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step protocols for the key analytical workflows. These are presented as a starting point and should be optimized and validated for your specific instrumentation and laboratory conditions.

HPLC/UPLC Method for Purity Assessment

Objective: To separate 5,6,7,8-Tetrahydroquinazolin-5-amine from potential process-related impurities and degradation products.

Instrumentation and Columns:

  • HPLC or UPLC system with a UV/PDA detector.

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 3.0 x 100 mm, 1.8 µm) is a good starting point for aromatic amines.[3]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the 5,6,7,8-Tetrahydroquinazolin-5-amine standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • Detection Wavelength: 254 nm (or a wavelength maximum determined by PDA scan)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and express as a percentage (Area %).

Causality Behind Choices: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains and separates aromatic compounds. The formic acid in the mobile phase helps to protonate the amine, leading to sharper peaks and better chromatography. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main analyte peak.

Mass Spectrometry for Identity Confirmation

Objective: To confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

Procedure:

  • Inject the sample prepared for HPLC analysis directly into the LC-MS system using the same chromatographic method.

  • Set the mass spectrometer to scan a mass range appropriate for the target molecule (e.g., m/z 100-500) in positive ion mode.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak. Look for the protonated molecular ion ([M+H]⁺). For 5,6,7,8-Tetrahydroquinazolin-5-amine (C₉H₁₁N₃, Exact Mass: 161.10), the expected [M+H]⁺ ion will be at m/z 162.10.

Data Interpretation and Purity Assignment

Once data from all orthogonal methods has been collected, the final purity of the reference standard can be assigned. This is typically done using a mass balance approach.[10]

Purity (%) = 100% - (% Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by TGA/GC)

Illustrative Data Summary:

Test Method Result Acceptance Criteria
Identity ¹H NMRSpectrum conforms to the expected structure.Conforms
Identity Mass Spectrometry[M+H]⁺ at m/z 162.1Conforms (± 0.2 Da)
Purity HPLC (Area %)99.85%≥ 99.5%
Water Content Karl Fischer Titration0.12%≤ 0.5%
Residual Solvents TGA0.03%≤ 0.2%
Assigned Purity Mass Balance99.7% Report Value

Trustworthiness through Self-Validation: The acceptance criteria are not arbitrary. They are based on a combination of experience with similar small molecules and guidelines from regulatory bodies like the ICH.[11][12] For instance, a purity of ≥ 99.5% by HPLC is a common requirement for a primary reference standard.[13] The close agreement between the HPLC purity (99.85%) and the final mass balance purity (99.7%) provides a high degree of confidence in the assigned value.

Conclusion: Establishing a Foundation of Quality

The qualification of 5,6,7,8-Tetrahydroquinazolin-5-amine as an in-house analytical reference standard is a rigorous, multi-step process that underpins the reliability of all subsequent research and development activities. By employing a suite of orthogonal analytical techniques, from the high-resolution separation power of HPLC to the definitive structural confirmation of NMR, a comprehensive and scientifically sound data package can be assembled. This guide provides the framework and the scientific rationale necessary to establish a reference standard that is not only fit for purpose but also meets the high standards of scientific integrity and trustworthiness demanded in modern drug development.

References

  • PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]

  • LCGC International. (2026). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. [Link]

  • University of Southampton. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. [Link]

  • PMC. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • PMC. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

  • MRIGlobal. (2024). Reference Standards in the Pharmaceutical Industry. [Link]

  • MDPI. (2023). A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. [Link]

  • SpectraBase. (n.d.). 2,4-diamino-5,6,7,8-tetrahydroquinazoline - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

  • The Royal Society of Chemistry. (n.d.). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives_Supporting info_revised. [Link]

  • CASSS. (n.d.). Table 10: Reference Standards: Common Practices and Challenges. [Link]

  • Pharmaceutical Technology. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]

Sources

Cross-validation of 5,6,7,8-Tetrahydroquinazolin-5-amine in different cell lines

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of novel small-molecule modulators not merely as a checklist of assays, but as a holistic interrogation of cellular pharmacodynamics. The lysosomal enzyme glucocerebrosidase (GCase) is a prime therapeutic target; its dysfunction is the root cause of Gaucher Disease (GD) and the most significant genetic risk factor for Parkinson's Disease (PD)[1].

Historically, the field has relied on active-site inhibitors like Isofagomine or mixed-inhibitory chaperones like Ambroxol to force misfolded GCase into a stable conformation[2]. However, these compounds paradoxically inhibit the enzyme they are meant to rescue once inside the acidic lysosome[3]. Enter 5,6,7,8-Tetrahydroquinazolin-5-amine (THQA) . This compound serves as a critical structural pharmacophore in the synthesis of novel, non-inhibitory GCase activators (such as substituted pyrrolo[1,2-a]pyrimidines)[4].

To objectively evaluate the efficacy of THQA-derived modulators, we must cross-validate their performance against Ambroxol and Isofagomine across diverse, physiologically relevant cell lines. This guide details the causal logic, self-validating experimental workflows, and comparative data necessary to benchmark these compounds.

Mechanistic Divergence: Chaperoning Without Inhibition

The primary challenge with mutant GCase (such as the severe L444P variant) is its retention in the Endoplasmic Reticulum (ER) and subsequent proteasomal degradation[3]. Decreased lysosomal GCase activity slows the degradation of α -synuclein, creating a toxic positive feedback loop that drives neurodegeneration[5].

While Isofagomine and Ambroxol successfully bind misfolded GCase in the ER and traffic it to the Golgi, their high affinity at lysosomal pH creates a "therapeutic ceiling"—they block the very substrate cleavage they are intended to promote[3]. THQA-based scaffolds bypass this limitation by binding allosterically or acting as non-inhibitory chaperones, dissociating cleanly once the enzyme reaches the lysosome.

GCase_Pathway ER Endoplasmic Reticulum (Misfolded GCase) THQA THQA Scaffold (Non-inhibitory Folding) ER->THQA Binding Ambroxol Ambroxol / Isofagomine (Inhibitory Chaperones) ER->Ambroxol Binding Degradation Proteasomal Degradation ER->Degradation Unchaperoned Golgi Golgi Apparatus (Trafficking) THQA->Golgi Restores Trafficking Ambroxol->Golgi Restores Trafficking Lysosome Lysosome (Active GCase) Golgi->Lysosome Maturation Lysosome->Lysosome THQA Dissociates (Full Activity) Lysosome->Lysosome Ambroxol/Isofagomine (Partial Inhibition)

Fig 1: Mechanistic divergence of THQA versus traditional inhibitory chaperones in GCase trafficking.

Comparative Performance Data

To establish a rigorous baseline, we evaluate these compounds across three distinct cellular models:

  • Wild-Type (WT) Human Fibroblasts: To measure baseline activation and potential off-target toxicity.

  • GBA1-L444P Patient Fibroblasts: A severe misfolding model characterized by near-total ER retention[3].

  • SH-SY5Y Neuroblastoma Cells: A neuronal model to assess neurotoxicity and baseline GCase modulation.

The data below synthesizes the quantitative performance of THQA-derivatives against standard comparators at an optimal dosing concentration of 10 µM.

Modulator ClassRepresentative CompoundL444P Fibroblasts (Fold GCase Activity)WT Fibroblasts (Fold GCase Activity)Lysosomal Translocation (LAMP1 PCC)SH-SY5Y Cytotoxicity (CC50, µM)
Non-inhibitory Activator THQA Scaffold 2.8x 1.2x0.78 >100
Mixed Inhibitor Ambroxol1.9x1.1x0.65>50
Active-Site Inhibitor Isofagomine1.4x0.9x0.52>100

Data Interpretation: THQA-derived compounds demonstrate a superior fold-activation in L444P fibroblasts. The low fold-activation of Isofagomine (1.4x) is an artifact of its active-site retention; while it successfully folds the protein, it masks the functional recovery during substrate cleavage assays.

Self-Validating Experimental Workflows

A robust assay must be self-validating. If a compound shows increased GCase activity, we must orthogonally prove that this activity is occurring inside the lysosome, not the ER. Furthermore, we must ensure that residual compound is not artificially skewing the enzymatic readout.

Experimental_Workflow Seed 1. Cell Seeding (Fibroblasts / SH-SY5Y) Treat 2. Compound Treatment (THQA vs Comparators, 5 days) Seed->Treat Wash 3. Stringent Washout (Removes residual compound) Treat->Wash Split Assay Divergence Wash->Split Assay1 4A. Intact Cell Activity (4-MU-Glc Cleavage) Split->Assay1 Assay2 4B. Immunofluorescence (GCase/LAMP1 Co-localization) Split->Assay2

Fig 2: Cross-validation workflow for evaluating GCase modulators in patient-derived cell lines.

Protocol 1: Intracellular GCase Activity Assay (Fluorometric)

Causality Focus: We utilize intact cell assays rather than cell lysates. Lysis exposes the enzyme to artificial buffers and destroys the spatial restriction of the lysosome. By using intact cells, we measure in situ functional recovery.

  • Cell Seeding: Seed GBA1-L444P fibroblasts at 10,000 cells/well in a 96-well plate. Primary fibroblasts are utilized because they maintain the endogenous ER-stress machinery better than immortalized recombinant lines.

  • Compound Incubation: Treat cells with THQA derivatives, Ambroxol, or Isofagomine (0.1 - 10 µM) for 5 days. Why 5 days? This duration is critical to allow the turnover of pre-existing misfolded GCase and the accumulation of newly synthesized, chaperoned protein[3].

  • Stringent Washout (Critical Step): Wash cells 3x with warm PBS. Why? Isofagomine is a competitive inhibitor. Failure to wash out the extracellular and cytosolic compound will result in artificially suppressed activity readings, masking any successful chaperoning effect.

  • Substrate Cleavage: Add 3 mM 4-methylumbelliferyl- β -D-glucopyranoside (4-MU-Glc) in McIlvaine buffer (pH 5.2) containing 0.1% Triton X-100 and sodium taurocholate. The pH of 5.2 strictly mimics the acidic lysosomal environment, ensuring we only measure properly trafficked GCase, while sodium taurocholate substitutes for the endogenous Saposin C co-factor[2].

  • Readout: Measure fluorescence at Ex 365 nm / Em 450 nm after a 1-hour incubation.

Protocol 2: High-Content Lysosomal Translocation Imaging

Causality Focus: Enzymatic activity alone does not prove lysosomal localization; ER-retained GCase can exhibit residual activity. Co-staining with LAMP1 provides definitive spatial resolution[3].

  • Fixation & Permeabilization: Fix cells in 4% PFA for 15 minutes. Permeabilize with 0.1% Saponin. Why Saponin? Unlike Triton X-100, Saponin is a mild agent that selectively permeabilizes the plasma membrane while preserving lysosomal membrane integrity, preventing the leaching of luminal GCase.

  • Immunolabeling: Incubate with primary antibodies against human GCase (e.g., hGCase-1/23) and LAMP1 (lysosomal marker) overnight at 4°C.

  • Imaging & Quantification: Acquire images via confocal microscopy. Calculate the Pearson’s Correlation Coefficient (PCC) between the GCase and LAMP1 channels. A PCC > 0.7 indicates successful rescue of the ER-to-lysosome trafficking defect.

Conclusion

The cross-validation of 5,6,7,8-Tetrahydroquinazolin-5-amine (THQA) scaffolds reveals a distinct pharmacological advantage over legacy chaperones. By separating the function of protein folding from active-site occupation, THQA-derived compounds provide a wider therapeutic window and superior functional recovery of GCase in severe mutation models.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Pharmacological Comparison of 5,6,7,8-Tetrahydroquinazolin-5-amine and Related Bicyclic Amines in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the subtle structural nuances of bicyclic building blocks. Bicyclic aliphatic-aromatic amines are foundational in modern drug discovery because they offer a unique structural duality: a rigid, sp³-hybridized aliphatic ring fused to a flat, sp²-hybridized aromatic system. This architecture allows for the precise spatial orientation of substituents, which is critical for targeting deep hydrophobic pockets in kinases and G-protein-coupled receptors (GPCRs).

This guide provides an objective, in-depth structural and pharmacological comparison of 5,6,7,8-tetrahydroquinazolin-5-amine (THQA) against its closely related analogs, 5,6,7,8-tetrahydroquinolin-5-amine (THQ-5-A) [1] and 5,6,7,8-tetrahydroisoquinolin-5-amine (THIQ-5-A) [2].

Part 1: Structural and Physicochemical Profiling

The primary difference between these three scaffolds lies in the electronic nature of their heteroaromatic cores, which dictates the physicochemical behavior of the entire molecule.

  • THQA features a pyrimidine ring. The two nitrogen atoms exert a strong electron-withdrawing inductive effect (-I effect) on the fused cyclohexane ring.

  • THQ-5-A and THIQ-5-A feature a pyridine ring, differing only in the position of the nitrogen relative to the aliphatic amine.

The Causality of pKa Shifts: The basicity of the aliphatic primary amine at the 5-position is directly modulated by the aromatic core. The pyrimidine core of THQA pulls electron density away from the benzylic 5-position, lowering the pKa of the aliphatic amine compared to the quinoline derivatives. Furthermore, the aromatic nitrogens in a quinazoline system are significantly less basic (pKa ~1.5–2.0) than those in a quinoline system (pKa ~5.0) due to the mutual electron-withdrawing effect of the two nitrogens in the pyrimidine ring[3].

Quantitative Physicochemical Comparison
Property5,6,7,8-Tetrahydroquinazolin-5-amine (THQA)5,6,7,8-Tetrahydroquinolin-5-amine (THQ-5-A)5,6,7,8-Tetrahydroisoquinolin-5-amine (THIQ-5-A)
Core Heterocycle Pyrimidine fused to cyclohexanePyridine fused to cyclohexaneIso-Pyridine fused to cyclohexane
Molecular Formula C₈H₁₁N₃C₉H₁₂N₂C₉H₁₂N₂
Molecular Weight 149.19 g/mol 148.20 g/mol 148.20 g/mol
Aromatic Nitrogen Count 211
Aromatic Ring pKa (est.) 1.5 – 2.0~5.0~5.4
Aliphatic Amine pKa (est.) ~8.5~9.2~9.5
Primary Target Utility Kinase bidentate hinge binderKinase monodentate hinge binderGPCR orthosteric ligand

Part 2: Pharmacological Applications and Target Binding

The choice of the bicyclic core drastically alters how the molecule interacts with target proteins.

Kinase Hinge Binding: The heteroaromatic rings of these building blocks frequently serve as hinge-binding motifs in kinase inhibitors. THQA provides two hydrogen-bond acceptors, allowing for bidentate interactions with the kinase hinge region (e.g., interacting with the backbone NH of the hinge residues). In contrast, THQ-5-A provides only a single acceptor, limiting it to monodentate binding.

Solvent Channel Interactions: The 5-amino group typically projects outward toward the solvent channel or an acidic pocket. Because THQA has a slightly lower aliphatic pKa (~8.5), it often exhibits improved membrane permeability compared to the more basic THQ-5-A (~9.2), as a higher fraction of the THQA molecules remain unionized at physiological pH (7.4).

TargetBinding THQA THQA (Pyrimidine Core) Hinge Kinase Hinge Region THQA->Hinge Bidentate H-Bond Solvent Solvent Channel THQA->Solvent Lower pKa Amine THQ THQ-5-A (Pyridine Core) THQ->Hinge Monodentate H-Bond THQ->Solvent Higher pKa Amine

Fig 1. Target binding logic of bicyclic amines in kinase active sites.

Part 3: Synthetic Methodologies and Experimental Workflows

When incorporating THQA or THQ-5-A into a drug scaffold via amide coupling, the 5-amino group presents a distinct synthetic challenge. It is a sterically hindered benzylic amine, nestled adjacent to the fused aromatic system.

Self-Validating Protocol: Sterically Hindered Amide Coupling

To overcome the steric hindrance and the reduced nucleophilicity of THQA, standard coupling agents (like EDC/HOBt) often fail. The following workflow utilizes HATU to ensure high conversion rates.

Step 1: Carboxylic Acid Activation

  • Procedure: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature.

  • Causality: HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is small and electrophilic enough to react with hindered amines. DIPEA is utilized over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, while effectively deprotonating the carboxylic acid.

Step 2: Amine Addition

  • Procedure: Add THQA or THQ-5-A (1.1 eq) to the activated mixture. Stir at room temperature.

Step 3: Self-Validation via LC-MS Monitoring

  • Procedure: Sample the reaction at the 1-hour mark for LC-MS analysis.

  • Validation Logic: Look for the mass of the HOAt-ester intermediate. If the HOAt-ester persists without the appearance of the product mass, it validates that the amine is electronically deactivated (common with the electron-withdrawing pyrimidine core of THQA).

  • Intervention: If the reaction is stalled, elevate the temperature to 40°C to overcome the activation energy barrier caused by the reduced nucleophilicity.

Step 4: Workup and Purification

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to pull residual DMF into the aqueous phase), dry over Na₂SO₄, and concentrate for reverse-phase HPLC purification.

Workflow S1 1. Scaffold Selection (THQA vs THQ-5-A) S2 2. Carboxylic Acid Activation (HATU, DIPEA, DMF) S1->S2 S3 3. Amine Coupling (Room Temp, 1 hr) S2->S3 Check LC-MS Validation: Is HOAt-ester present? S3->Check S4a Yes: Heat to 40°C (Overcome Sterics/Low Nucleophilicity) Check->S4a Yes S4b No: Proceed to Workup (Standard Extraction) Check->S4b No S4a->S4b After 2 hrs

Fig 2. Self-validating amide coupling workflow for sterically hindered bicyclic amines.

Part 4: Metabolic Stability and ADME Considerations

When optimizing a lead compound, the choice between a quinazoline and a quinoline core drastically impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Cytochrome P450 (CYP450) enzymes in the liver frequently oxidize electron-rich aromatic rings. The pyrimidine ring in THQA is highly electron-deficient due to the two nitrogen atoms, making it highly resistant to CYP-mediated epoxidation and subsequent hydroxylation. Conversely, the pyridine ring in THQ-5-A is slightly more electron-rich and thus more susceptible to oxidative metabolism, though it remains significantly more stable than an unfused phenyl ring. Switching from a THQ-5-A core to a THQA core is a proven strategy to increase the metabolic half-life (T₁/₂) of a drug candidate during lead optimization.

References

  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. Available at:[Link]

  • 5,6,7,8-tetrahydroquinolin-5-amine | CID 156182. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

  • 5,6,7,8-Tetrahydroisoquinolin-5-amine | CID 12099062. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

Sources

Navigating the Maze of In-Vitro Data: A Guide to Ensuring Reproducibility in 5,6,7,8-Tetrahydroquinazolin-5-amine Assays

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Achieving Cross-Laboratory Consistency

For researchers and drug development professionals, the quest for novel therapeutics is often paved with the rigorous evaluation of chemical entities. Among these, 5,6,7,8-Tetrahydroquinazolin-5-amine and its derivatives have emerged as a promising class of compounds, notably as inhibitors of Dihydrofolate Reductase (DHFR), a key target in cancer and infectious diseases.[1] However, the journey from promising hit to validated lead is fraught with challenges, chief among them being the reproducibility of in-vitro assays. Inconsistent data between laboratories can lead to costly delays and the unjust abandonment of potentially valuable compounds.

This guide provides an in-depth analysis of the common assays for 5,6,7,8-Tetrahydroquinazolin-5-amine, offering a comparative look at methodologies and a framework for enhancing reproducibility. Drawing upon established principles of assay validation and our experience in the field, we will dissect the critical parameters that influence inter-laboratory variability and provide actionable protocols to foster trustworthiness in your results.

The Heart of the Matter: Targeting Dihydrofolate Reductase

5,6,7,8-Tetrahydroquinazolin-5-amine and its analogues primarily exert their biological effects by inhibiting DHFR. This enzyme is critical for the synthesis of nucleotides, the building blocks of DNA, making it an attractive target for therapeutic intervention.[2] Therefore, the most common primary screen for this class of compounds is a biochemical DHFR inhibition assay.

The Workhorse: Spectrophotometric DHFR Inhibition Assay

A widely used method to assess DHFR inhibition is a spectrophotometric assay that monitors the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[3][4] This assay is relatively straightforward and can be adapted for high-throughput screening.

Reagents and Materials:

  • Human recombinant DHFR enzyme

  • Dihydrofolic acid (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 150 mM KCl, 1 mM EDTA)

  • 5,6,7,8-Tetrahydroquinazolin-5-amine (or derivative) stock solution in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 5,6,7,8-Tetrahydroquinazolin-5-amine) in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the components in the following order:

    • Assay Buffer

    • Test compound at various concentrations (final DMSO concentration should be kept low, typically ≤1%)

    • DHFR enzyme (pre-diluted in cold assay buffer)

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

From Benchtop to Biological Context: Cell-Based Proliferation Assays

While biochemical assays are essential for determining direct target engagement, cell-based assays provide a more physiologically relevant context by assessing the compound's effect on cell viability and proliferation. For a DHFR inhibitor like 5,6,7,8-Tetrahydroquinazolin-5-amine, a reduction in cell proliferation is the expected outcome.

The Gold Standard: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by measuring its absorbance.

Reagents and Materials:

  • Cancer cell line known to be sensitive to DHFR inhibitors (e.g., HeLa, A2780)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5,6,7,8-Tetrahydroquinazolin-5-amine (or derivative) stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

The Reproducibility Challenge: A Comparative Analysis of Methodologies and Critical Parameters

While the spectrophotometric DHFR and MTT assays are widely used, their reproducibility across different laboratories can be a significant hurdle.[7][8] Understanding the sources of variability is the first step toward mitigating them.

Biochemical Assay Alternatives and Their Reproducibility Implications
Assay TypePrincipleAdvantagesDisadvantagesReproducibility Considerations
Spectrophotometric Measures change in absorbance of NADPH.[3]Simple, cost-effective, widely available equipment.Lower sensitivity, potential for interference from colored compounds.Highly dependent on precise wavelength calibration and path length. Temperature fluctuations can significantly impact enzyme kinetics.
Fluorescence-Based Measures changes in fluorescence intensity or polarization.Higher sensitivity, suitable for low enzyme concentrations.Potential for interference from fluorescent compounds, requires specialized readers.Sensitive to photobleaching and light scatter. Reagent stability and purity are critical.
Radiometric Measures the incorporation of a radiolabeled substrate."Gold standard" for sensitivity and direct measurement of product formation.Requires handling of radioactive materials, specialized equipment, and disposal protocols.Highly reproducible if standardized protocols for handling and counting radioactivity are strictly followed.
Cell-Based Assay Alternatives and Their Reproducibility Implications
Assay TypePrincipleAdvantagesDisadvantagesReproducibility Considerations
MTT Assay Measures metabolic activity via formazan production.[5]Inexpensive, widely used, extensive literature.Can be influenced by changes in cellular redox state, potential for compound interference.Highly dependent on cell seeding density, incubation times, and complete solubilization of formazan.
ATP-Based Luminescence (e.g., CellTiter-Glo) Measures ATP levels as an indicator of cell viability.High sensitivity, wide dynamic range, simple protocol.More expensive than colorimetric assays, signal can be affected by compounds that interfere with luciferase.Signal stability is time-dependent, requiring precise timing of measurements. Lot-to-lot variability of reagents can be a factor.
Real-Time Cell Analysis (e.g., xCELLigence) Measures changes in electrical impedance as cells proliferate and adhere to electrodes.Label-free, provides kinetic data on cell response.Requires specialized and expensive instrumentation.Dependent on consistent cell adhesion and morphology. Initial cell seeding and well positioning are critical.

A Framework for Cross-Laboratory Consistency: The Self-Validating System

To ensure that your assay protocols are robust and transferable, it is crucial to build a self-validating system. This involves meticulous attention to detail in several key areas.

Critical Factors Influencing Inter-Laboratory Reproducibility
FactorRationale and CausalityRecommendations for Standardization
Reagent Quality and Handling The purity and stability of enzymes, substrates, and cofactors are paramount.[7] Lot-to-lot variability can introduce significant differences in assay performance.Use reagents from a single, qualified vendor. Perform qualification of new reagent lots against a reference standard. Aliquot and store reagents at recommended temperatures to avoid freeze-thaw cycles.[9][10]
Cell Line Integrity Cell line misidentification and contamination are major sources of irreproducible data.[11] Genetic drift can occur with continuous passaging, altering cellular responses.Authenticate cell lines using Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination. Use cells within a defined passage number range.
Instrumentation and Calibration Differences in instrument settings (e.g., wavelength accuracy, temperature control) can lead to systematic errors.[12] Pipetting inaccuracies can introduce significant variability.Regularly calibrate and perform maintenance on all laboratory equipment, including spectrophotometers, incubators, and pipettes. Use automated liquid handlers for high-throughput applications to minimize pipetting errors.
Protocol Standardization Vague or incomplete protocols are a primary cause of inter-laboratory variation.[13] Seemingly minor deviations in incubation times, temperatures, or reagent concentrations can have a large impact on results.Develop highly detailed Standard Operating Procedures (SOPs) that specify all experimental parameters. Include positive and negative controls in every assay plate to monitor performance.
Data Analysis and Reporting Inconsistent data analysis methods (e.g., background subtraction, curve fitting algorithms) can lead to different conclusions from the same raw data.Clearly define the data analysis workflow in the SOP. Specify the software and algorithms used for data processing and statistical analysis. Report all relevant assay parameters and quality control metrics (e.g., Z'-factor).

Visualizing the Path to Reproducibility

To further clarify the experimental workflows and the logical relationships between key reproducibility factors, the following diagrams are provided.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Cofactor) add_reagents Add Reagents to Plate reagent_prep->add_reagents compound_prep Compound Dilution compound_prep->add_reagents plate_layout Define Plate Layout (Controls, Samples) plate_layout->add_reagents pre_incubation Pre-incubation add_reagents->pre_incubation initiate_reaction Initiate Reaction pre_incubation->initiate_reaction kinetic_read Kinetic Measurement (Absorbance at 340 nm) initiate_reaction->kinetic_read calc_velocity Calculate Initial Velocity kinetic_read->calc_velocity normalization Normalize Data calc_velocity->normalization curve_fitting Dose-Response Curve Fitting normalization->curve_fitting ic50 Determine IC50 curve_fitting->ic50 Cell_Assay_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_readout Assay Readout (MTT) cluster_analysis Data Analysis cell_culture Maintain Cell Culture cell_seeding Seed Cells in Plate cell_culture->cell_seeding adhesion Overnight Adhesion cell_seeding->adhesion treatment Add Compound to Cells adhesion->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubate (48-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation solubilize Solubilize Formazan mtt_incubation->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance background_sub Background Subtraction read_absorbance->background_sub normalization Normalize to Control background_sub->normalization curve_fitting Dose-Response Curve Fitting normalization->curve_fitting gi50 Determine GI50 curve_fitting->gi50

Caption: Workflow for an MTT cell proliferation assay.

Reproducibility_Factors cluster_reagents Reagents cluster_biologicals Biological System cluster_process Process & Environment cluster_human Human Factors center Assay Reproducibility reagent_purity Purity & Stability reagent_purity->center lot_variability Lot-to-Lot Variability lot_variability->center storage Storage Conditions storage->center cell_authentication Cell Line Authentication cell_authentication->center passage_number Passage Number passage_number->center mycoplasma Mycoplasma Testing mycoplasma->center protocol_adherence SOP Adherence protocol_adherence->center instrument_calibration Instrument Calibration instrument_calibration->center environmental_conditions Temperature & Humidity environmental_conditions->center operator_training Operator Training operator_training->center pipetting_technique Pipetting Technique pipetting_technique->center data_analysis Data Analysis Method data_analysis->center

Caption: Key factors influencing assay reproducibility.

Conclusion: A Commitment to Rigor

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Factors affecting test reproducibility among laboratories. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Klema, V. J., et al. (n.d.). Resources for developing reliable and reproducible in vitro toxicological test methods. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]

  • Hirsch, C., & Schildknecht, S. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. ResearchGate. Retrieved from [Link]

  • Sehrawat, R., et al. (2024). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. BMC Chemistry, 18(1), 13. Retrieved from [Link]

  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. Retrieved from [Link]

  • Hirsch, C., & Schildknecht, S. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1484. Retrieved from [Link]

  • PubMed. (2013, September 15). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. Retrieved from [Link]

  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • KOPS. (2025, July 4). Guidance for Good In Vitro Reporting Standards (GIVReSt) : A draft for stakeholder discussion and background documentation. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Society of Toxicology. (2024, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay. Retrieved from [Link]

  • PubMed. (2016, April 15). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2021). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[9][10]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 26(11), 3326. Retrieved from [Link]

  • Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Retrieved from [Link]

  • Lab on a Chip. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 597. Retrieved from [Link]

  • MDPI. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • MDPI. (2023, January 23). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • Bobba, K. N., et al. (2016). Detection of Enzyme Activity and Inhibition during Studies in Solution, In Vitro and In Vivo with CatalyCEST MRI. Molecular Imaging and Biology, 18(6), 845–854. Retrieved from [Link]

  • Frontiers. (2022, October 9). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Retrieved from [Link]

Sources

A Comparative Analysis of the Cytotoxic Potential of 5,6,7,8-Tetrahydroquinazolin-5-amine Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of the novel compound 5,6,7,8-Tetrahydroquinazolin-5-amine against established chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel. This document is intended for researchers, scientists, and professionals in drug development to offer an objective evaluation of this emerging compound's potential and to provide a framework for its cytotoxic assessment.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. The 5,6,7,8-tetrahydroquinazoline scaffold has emerged as a promising pharmacophore in the design of various bioactive molecules.[1] This guide focuses on 5,6,7,8-Tetrahydroquinazolin-5-amine, a specific derivative, and places its cytotoxic potential in the context of widely used chemotherapeutics. While direct, peer-reviewed cytotoxicity data for 5,6,7,8-Tetrahydroquinazolin-5-amine is emerging, we will draw upon the known activity of related tetrahydroquinazoline and tetrahydroisoquinoline analogs to frame our comparative analysis.[2][3]

Standard chemotherapeutics like doxorubicin, cisplatin, and paclitaxel remain mainstays in cancer treatment. However, their clinical utility is often hampered by significant toxicity and the development of drug resistance.[4][5] A critical aspect of preclinical drug development is the rigorous in vitro assessment of a novel compound's cytotoxicity against a panel of cancer cell lines, benchmarked against these established drugs.

This guide will delve into the experimental methodologies for determining cytotoxicity, present a comparative analysis of available data, and discuss the underlying mechanisms of action that drive the cytotoxic effects of these compounds.

Comparative Cytotoxicity: A Data-Driven Overview

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The lower the IC50 value, the more potent the compound.

It is crucial to recognize that IC50 values for a given compound can exhibit significant variability across different studies. This heterogeneity can be attributed to several factors, including the specific cancer cell line used, the duration of drug exposure, and the type of cytotoxicity assay employed.[6]

The following table summarizes representative IC50 values for doxorubicin, cisplatin, and paclitaxel against the HeLa human cervical cancer cell line, a commonly used model in cancer research. For 5,6,7,8-Tetrahydroquinazolin-5-amine, a hypothetical IC50 value is presented to illustrate its potential, based on the high potency observed in related compounds.[2]

CompoundTarget Cell LineIC50 (µM)Exposure Time (hours)Assay MethodReference
5,6,7,8-Tetrahydroquinazolin-5-amine HeLa0.05 (Hypothetical)72MTTN/A
Doxorubicin HeLa0.2 - 2.924 - 72MTT, XTT[7][8][9]
Cisplatin HeLa12.3 - 28.9624 - 72MTT[10][11][12]
Paclitaxel HeLa0.015 - 112.5324 - 48MTT, Clonogenic[13][14][15]

Note: The IC50 values for the standard chemotherapeutics are presented as a range to reflect the variability reported in the literature. The hypothetical value for 5,6,7,8-Tetrahydroquinazolin-5-amine is for illustrative purposes and requires experimental validation.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of these compounds are mediated by distinct molecular mechanisms. Understanding these pathways is critical for rational drug design and for predicting potential synergistic or antagonistic interactions in combination therapies.

5,6,7,8-Tetrahydroquinazolin-5-amine and Related Compounds

While the precise mechanism of action for 5,6,7,8-Tetrahydroquinazolin-5-amine is yet to be fully elucidated, related tetrahydroquinazoline derivatives have been shown to act as inhibitors of dihydrofolate reductase (DHFR).[2] DHFR is a crucial enzyme in the synthesis of purines and pyrimidব্লিউdot

cluster_tetrahydroquinazoline 5,6,7,8-Tetrahydroquinazolin-5-amine Tetrahydroquinazoline 5,6,7,8-Tetrahydroquinazolin-5-amine DHFR Dihydrofolate Reductase (DHFR) Tetrahydroquinazoline->DHFR Inhibition Tetrahydrofolate Tetrahydrofolate Synthesis DHFR->Tetrahydrofolate Catalyzes Nucleotide_Synthesis Purine & Pyrimidine Synthesis Tetrahydrofolate->Nucleotide_Synthesis Required for DNA_Replication Inhibition of DNA Replication Nucleotide_Synthesis->DNA_Replication Required for Apoptosis_THQ Apoptosis DNA_Replication->Apoptosis_THQ

Caption: Putative mechanism of 5,6,7,8-Tetrahydroquinazolin-5-amine cytotoxicity.

cluster_doxorubicin Doxorubicin Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage_Dox DNA Strand Breaks DNA_Intercalation->DNA_Damage_Dox Topoisomerase_II->DNA_Damage_Dox Apoptosis_Dox Apoptosis DNA_Damage_Dox->Apoptosis_Dox ROS_Generation->Apoptosis_Dox

Caption: Mechanism of Doxorubicin-induced cytotoxicity.

cluster_cisplatin Cisplatin Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DNA_Replication_Block DNA Replication Blockade DNA_Adducts->DNA_Replication_Block DNA_Damage_Cis DNA Damage DNA_Replication_Block->DNA_Damage_Cis Apoptosis_Cis Apoptosis DNA_Damage_Cis->Apoptosis_Cis

Caption: Mechanism of Cisplatin-induced cytotoxicity.

cluster_paclitaxel Paclitaxel Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis_Pac Apoptosis Mitotic_Arrest->Apoptosis_Pac

Caption: Mechanism of Paclitaxel-induced cytotoxicity.

Experimental Protocols for In Vitro Cytotoxicity Assessment

To ensure the generation of reliable and reproducible cytotoxicity data, standardized protocols are essential. The following section details a widely accepted methodology for evaluating the cytotoxic effects of a test compound using a colorimetric assay such as the MTT assay.

Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: General workflow for an in vitro cytotoxicity assay.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (5,6,7,8-Tetrahydroquinazolin-5-amine) and standard chemotherapeutics (doxorubicin, cisplatin, paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound and standard chemotherapeutics in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • After incubation with MTT, add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the cytotoxic potential of 5,6,7,8-Tetrahydroquinazolin-5-amine against standard chemotherapeutic agents. While direct experimental data for this novel compound is still forthcoming, the high potency of related analogs suggests that it warrants further investigation as a potential anticancer agent.

The significant variability in the reported IC50 values for established drugs like doxorubicin, cisplatin, and paclitaxel underscores the importance of standardized experimental conditions and the need for comprehensive in-house validation. Researchers are encouraged to utilize the provided protocols as a starting point for their own investigations.

Future studies should focus on:

  • Determining the IC50 values of 5,6,7,8-Tetrahydroquinazolin-5-amine across a broad panel of cancer cell lines.

  • Elucidating its precise mechanism of action.

  • Evaluating its efficacy and toxicity in in vivo models.

By systematically addressing these points, the scientific community can gain a clearer understanding of the therapeutic potential of 5,6,7,8-Tetrahydroquinazolin-5-amine and its place in the landscape of cancer chemotherapy.

References

  • Lieber, M. M., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109. [Link]

  • Cia, D., et al. (2018). Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines. Cellular and Molecular Biology, 64(14), 8-13. [Link]

  • Aydın Dilsiz, S., & Can, A. (2020). Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. Journal of Research in Pharmacy, 24(5), 689-698. [Link]

  • Thong-ASA, W., & Tiloksculchai, K. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Walailak Journal of Science and Technology (WJST), 21(1), e202401. [Link]

  • Kowalski, P., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12285. [Link]

  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044–12051. [Link]

  • Sari, D. R. T., et al. (2025). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal, 18(1). [Link]

  • Li, Y., et al. (2016). Ic 50 of DOX formulations in hela and KB cells. ResearchGate. [Link]

  • El-Kenawy, A. E.-M., et al. (2019). Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells. Cancer Cell International, 19(1), 1-12. [Link]

  • Riffkin, C. D., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1104–1109. [Link]

  • Yilmaz, M., et al. (2016). Evaluation of Paclitaxel Effects in The Pattern of Expression of Survival and Apoptotic Genes Regulators in HeLa Cells. Current pharmaceutical biotechnology, 17(12), 1058–1067. [Link]

  • Ganesan, K., & Prabhakaran, K. (2022). Effect of HeLa Cell Density Towards Cisplatin Treatment. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 12, 58-65. [Link]

  • Bashari, M. H., et al. (2020). Generating Paclitaxel-Resistant in Cervical Cancer HeLa Cell Line. Indonesian Journal of Cancer, 14(2), 43-48. [Link]

  • Panda, T. R., et al. (2025). Comparison of IC50 values of 1–4 and cisplatin in HeLa cells (72 h MTT assay). ResearchGate. [Link]

  • Bio-protocol. (n.d.). Cytotoxicity Assay Protocol. [Link]

  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. [Link]

  • Kumar, P., et al. (2018). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Cancer Therapy, 9(5), 421-429. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In The Assay Guidance Manual. [Link]

  • Vaskó, T., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Ferraresi, R., et al. (2007). Comparative study of cytotoxicity, viability and calorimetric in vitro tests for the antineoplastic drugs gemcitabine, oxaliplatin, paclitaxel and topotecan. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 102182. [Link]

  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of medicinal chemistry, 38(14), 2551–2560. [Link]

  • Saddik, L., et al. (2021). Cytotoxic 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2197. [Link]

  • Gussio, R., et al. (1996). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of medicinal chemistry, 39(7), 1481–1486. [Link]

  • De Luca, L., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. [Link]

  • De Luca, L., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar. [Link]

  • Truong, T. B. N., et al. (2022). Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones. Engineering and Technology For Sustainable Development, 32(3), 1-8. [Link]

  • Sum, F. W., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & medicinal chemistry letters, 18(8), 2603–2607. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 5,6,7,8-Tetrahydroquinazolin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5,6,7,8-Tetrahydroquinazolin-5-amine is a specialized heterocyclic amine frequently utilized as a structural scaffold in drug discovery, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) active agents. While highly valuable in medicinal chemistry, its physio-chemical profile presents significant acute toxicity, skin irritation, and severe eye damage risks.

This guide provides researchers, scientists, and drug development professionals with an authoritative, self-validating system for the operational handling, spill mitigation, and EPA-compliant disposal of this compound. By understanding the mechanistic causality behind these safety protocols, laboratory personnel can build a resilient and compliant safety culture.

Chemical Hazard Profile & Mechanistic Toxicity

To handle this compound safely, one must understand the causality behind its hazards. As a heterocyclic amine, 5,6,7,8-tetrahydroquinazolin-5-amine exhibits nucleophilic properties that allow it to readily cross biological membranes. This rapid absorption leads to acute systemic toxicity via oral, dermal, and inhalation routes. Furthermore, its structural affinity for specific biological receptors can cause CNS depression (drowsiness or dizziness) upon acute overexposure.

Table 1: Quantitative Hazard Classifications & Exposure Limits Data synthesized from standardized chemical substance registries for 5,6,7,8-tetrahydroquinazolin-5-amine derivatives [1].

Hazard ClassCategoryHazard CodeClinical/Operational Implication
Acute Toxicity 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled. Requires strict barrier protection.
Skin Irritation 2H315Causes skin irritation. Prolonged exposure can lead to dermatitis.
Eye Damage 1H318Causes serious eye damage. Risk of permanent corneal injury without immediate flushing.
STOT SE 3H336May cause drowsiness or dizziness. Indicates CNS penetration capabilities.

Operational Safety & Handling Workflow

Standard operating procedures must be designed to prevent aerosolization and dermal contact. The following self-validating protocol ensures that every handling step inherently minimizes exposure risk.

HandlingWorkflow Start Receipt of Chemical 5,6,7,8-Tetrahydroquinazolin-5-amine PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weighing Weighing & Aliquoting (Use anti-static tools) Hood->Weighing Storage Store in tightly sealed container at RT/Dark Weighing->Storage Unused Material Waste Collect solid/liquid waste for incineration Weighing->Waste Residues & PPE

Figure 1: Safe handling and exposure mitigation workflow for heterocyclic amines.

Step-by-Step Handling Methodology:
  • Engineering Controls: Always handle the neat powder or concentrated solutions within a certified Class II biological safety cabinet or a chemical fume hood. This mitigates the H332 (inhalation) hazard by maintaining a negative pressure barrier.

  • PPE Selection: Wear double nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. Mechanistic insight: Amines can slowly degrade certain glove materials over time; double-gloving provides a fail-safe layer.

  • Static Mitigation: Use anti-static weighing boats and spatulas. Fine organic powders can form combustible dust mixtures if dispersed in the air and exposed to an ignition source.

  • Deactivation/Cleaning: Clean all non-disposable spatulas and glassware with a slightly acidic aqueous solution (e.g., 1% acetic acid). Mechanistic insight: Because the amine is basic, protonating it with an acid forms a water-soluble salt, allowing it to be easily washed away rather than smeared across surfaces. Follow with a thorough water and solvent rinse.

Spill Response & Decontamination Protocol

A spill of a toxic heterocyclic amine requires immediate and systematic action to prevent aerosolization.

  • Evacuate & Ventilate: Isolate the spill area immediately. Ensure the fume hood or laboratory ventilation is operating at maximum capacity to clear potential vapors.

  • Containment: Do NOT use water directly on the neat powder, as it may spread the contaminant or cause rapid dissolution. Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite).

  • Neutralization: For liquid spills (e.g., the amine dissolved in organic solvents like DMSO or DMF), apply a compatible chemical neutralizer or absorbent pad specifically designed for organic bases.

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a dilute acidic detergent solution, followed by water, to remove residual traces. Collect all rinsate as hazardous waste.

Proper Disposal Procedures (EPA/RCRA Compliance)

Avoiding impermissible dilution and ensuring the complete destruction of the heterocyclic ring is paramount. 5,6,7,8-Tetrahydroquinazolin-5-amine cannot be disposed of in the sanitary sewer or standard solid waste. According to the 1 [2] and international hazardous waste guidelines [3], it must undergo high-temperature incineration.

DisposalPathway WasteGen Waste Generation (Aqueous/Organic/Solid) Segregation Waste Segregation (Keep away from strong acids/oxidizers) WasteGen->Segregation Labeling Labeling (Hazardous Waste: Toxic/Irritant) Segregation->Labeling Storage Secondary Containment (<90% Capacity) Labeling->Storage Transport Licensed EPA/RCRA Waste Transporter Storage->Transport Incineration High-Temperature Incineration (>1000°C with NOx Scrubbing) Transport->Incineration Final Destruction

Figure 2: EPA-compliant hazardous waste segregation and incineration pathway.

Step-by-Step Waste Management Workflow:
  • Waste Segregation: Collect 5,6,7,8-tetrahydroquinazolin-5-amine waste (solid residues, contaminated PPE, and solvent solutions) in dedicated, clearly labeled HDPE or glass containers. Critical: Keep strictly segregated from strong oxidizers and strong acids to prevent violent exothermic reactions.

  • Capacity Management: Fill waste containers to no more than 90% capacity to allow for vapor expansion. Ensure caps are tightly sealed when not actively adding waste[3].

  • Labeling: Affix a hazardous waste label detailing the exact chemical contents, concentration, and primary hazards (Toxic, Irritant). Never use abbreviations.

  • High-Temperature Incineration: Transfer the waste to a licensed EPA/RCRA hazardous waste facility.

    • Mechanistic insight: The preferred destruction method is high-temperature incineration (>1000°C). Heterocyclic rings are highly stable; lower temperatures might merely volatilize the toxic compound into the atmosphere. At >1000°C, the ring is destroyed, but the nitrogen content oxidizes into toxic nitrogen oxides (NOx). Therefore, the incineration facility must be equipped with appropriate flue gas scrubbing technology (e.g., amine-based capture or catalytic reduction) to neutralize corrosive combustion gases [2].

References

  • NextSDS. "2-methyl-5,6,7,8-tetrahydroquinazolin-5-amine — Chemical Substance Information". Available at:[Link] [1]

  • U.S. Environmental Protection Agency (EPA). "Engineering Handbook for Hazardous Waste Incineration". Available at: [Link] [2]

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles". Available at: [Link] [3]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.